molecular formula C22H24N3O7S- B10828905 Ertapenem(1-)

Ertapenem(1-)

Cat. No.: B10828905
M. Wt: 474.5 g/mol
InChI Key: JUZNIMUFDBIJCM-ANEDZVCMSA-M
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Description

Ertapenem(1-) is a useful research compound. Its molecular formula is C22H24N3O7S- and its molecular weight is 474.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ertapenem(1-) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ertapenem(1-) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H24N3O7S-

Molecular Weight

474.5 g/mol

IUPAC Name

3-[[(2S,4S)-4-[[(4R,5S,6S)-2-carboxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]sulfanyl]pyrrolidine-2-carbonyl]amino]benzoate

InChI

InChI=1S/C22H25N3O7S/c1-9-16-15(10(2)26)20(28)25(16)17(22(31)32)18(9)33-13-7-14(23-8-13)19(27)24-12-5-3-4-11(6-12)21(29)30/h3-6,9-10,13-16,23,26H,7-8H2,1-2H3,(H,24,27)(H,29,30)(H,31,32)/p-1/t9-,10-,13+,14+,15-,16-/m1/s1

InChI Key

JUZNIMUFDBIJCM-ANEDZVCMSA-M

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)NC4=CC=CC(=C4)C(=O)[O-])C(=O)O)[C@@H](C)O

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)[O-])C(=O)O)C(C)O

Origin of Product

United States

Foundational & Exploratory

Ertapenem's Mechanism of Action Against Gram-Negative Bacteria: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ertapenem (B1671056) is a parenteral carbapenem (B1253116) antibiotic with a broad spectrum of activity against many Gram-negative bacteria. Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to cell death. This technical guide provides a detailed examination of the molecular interactions and cellular consequences of ertapenem's activity, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Ertapenem, like other β-lactam antibiotics, exerts its bactericidal effect by targeting the final steps of peptidoglycan biosynthesis. Peptidoglycan is an essential component of the bacterial cell wall, providing structural integrity and protection against osmotic stress. The synthesis of peptidoglycan is a complex process catalyzed by a series of enzymes known as penicillin-binding proteins (PBPs).

Ertapenem's primary mode of action is the covalent acylation of the active site serine of these PBPs. This irreversible binding inactivates the transpeptidase domain of the PBPs, preventing the cross-linking of adjacent peptidoglycan strands. The inhibition of this crucial step weakens the cell wall, leading to a loss of structural integrity, cell lysis, and ultimately, bacterial death.

In Escherichia coli, ertapenem exhibits a strong affinity for multiple PBPs, with a particular preference for PBP2 and PBP3.[1] The inhibition of PBP2 is associated with the formation of spherical cells, while the inhibition of PBP3 leads to filamentation.[2]

Signaling Pathway of Ertapenem Action

The following diagram illustrates the key steps in ertapenem's mechanism of action, from its entry into the bacterial cell to the inhibition of cell wall synthesis.

Ertapenem_Mechanism cluster_outside Extracellular Space cluster_cell Gram-Negative Bacterium cluster_OM Outer Membrane cluster_periplasm Periplasmic Space cluster_IM Inner Membrane cluster_cytoplasm Cytoplasm Ertapenem_out Ertapenem Porin Porin Channel (e.g., OmpC/OmpF) Ertapenem_out->Porin Diffusion Ertapenem_peri Ertapenem Porin->Ertapenem_peri PBP Penicillin-Binding Proteins (PBPs) Ertapenem_peri->PBP Covalent Binding (Acylation) Beta_Lactamase β-Lactamase (if present) Ertapenem_peri->Beta_Lactamase Hydrolysis (Resistance) Cell_Lysis Cell Lysis & Bacterial Death PBP->Cell_Lysis Inhibition of Transpeptidation Peptidoglycan_synthesis Peptidoglycan Precursor Synthesis Peptidoglycan_synthesis->PBP Substrate for Cross-linking Precursors Cell Wall Precursors Precursors->Peptidoglycan_synthesis

Caption: Ertapenem's mechanism of action against Gram-negative bacteria.

Quantitative Efficacy Data

The in vitro activity of ertapenem against a wide range of Gram-negative pathogens has been extensively documented. The following tables summarize the minimum inhibitory concentration (MIC) values, specifically the MIC50 and MIC90 (the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively).

Table 1: Ertapenem MIC50 and MIC90 Values for Key Enterobacteriaceae
OrganismNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Escherichia coli1,646≤0.015 - 0.030.06 - 0.5[3][4]
Klebsiella pneumoniae1,646≤0.015 - 0.030.06 - 0.5[3][4]
Enterobacter cloacae3,2470.060.25[5]
Citrobacter spp.1120.0080.06[4]
Serratia marcescens--<0.03[3]
Table 2: Ertapenem Activity Against ESBL-Producing Enterobacteriaceae
OrganismNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
ESBL-producing Klebsiella spp.-0.030.06[3]
ESBL-producing E. coli34-0.5[6]
ESBL-producing K. pneumoniae66-2[6]
Table 3: Comparative IC50 Values of Carbapenems for E. coli PBPs
Penicillin-Binding Protein (PBP)Doripenem IC50 (µg/mL)Meropenem IC50 (µg/mL)Imipenem IC50 (µg/mL)Reference
PBP1a 0.20.20.1[2]
PBP1b 0.20.20.1[2]
PBP2 0.0080.0080.008[2]
PBP3 0.10.61.3[2]
PBP4 ≤0.02≤0.02≤0.02[2]
PBP5/6 0.8>100.4[2]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action and efficacy of ertapenem.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the standardized method for determining the MIC of ertapenem against a bacterial isolate.

MIC_Broth_Microdilution cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Start Start: Pure bacterial culture Inoculum_prep Prepare standardized inoculum (0.5 McFarland) Start->Inoculum_prep Inoculation Inoculate each well with the standardized bacterial suspension Inoculum_prep->Inoculation Ertapenem_dil Prepare serial two-fold dilutions of ertapenem in Mueller-Hinton Broth Plate_prep Dispense ertapenem dilutions into a 96-well microtiter plate Ertapenem_dil->Plate_prep Plate_prep->Inoculation Incubation Incubate at 35-37°C for 16-20 hours Inoculation->Incubation Read_results Visually inspect for turbidity (bacterial growth) Incubation->Read_results Determine_MIC MIC = Lowest concentration with no visible growth Read_results->Determine_MIC End End: MIC value determined Determine_MIC->End

Caption: Workflow for MIC determination by broth microdilution.

Methodology:

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from a non-selective agar (B569324) plate after 18-24 hours of incubation.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Ertapenem Dilution:

    • Prepare a stock solution of ertapenem.

    • Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation:

    • Within 15 minutes of preparing the standardized inoculum, dilute it further in CAMHB so that after inoculation, each well contains approximately 5 x 10⁵ CFU/mL.

    • Inoculate each well of the microtiter plate containing the ertapenem dilutions with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation:

    • Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of ertapenem that completely inhibits visible growth of the organism.

PBP Competition Assay using Fluorescent Penicillin

This assay determines the binding affinity of ertapenem to specific PBPs by measuring its ability to compete with a fluorescently labeled penicillin derivative.

PBP_Competition_Assay cluster_prep Preparation cluster_binding Binding Competition cluster_analysis Analysis Start Start: Bacterial cell culture Membrane_prep Isolate bacterial membranes containing PBPs Start->Membrane_prep Incubate_ertapenem Incubate membrane preparation with ertapenem dilutions Membrane_prep->Incubate_ertapenem Ertapenem_dil Prepare serial dilutions of ertapenem Ertapenem_dil->Incubate_ertapenem Add_fluor_pen Add a fixed concentration of fluorescent penicillin (e.g., Bocillin-FL) Incubate_ertapenem->Add_fluor_pen Incubate_fluor_pen Incubate to allow binding to unoccupied PBPs Add_fluor_pen->Incubate_fluor_pen SDS_PAGE Separate PBP-probe complexes by SDS-PAGE Incubate_fluor_pen->SDS_PAGE Fluorescence_scan Visualize and quantify fluorescent bands SDS_PAGE->Fluorescence_scan IC50_calc Calculate IC50: Ertapenem concentration that inhibits 50% of fluorescent signal Fluorescence_scan->IC50_calc End End: PBP binding affinity determined IC50_calc->End

Caption: Workflow for PBP competition assay.

Methodology:

  • Membrane Preparation:

    • Grow a culture of the Gram-negative bacterium to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline).

    • Lyse the cells (e.g., by sonication or French press) and isolate the membrane fraction by ultracentrifugation.

  • Competition Binding:

    • Incubate aliquots of the membrane preparation with increasing concentrations of ertapenem for a defined period to allow for PBP binding.

    • Add a fixed, subsaturating concentration of a fluorescent penicillin derivative (e.g., Bocillin-FL) to each reaction and incubate to label the PBPs that are not bound by ertapenem.

  • Detection and Analysis:

    • Stop the labeling reaction and separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Visualize the fluorescently labeled PBPs in the gel using a fluorescence scanner.

    • Quantify the fluorescence intensity of each PBP band at each ertapenem concentration.

    • Determine the IC50 value, which is the concentration of ertapenem required to reduce the fluorescent signal by 50%, by plotting the fluorescence intensity against the ertapenem concentration.

Outer Membrane Permeability Assay (NPN Uptake Assay)

This assay assesses the ability of ertapenem to permeate the outer membrane of Gram-negative bacteria using the fluorescent probe N-phenyl-1-naphthylamine (NPN).

Methodology:

  • Bacterial Suspension Preparation:

    • Grow the bacterial culture to the mid-log phase.

    • Harvest the cells by centrifugation and wash them with a low-ionic-strength buffer (e.g., 5 mM HEPES buffer, pH 7.2).

    • Resuspend the cells in the same buffer to a standardized optical density.

  • NPN Uptake Measurement:

    • Add NPN to the bacterial suspension. NPN fluoresces weakly in an aqueous environment but strongly in a hydrophobic environment, such as the cell membrane.

    • Measure the baseline fluorescence.

    • Add ertapenem to the suspension. If ertapenem disrupts the outer membrane, NPN will partition into the membrane, causing an increase in fluorescence.

    • Monitor the change in fluorescence over time using a fluorometer. The rate of fluorescence increase is proportional to the rate of NPN uptake and reflects the permeability of the outer membrane.

Conclusion

Ertapenem's potent bactericidal activity against a wide range of Gram-negative bacteria is primarily due to its effective inhibition of peptidoglycan synthesis through the inactivation of essential penicillin-binding proteins. Its stability in the presence of many β-lactamases further enhances its clinical utility. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and combat bacterial resistance.

Disclaimer: The experimental protocols provided are intended as a guide and may require optimization for specific bacterial strains and laboratory conditions.

References

Chemical structure and properties of Ertapenem sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ertapenem (B1671056) sodium is a parenteral carbapenem (B1253116) antibiotic with a broad spectrum of activity against many Gram-positive and Gram-negative aerobic and anaerobic bacteria. Marketed under the trade name Invanz®, it is distinguished by its long half-life, allowing for once-daily administration.[1] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, antimicrobial spectrum, and pharmacokinetic and pharmacodynamic profile of ertapenem sodium. Detailed experimental protocols for key analytical and microbiological assays are also presented to support further research and development.

Chemical Structure and Physicochemical Properties

Ertapenem is a 1-β-methyl-carbapenem, structurally similar to meropenem.[2] The presence of a 1-β-methyl group confers stability against hydrolysis by most dehydropeptidases-I (DHP-I) found in the renal brush border. The side chain at position C-2 contributes to its broad spectrum of activity, while the m-carboxy-phenyl moiety on the pyrrolidinyl side chain is responsible for its high protein binding and extended half-life.

The chemical structure of Ertapenem sodium is presented below:

Chemical structure of Ertapenem

Table 1: Chemical and Physicochemical Properties of Ertapenem Sodium

PropertyValueReference
IUPAC Name sodium 3-[[(2S,4S)-4-[[(4R,5S,6S)-2-carboxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]sulfanyl]pyrrolidine-2-carbonyl]amino]benzoate[3]
CAS Number 153773-82-1[3]
Molecular Formula C22H24N3NaO7S[3]
Molecular Weight 497.50 g/mol [4]
Appearance White to off-white, hygroscopic, weakly crystalline powder[5]
Melting Point >174°C (decomposes)[6]
Solubility - Water: ≥52 mg/mL- DMSO: 260 mg/mL (Sonication recommended)- Ethanol: Practically insoluble[4][7]
pKa (Calculated) - Carboxylic Acid 1: 3.33- Carboxylic Acid 2: 4.14- Secondary Amine: 8.95[4]
pH (1% solution in water) 7.5[8]

Table 2: Stability of Ertapenem Sodium Solutions

ConditionStabilityReference
Reconstituted in 0.9% NaCl (Room Temp, 25°C) Use within 6 hours[3]
Reconstituted in 0.9% NaCl (Refrigerated, 5°C) Store for 24 hours and use within 4 hours after removal from refrigeration[3]
Frozen Solutions Should not be frozen[3]
100 mg/mL in 0.9% NaCl (Refrigerated, 4°C) Stable for 48 hours[9]
100 mg/mL in 0.9% NaCl (Room Temp, 23°C) Stable for approximately 5.5 hours[9]

Mechanism of Action

Like other β-lactam antibiotics, ertapenem exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[8] This is achieved through the covalent binding to and inactivation of essential penicillin-binding proteins (PBPs), which are enzymes responsible for the final steps of peptidoglycan synthesis. The inhibition of peptidoglycan synthesis leads to the weakening of the cell wall, making the bacterium susceptible to osmotic lysis and eventual cell death.

Ertapenem has a strong affinity for the high-molecular-weight PBPs of both Gram-positive and Gram-negative bacteria. In Escherichia coli, it demonstrates a high affinity for PBPs 2 and 3.[4]

Mechanism_of_Action Ertapenem Ertapenem PBPs Penicillin-Binding Proteins (PBPs) Ertapenem->PBPs Binds to and inactivates CellWall Bacterial Cell Wall Synthesis PBPs->CellWall Catalyzes final steps of Lysis Cell Lysis and Death CellWall->Lysis Inhibition leads to weakened cell wall and MIC_Workflow Start Start Prep_Stock Prepare Ertapenem Stock Solution Start->Prep_Stock Prep_Inoculum Prepare Standardized Bacterial Inoculum Start->Prep_Inoculum Serial_Dilute Perform Serial Dilutions in Microtiter Plate Prep_Stock->Serial_Dilute Inoculate Inoculate Microtiter Plate Serial_Dilute->Inoculate Prep_Inoculum->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Read and Record MIC Incubate->Read_MIC End End Read_MIC->End

References

The Genesis of a Modern Antibiotic: A Technical Guide to the Discovery and Development of Ertapenem

Author: BenchChem Technical Support Team. Date: December 2025

Foreword

The emergence of antimicrobial resistance remains one of the most significant challenges to global public health. In this ongoing battle, the development of novel antibiotics with unique properties is paramount. Ertapenem (B1671056), a carbapenem (B1253116) antibiotic developed by Merck & Co., represents a significant advancement in this field.[1] Its broad spectrum of activity, coupled with a unique pharmacokinetic profile that allows for once-daily dosing, has established it as a valuable agent in the treatment of moderate-to-severe community-acquired and polymicrobial infections. This in-depth technical guide provides a comprehensive overview of the discovery, development, and core scientific principles of ertapenem for researchers, scientists, and drug development professionals.

From Nature's Blueprint to a Long-Acting Carbapenem: The Discovery and Chemical Evolution of Ertapenem

The story of ertapenem begins with the discovery of thienamycin, a naturally occurring carbapenem isolated from Streptomyces cattleya. Thienamycin exhibited potent and broad-spectrum antibacterial activity but was chemically unstable, limiting its therapeutic potential. This led to the development of more stable synthetic carbapenems like imipenem (B608078) and meropenem (B701). However, these agents required frequent administration due to their short half-lives.

The development of ertapenem (formerly MK-0826) was a targeted effort to create a carbapenem with a prolonged half-life suitable for once-daily dosing, a feature that would improve patient compliance and facilitate outpatient parenteral antimicrobial therapy.[2] This was achieved through a series of strategic chemical modifications to the carbapenem core structure.

A key innovation in the structure of ertapenem is the presence of a 1-β-methyl group, which confers stability against hydrolysis by human renal dehydropeptidase-I (DHP-I), eliminating the need for co-administration with a DHP-I inhibitor like cilastatin.[3] The most significant modification, however, is the addition of a meta-substituted benzoic acid moiety to the C-2 side chain.[4] This bulky, negatively charged side chain is responsible for the high degree of plasma protein binding (approximately 95%), which in turn leads to a long elimination half-life of about four hours, making once-daily administration feasible.[5]

ertapenem_development thienamycin Thienamycin (Natural Product) - Unstable - Broad Spectrum imipenem Imipenem - Increased Stability - Requires DHP-I inhibitor thienamycin->imipenem Synthetic Modification meropenem Meropenem - DHP-I Stable - Short Half-life imipenem->meropenem Further Modification ertapenem Ertapenem - DHP-I Stable - Long Half-life (Once-daily dosing) - High Protein Binding meropenem->ertapenem Addition of Benzoic Acid Side Chain

Figure 1: Chemical evolution from Thienamycin to Ertapenem.

Mechanism of Action and Spectrum of Activity

Ertapenem exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[6] Like other β-lactam antibiotics, it binds to and inactivates essential penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. In Escherichia coli, ertapenem shows a strong affinity for PBPs 2 and 3.[7] This inhibition of peptidoglycan cross-linking leads to a weakening of the cell wall, ultimately causing cell lysis and death.

Ertapenem is characterized by its broad spectrum of activity against many Gram-positive and Gram-negative aerobic and anaerobic bacteria.[8] It is particularly potent against Enterobacteriaceae, including those producing extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases.[2] It also demonstrates good activity against anaerobic bacteria, such as Bacteroides fragilis.[8]

However, a key differentiator of ertapenem from other carbapenems like imipenem and meropenem is its limited activity against non-fermentative Gram-negative bacilli, such as Pseudomonas aeruginosa and Acinetobacter species.[2][9] This focused spectrum makes it particularly suitable for the empirical treatment of community-acquired infections where these pathogens are less common.

Table 1: In Vitro Activity of Ertapenem and Comparator Agents against Key Pathogens

Organism (Number of Isolates)Ertapenem MIC90 (μg/mL)Piperacillin/Tazobactam MIC90 (μg/mL)Ceftriaxone (B1232239) MIC90 (μg/mL)
Escherichia coli (516)0.0340.25
Klebsiella pneumoniae (128)0.0616>64
Enterobacter cloacae (69)0.2532>64
Proteus mirabilis (68)0.510.12
Bacteroides fragilis (125)116>128
Streptococcus pneumoniae (113)121
Staphylococcus aureus (MSSA) (187)0.548

Data compiled from various in vitro studies. MIC90 refers to the minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Mechanisms of Resistance

Bacterial resistance to ertapenem can emerge through several mechanisms:

  • Production of Carbapenemases: The most significant mechanism is the production of β-lactamase enzymes that can hydrolyze carbapenems. These carbapenemases, such as KPC, NDM, VIM, and IMP types, can inactivate ertapenem and other carbapenems.[6]

  • Porin Channel Loss: Gram-negative bacteria can reduce the influx of ertapenem into the periplasmic space by downregulating or mutating outer membrane porin channels, primarily OmpC and OmpF in E. coli.[10]

  • Efflux Pumps: Active efflux pumps can transport ertapenem out of the bacterial cell before it can reach its PBP targets.[10]

  • Alterations in Penicillin-Binding Proteins (PBPs): Modifications in the structure of PBPs can reduce their affinity for ertapenem, leading to decreased susceptibility.[11]

ertapenem_resistance cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms ertapenem_out Ertapenem (extracellular) porin Porin Channel ertapenem_out->porin Entry ertapenem_in Ertapenem (periplasmic) porin->ertapenem_in pbp Penicillin-Binding Proteins (PBPs) ertapenem_in->pbp Binding & Inhibition efflux Efflux Pump ertapenem_in->efflux Export carbapenemase Carbapenemase ertapenem_in->carbapenemase Hydrolysis cell_wall Cell Wall Synthesis pbp->cell_wall Blocks efflux->ertapenem_out porin_loss Porin Loss/Mutation (Decreased Influx) carbapenemase_prod Carbapenemase Production (Drug Inactivation) efflux_over Efflux Pump Overexpression (Increased Efflux) pbp_mod PBP Modification (Reduced Affinity)

Figure 2: Mechanism of action and resistance pathways for Ertapenem.

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of ertapenem is a key differentiator among the carbapenem class.

Table 2: Key Pharmacokinetic Parameters of Ertapenem (1g Once-Daily IV Dose in Healthy Adults)

ParameterValue
Peak Plasma Concentration (Cmax)~155 µg/mL
Time to Peak Concentration (Tmax)~0.5 hours (end of infusion)
Area Under the Curve (AUC)~517 µg·h/mL
Volume of Distribution (Vd)~8.2 L
Plasma Protein Binding~95%
Elimination Half-life (t1/2)~4 hours
Renal Clearance~3.8 L/h
Total Body Clearance~4.8 L/h

Data are approximate and can vary based on patient populations and study designs.[5]

Ertapenem is primarily eliminated by the kidneys, with about 80% of the dose recovered in the urine as unchanged drug and a ring-opened metabolite.[11] Dosage adjustments are necessary for patients with severe renal impairment.[11]

The pharmacodynamic parameter most closely associated with the efficacy of ertapenem is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC). A target of %fT > MIC of at least 20-40% is generally considered necessary for optimal bactericidal activity.

Preclinical and Clinical Development: A Summary of Key Studies

The development of ertapenem involved a comprehensive program of preclinical and clinical studies to establish its safety and efficacy.

Preclinical Evaluation

Preclinical studies in various animal models of infection were crucial in demonstrating the in vivo efficacy of ertapenem. These models included:

  • Murine Thigh Infection Model: This model is widely used to assess the in vivo potency of antibiotics. Ertapenem demonstrated significant bactericidal activity against a range of pathogens in this model.

  • Intra-abdominal Infection Models: Rodent models of peritonitis and intra-abdominal abscess were used to evaluate ertapenem's efficacy against mixed aerobic and anaerobic infections.[12]

  • Pneumonia Models: Murine models of bacterial pneumonia were employed to assess the efficacy of ertapenem in treating respiratory tract infections.[3]

Clinical Trials

Ertapenem has been extensively studied in large, randomized, double-blind clinical trials for the treatment of various infections. A pooled analysis of seven clinical trials demonstrated the efficacy of ertapenem (1 g once daily) to be comparable to that of piperacillin-tazobactam (B1260346) and ceftriaxone for the treatment of serious infections caused by Enterobacteriaceae.[13]

Table 3: Summary of Clinical Efficacy of Ertapenem in Pivotal Clinical Trials

Infection TypeComparatorClinical Cure Rate (Ertapenem)Clinical Cure Rate (Comparator)Reference
Complicated Intra-Abdominal InfectionPiperacillin/Tazobactam86.6%81.4%[14]
Complicated Skin and Soft Structure InfectionPiperacillin/Tazobactam83.8%86.4%[14]
Community-Acquired PneumoniaCeftriaxone92.2%91.6%[15]
Complicated Urinary Tract InfectionCeftriaxone91.8%92.5%[13]
Acute Pelvic InfectionPiperacillin/Tazobactam93.9%91.5%[14]

Cure rates are based on the clinically evaluable patient populations in the respective studies.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of ertapenem is typically determined using broth microdilution methods according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Protocol: Broth Microdilution MIC Testing

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Antibiotic Dilution: Serial twofold dilutions of ertapenem are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Each well containing the antibiotic dilution and a growth control well (broth only) are inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated at 35°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is recorded as the lowest concentration of ertapenem that completely inhibits visible growth of the organism.

mic_workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate with Bacterial Suspension prep_inoculum->inoculate prep_plate Prepare Serial Dilutions of Ertapenem in Microtiter Plate prep_plate->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read and Record MIC (Lowest concentration with no visible growth) incubate->read_results end End read_results->end

Figure 3: Experimental workflow for MIC determination by broth microdilution.
Pharmacokinetic Analysis

The concentration of ertapenem in biological matrices such as plasma is typically determined using high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection.

Protocol: HPLC Analysis of Ertapenem in Plasma

  • Sample Preparation: Plasma samples are deproteinized, often using acetonitrile (B52724) or perchloric acid, to precipitate proteins. The supernatant is then collected after centrifugation.

  • Chromatographic Separation: The prepared sample is injected onto a reverse-phase HPLC column (e.g., a C18 column). The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).

  • Detection: Ertapenem is detected by a UV detector at a wavelength of approximately 300 nm.

  • Quantification: The concentration of ertapenem in the sample is determined by comparing the peak area of the sample to a standard curve generated from samples with known concentrations of ertapenem.

Conclusion

The discovery and development of ertapenem represent a successful example of rational drug design, building upon the foundational structure of a natural product to create a therapeutic agent with an optimized pharmacokinetic profile and a clinically relevant spectrum of activity. Its once-daily dosing regimen has provided a significant advantage in the management of a variety of serious bacterial infections, particularly in the outpatient setting. A thorough understanding of its chemical properties, mechanism of action, and spectrum of activity is essential for its appropriate and effective use in clinical practice, and for guiding the future development of novel antimicrobial agents.

References

Ertapenem: A Comprehensive Technical Guide on its Antibacterial Spectrum and In Vitro Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ertapenem (B1671056) is a parenteral carbapenem (B1253116) antibiotic with a broad spectrum of activity against many Gram-positive and Gram-negative aerobic and anaerobic bacteria.[1] As a Group 1 carbapenem, it is distinguished by its long half-life, allowing for once-daily dosing, which offers a significant advantage in both inpatient and outpatient settings. This technical guide provides an in-depth overview of the antibacterial spectrum and in vitro activity of ertapenem, complete with quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and relevant laboratory workflows.

Antibacterial Spectrum of Ertapenem

Ertapenem demonstrates potent activity against a wide range of common pathogens. Its spectrum covers:

  • Gram-negative bacteria : Ertapenem is highly active against Enterobacteriaceae, including extended-spectrum β-lactamase (ESBL) and AmpC-producing strains.[1] It is particularly potent against Escherichia coli and Klebsiella pneumoniae.[2][3] However, it has limited activity against non-fermentative Gram-negative bacilli such as Pseudomonas aeruginosa and Acinetobacter species.

  • Gram-positive bacteria : Ertapenem is active against methicillin-susceptible Staphylococcus aureus (MSSA), β-hemolytic streptococci, and Streptococcus pneumoniae.[1] Its activity against enterococci is limited.

  • Anaerobic bacteria : Ertapenem exhibits broad activity against most clinically important anaerobic bacteria, including the Bacteroides fragilis group and Clostridium species.[1][4][5]

In Vitro Activity of Ertapenem

The in vitro activity of ertapenem is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC50 (the concentration that inhibits 50% of isolates), MIC90 (the concentration that inhibits 90% of isolates), and the overall MIC range for ertapenem against various bacterial species.

Table 1: In Vitro Activity of Ertapenem against Gram-Positive Aerobic Bacteria
Bacterial SpeciesNo. of IsolatesMIC50 (μg/mL)MIC90 (μg/mL)MIC Range (μg/mL)
Staphylococcus aureus (methicillin-susceptible)--≤0.5-
Streptococcus pneumoniae (penicillin-susceptible)1020.52≤0.008 - 4
β-hemolytic streptococci--0.03-
Viridans group streptococci--2-
Enterococcus faecalis-1616-

Data compiled from multiple sources.[2][6][7][8]

Table 2: In Vitro Activity of Ertapenem against Gram-Negative Aerobic Bacteria
Bacterial SpeciesNo. of IsolatesMIC50 (μg/mL)MIC90 (μg/mL)MIC Range (μg/mL)
Escherichia coli--≤0.015 - 0.5-
Klebsiella pneumoniae--≤0.015 - 0.5-
Enterobacter aerogenes--≤1-
Haemophilus influenzae--0.25-
Moraxella catarrhalis--≤0.06-
Neisseria gonorrhoeae--≤0.06-

Data compiled from multiple sources.[1][2][3][6]

Table 3: In Vitro Activity of Ertapenem against Anaerobic Bacteria
Bacterial SpeciesNo. of IsolatesMIC50 (μg/mL)MIC90 (μg/mL)MIC Range (μg/mL)
Bacteroides fragilis group3370.5--
Prevotella spp.3370.25--
Fusobacterium spp.3370.06--
Gram-positive cocci337≤0.03--
Clostridium spp.54-2-

Data compiled from multiple sources.[1][4][5]

Experimental Protocols for In Vitro Susceptibility Testing

The determination of ertapenem's in vitro activity relies on standardized methods to ensure reproducibility and comparability of data. The primary methods are broth microdilution and agar (B569324) dilution, as detailed by the Clinical and Laboratory Standards Institute (CLSI) and the British Society for Antimicrobial Chemotherapy (BSAC).

CLSI Methodology for Aerobic Bacteria (Based on CLSI Document M07)

The CLSI M07 document provides guidelines for determining the Minimum Inhibitory Concentrations (MICs) of aerobically growing bacteria through broth dilution methods.[9][10][11][12]

  • Inoculum Preparation : A standardized inoculum is prepared by suspending colonies from a fresh (18- to 24-hour) agar plate in a suitable broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Antimicrobial Agent Preparation : Ertapenem is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to obtain a range of concentrations.

  • Inoculation and Incubation : Each well of a microdilution tray containing the diluted ertapenem is inoculated with the standardized bacterial suspension. The trays are then incubated at 35°C ± 2°C in ambient air for 16 to 20 hours.

  • MIC Determination : The MIC is recorded as the lowest concentration of ertapenem that completely inhibits visible growth of the organism.

  • Quality Control : Reference strains with known ertapenem MICs, such as Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213, are tested concurrently to ensure the accuracy of the results.

CLSI Methodology for Anaerobic Bacteria (Based on CLSI Document M11)

The CLSI M11 standard outlines the procedures for antimicrobial susceptibility testing of anaerobic bacteria.[13][14][15][16]

  • Inoculum Preparation : Colonies from a 24- to 48-hour anaerobic blood agar plate are suspended in a suitable broth to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • Media and Antimicrobial Agent Preparation : The reference method is agar dilution using Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood. Ertapenem is incorporated into the molten agar at various concentrations before the plates are poured.

  • Inoculation and Incubation : The standardized bacterial suspension is inoculated onto the surface of the agar plates. The plates are then incubated at 35°C to 37°C for 42 to 48 hours in an anaerobic atmosphere.

  • MIC Determination : The MIC is the lowest concentration of ertapenem that prevents the growth of more than a single colony or a faint haze.

  • Quality Control : Control strains such as Bacteroides fragilis ATCC 25285 and Bacteroides thetaiotaomicron ATCC 29741 are included in each run.

BSAC Methodology

The British Society for Antimicrobial Chemotherapy (BSAC) provides its own standardized methodology for susceptibility testing, which shares principles with the CLSI methods but may have variations in media, incubation conditions, and interpretation of results.[17][18][19][20][21] The BSAC standardized disc susceptibility testing method is a widely used alternative to MIC determination for routine clinical purposes.

Mechanism of Action and Resistance

Ertapenem, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.

Mechanism_of_Action cluster_ertapenem Ertapenem Action cluster_bacterial_cell Bacterial Cell Ertapenem Ertapenem PBP Penicillin-Binding Proteins (PBPs) Ertapenem->PBP Binds to Ertapenem->PBP Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Inhibits CellWall Cell Wall Synthesis Peptidoglycan->CellWall Disrupts Lysis Cell Lysis and Death CellWall->Lysis Leads to

Caption: Mechanism of action of ertapenem.

Resistance to ertapenem can develop through several mechanisms, including:

  • Enzymatic Degradation : Production of β-lactamases, particularly carbapenemases, that can hydrolyze the ertapenem molecule.

  • Altered Target Sites : Modifications in the penicillin-binding proteins (PBPs) that reduce the binding affinity of ertapenem.

  • Reduced Permeability : Changes in the outer membrane porins of Gram-negative bacteria, which restrict the entry of ertapenem into the cell.

  • Efflux Pumps : The active transport of ertapenem out of the bacterial cell by efflux pumps.

Experimental and Logical Workflows

The process of determining the in vitro susceptibility of a bacterial isolate to ertapenem follows a standardized workflow to ensure accurate and reliable results.

MIC_Determination_Workflow cluster_workflow Antimicrobial Susceptibility Testing Workflow Start Bacterial Isolate from Clinical Sample Inoculum Prepare Standardized Inoculum (0.5 McFarland) Start->Inoculum Inoculation Inoculate Dilutions with Bacterial Suspension Inoculum->Inoculation Dilution Prepare Serial Dilutions of Ertapenem Dilution->Inoculation Incubation Incubate under Appropriate Conditions Inoculation->Incubation Reading Read and Record MIC Value Incubation->Reading Interpretation Interpret Results (Susceptible, Intermediate, Resistant) Reading->Interpretation

Caption: Workflow for MIC determination.

Conclusion

Ertapenem remains a valuable antimicrobial agent with a broad spectrum of activity against many common bacterial pathogens. Its in vitro potency, particularly against Enterobacteriaceae and anaerobic bacteria, coupled with its convenient once-daily dosing, makes it an important option for the treatment of various infections. Understanding its precise antibacterial spectrum, the methodologies for assessing its in vitro activity, and its mechanisms of action and resistance is crucial for its appropriate and effective use in clinical practice and for guiding future drug development efforts.

References

In-Depth Technical Guide: Physicochemical Properties of the Ertapenem(1-) Anion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular formula and weight of the Ertapenem(1-) anion. It includes a summary of its key quantitative properties, a description of the experimental methodologies used for its characterization, and a visualization of its formation from the parent molecule.

Introduction to Ertapenem (B1671056) and its Anionic Form

Ertapenem is a broad-spectrum, parenteral antibiotic belonging to the carbapenem (B1253116) class of beta-lactam antibiotics.[1][2][3] It is structurally characterized by a 1-β methyl group, which confers stability against hydrolysis by renal dehydropeptidase-I.[2] Ertapenem is effective against a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria.[1] In physiological environments, the carboxylic acid functional groups of the Ertapenem molecule can deprotonate, resulting in the formation of the Ertapenem(1-) anion, which is the biologically active form of the drug. Understanding the precise molecular formula and weight of this anion is critical for pharmacokinetic and pharmacodynamic studies, as well as for the development of analytical methods for its quantification in biological matrices.

Quantitative Data Summary

The key physicochemical properties of the Ertapenem(1-) anion are summarized in the table below. This data is essential for accurate preparation of standards, interpretation of analytical results, and computational modeling.

PropertyValueSource
Molecular Formula C₂₂H₂₄N₃O₇S⁻PubChem[4]
Average Molecular Weight 474.5 g/mol PubChem[4]
Exact Mass 474.13349629 DaPubChem[4]
Parent Compound Ertapenem (CID: 150610)PubChem[4]

Formation of the Ertapenem(1-) Anion

Ertapenem possesses two carboxylic acid functional groups, which are acidic and can lose a proton (H⁺) to form a carboxylate anion.[2][5] The formation of the Ertapenem(1-) anion is the result of the deprotonation of one of these carboxylic acid groups. The specific group that deprotonates first will depend on the respective pKa values of the two acidic protons. This ionization is a fundamental aspect of its solubility and interaction with biological targets. The parent compound, Ertapenem, is the conjugate acid of the Ertapenem(1-) anion.[5]

Experimental Protocols for Characterization

The determination of the molecular formula and weight of a pharmaceutical compound like the Ertapenem(1-) anion involves a combination of high-resolution analytical techniques.

Mass Spectrometry (MS)

Mass spectrometry is the primary technique for the direct determination of the molecular weight of a compound.

  • High-Resolution Mass Spectrometry (HRMS): Techniques such as Time-of-Flight (TOF) or Orbitrap mass spectrometry provide highly accurate mass measurements, which can be used to deduce the elemental composition and thus the molecular formula. For the Ertapenem(1-) anion, HRMS would yield a mass-to-charge ratio (m/z) corresponding to its exact mass.

  • Tandem Mass Spectrometry (MS/MS): In this technique, the precursor ion (the Ertapenem(1-) anion) is isolated and fragmented. The resulting fragmentation pattern provides structural information that can confirm the identity of the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful hyphenated technique that combines the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the detection power of mass spectrometry.[6]

  • Methodology: A solution containing Ertapenem is injected into an HPLC system. The HPLC column separates Ertapenem from other components in the sample. The eluent from the column is then introduced into the mass spectrometer. The mass spectrometer is typically operated in negative ion mode to detect the deprotonated Ertapenem(1-) anion.

  • Applications: This method is widely used for the quantification of Ertapenem in biological fluids such as plasma and is essential for pharmacokinetic studies.[6][7]

Elemental Analysis

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, sulfur) in a compound. This experimental data can be used to confirm the molecular formula derived from mass spectrometry.

Visualization of the Deprotonation Process

The following diagram illustrates the logical relationship between the parent Ertapenem molecule and the formation of the Ertapenem(1-) anion through the loss of a proton.

Ertapenem_Deprotonation Ertapenem Ertapenem (C₂₂H₂₅N₃O₇S) Anion Ertapenem(1-) Anion (C₂₂H₂₄N₃O₇S⁻) Ertapenem->Anion Deprotonation Proton H⁺ Ertapenem->Proton Loss of Proton

Caption: Deprotonation of Ertapenem to form the Ertapenem(1-) anion.

Conclusion

The Ertapenem(1-) anion, with a molecular formula of C₂₂H₂₄N₃O₇S⁻ and a corresponding average molecular weight of 474.5 g/mol , is the biologically relevant form of the antibiotic Ertapenem.[4] Its accurate characterization through advanced analytical techniques such as high-resolution mass spectrometry and liquid chromatography-mass spectrometry is fundamental to pharmaceutical research and development, ensuring the quality, safety, and efficacy of this important therapeutic agent.

References

An In-Depth Technical Guide to the Binding Affinity of Ertapenem to Penicillin-Binding Proteins (PBPs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ertapenem (B1671056) is a broad-spectrum carbapenem (B1253116) antibiotic renowned for its efficacy against a wide array of Gram-positive and Gram-negative bacteria.[1][2] Its bactericidal activity stems from the inhibition of bacterial cell wall synthesis, a process mediated through its high-affinity binding to penicillin-binding proteins (PBPs).[3][4] PBPs are essential enzymes that catalyze the final steps of peptidoglycan synthesis, a critical component providing structural integrity to the bacterial cell wall. By binding to these proteins, ertapenem disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[3] This document provides a comprehensive technical overview of ertapenem's binding affinity to various PBPs, details the experimental protocols used to determine these interactions, and visualizes the underlying mechanisms.

Quantitative Analysis of Ertapenem-PBP Binding Affinity

The binding affinity of ertapenem to various PBPs is a key determinant of its antibacterial spectrum and potency. This affinity is typically quantified by the 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the PBP activity. The following table summarizes the available IC50 values for ertapenem against PBPs from several key bacterial pathogens.

Bacterial SpeciesPenicillin-Binding Protein (PBP)IC50 (µg/mL)Reference
Escherichia coliPBP 1a-[4]
PBP 1b-[4]
PBP 2 Preferential Binding [4]
PBP 3 Preferential Binding [2][4]
PBP 4-[4]
PBP 5-[4]
Klebsiella pneumoniaePBP 1a/1b>256
PBP 2 <0.0075
PBP 30.06-0.12
PBP 4 <0.0075
Pseudomonas aeruginosaPBP 1a8
PBP 1b8
PBP 231
PBP 3 >256
PBP 4 0.5
PBP 5/631
Staphylococcus aureusPBP 1-
PBP 2 Selective
PBP 3-
PBP 4-
Enterococcus faecalisPBP 2B-[5]
PBP 4-[5]

Note: A lower IC50 value indicates a higher binding affinity. "Preferential Binding" or "Selective" indicates that while a specific quantitative value was not provided in the cited source, the text highlighted a strong affinity for that particular PBP. The data for Klebsiella pneumoniae and Pseudomonas aeruginosa in lysed cells demonstrate ertapenem's potent activity against key PBPs in these organisms.

Experimental Protocols

The determination of PBP binding affinity is crucial for understanding the mechanism of action of β-lactam antibiotics. The following are detailed methodologies for key experiments cited in the study of ertapenem-PBP interactions.

Competitive PBP Binding Assay using Fluorescent Penicillin (Bocillin FL)

This assay is a common and effective method to determine the IC50 of a compound for various PBPs. It relies on the competition between the unlabeled antibiotic (ertapenem) and a fluorescently labeled penicillin derivative (Bocillin FL) for binding to the active site of PBPs.

a. Preparation of Bacterial Membranes:

  • Grow the bacterial strain of interest to the mid-logarithmic phase in an appropriate broth medium.

  • Harvest the cells by centrifugation at 4°C.

  • Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Resuspend the cells in the same buffer and lyse them by sonication or French press.

  • Remove unbroken cells and cellular debris by low-speed centrifugation.

  • Isolate the membrane fraction by ultracentrifugation of the supernatant.

  • Resuspend the membrane pellet in a storage buffer and determine the protein concentration (e.g., using a Bradford assay).

b. Binding Assay:

  • In a microcentrifuge tube or a 96-well plate, incubate a fixed amount of the prepared bacterial membrane fraction with varying concentrations of ertapenem for a specific time at a controlled temperature (e.g., 30 minutes at 37°C).

  • Add a fixed concentration of Bocillin FL to the mixture and incubate for another set period (e.g., 10-15 minutes at 37°C). This allows the fluorescent probe to bind to any PBPs not occupied by ertapenem.

  • Stop the reaction by adding a denaturing sample buffer (e.g., Laemmli buffer) and heating the samples.

c. Analysis by SDS-PAGE and Fluorescence Detection:

  • Separate the proteins in the reaction mixtures by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[6][7][8][9]

  • After electrophoresis, visualize the fluorescently labeled PBPs directly in the gel using a fluorescence imager.

  • Quantify the fluorescence intensity of each PBP band.

  • Plot the percentage of Bocillin FL binding against the concentration of ertapenem.

  • Determine the IC50 value, which is the concentration of ertapenem that results in a 50% reduction in the fluorescence signal compared to the control (no ertapenem).[10]

Fluorescence Polarization (FP) Assay

The fluorescence polarization assay is a solution-based, homogeneous technique that can be used to measure the binding of a fluorescent ligand to a protein in real-time. It is particularly useful for high-throughput screening of PBP inhibitors.[1][11][12][13][14]

a. Principle: The assay is based on the principle that a small, fluorescently labeled molecule (like a fluorescent penicillin derivative) tumbles rapidly in solution, resulting in low fluorescence polarization. When this molecule binds to a much larger protein (like a PBP), its tumbling is slowed down, leading to an increase in fluorescence polarization. An unlabeled competitor (ertapenem) will displace the fluorescent probe from the PBP, causing a decrease in polarization.

b. Assay Protocol:

  • Prepare a solution of the purified PBP of interest in a suitable assay buffer (e.g., 100 mM sodium phosphate, pH 7.0; 0.01% Triton X-100).[1][11]

  • Add a fixed concentration of a fluorescent probe (e.g., BOCILLIN FL) to the PBP solution in a low-binding microplate.[1][11]

  • Add varying concentrations of ertapenem to the wells.

  • Incubate the plate at a constant temperature for a sufficient time to allow the binding reaction to reach equilibrium.

  • Measure the fluorescence polarization using a plate reader equipped with polarizing filters.

  • Plot the change in fluorescence polarization against the concentration of ertapenem to determine the IC50 or Ki (inhibition constant).

Visualizations

Mechanism of PBP Inhibition by Ertapenem

The following diagram illustrates the mechanism by which ertapenem inhibits bacterial cell wall synthesis.

Ertapenem_Mechanism Mechanism of PBP Inhibition by Ertapenem cluster_CellWall Bacterial Cell Wall Synthesis cluster_Inhibition Inhibition by Ertapenem Peptidoglycan_Precursors Peptidoglycan Precursors Growing_Peptidoglycan Growing Peptidoglycan Chain Peptidoglycan_Precursors->Growing_Peptidoglycan Transglycosylation Crosslinked_Peptidoglycan Cross-linked Peptidoglycan (Stable Cell Wall) Growing_Peptidoglycan->Crosslinked_Peptidoglycan Transpeptidation (PBP-mediated) Weakened_Cell_Wall Weakened Cell Wall Ertapenem Ertapenem PBP Penicillin-Binding Protein (PBP) Ertapenem->PBP Binds to Inactive_PBP Inactive PBP-Ertapenem Complex Inactive_PBP->Weakened_Cell_Wall Inhibits Transpeptidation Cell_Lysis Cell Lysis Weakened_Cell_Wall->Cell_Lysis

Caption: Ertapenem binds to PBPs, inhibiting the transpeptidation step of cell wall synthesis, leading to cell lysis.

Experimental Workflow for Determining PBP Binding Affinity

The following diagram outlines the typical experimental workflow for determining the IC50 of ertapenem for PBPs using a competitive binding assay.

PBP_Binding_Workflow Experimental Workflow for PBP Binding Assay Start Start: Bacterial Culture Membrane_Prep Membrane Preparation (Cell Lysis & Ultracentrifugation) Start->Membrane_Prep Incubation Incubation with Ertapenem (Varying Concentrations) Membrane_Prep->Incubation Bocillin_Labeling Addition of Bocillin FL (Fluorescent Probe) Incubation->Bocillin_Labeling SDS_PAGE SDS-PAGE Separation Bocillin_Labeling->SDS_PAGE Fluorescence_Imaging Fluorescence Imaging and Quantification SDS_PAGE->Fluorescence_Imaging Data_Analysis Data Analysis (IC50 Determination) Fluorescence_Imaging->Data_Analysis End End: IC50 Value Data_Analysis->End

Caption: Workflow for determining ertapenem's PBP binding affinity using a competitive displacement assay.

Conclusion

Ertapenem exhibits a strong and often preferential binding affinity for key penicillin-binding proteins in a variety of clinically relevant bacteria. This targeted inhibition of PBP-mediated peptidoglycan synthesis is the cornerstone of its potent bactericidal activity. The quantitative data and detailed experimental protocols presented in this guide provide a valuable resource for researchers and drug development professionals working to understand and combat bacterial resistance, as well as to develop novel antimicrobial agents. The continued investigation into the nuanced interactions between ertapenem and bacterial PBPs will undoubtedly pave the way for more effective therapeutic strategies.

References

Ertapenem: A Comprehensive Guide to its Pharmacological Properties for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ertapenem (B1671056) is a parenteral carbapenem (B1253116) antibiotic belonging to the β-lactam class, distinguished by its broad spectrum of activity against many Gram-positive and Gram-negative aerobic and anaerobic bacteria.[1][2] Its unique pharmacokinetic profile, characterized by a long half-life, allows for a convenient once-daily dosing regimen.[2][3] This technical guide provides an in-depth overview of the pharmacological properties of ertapenem, designed to support research and drug development endeavors.

Mechanism of Action

Ertapenem exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[4][5] This action is mediated through its binding to essential penicillin-binding proteins (PBPs), which are crucial enzymes in the terminal stages of peptidoglycan synthesis.[6][7] The inhibition of these enzymes disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.[4][8] In Escherichia coli, ertapenem demonstrates a high affinity for PBPs 2 and 3, and also binds to PBPs 1a, 1b, 4, and 5.[6][9] Its stability against hydrolysis by a wide variety of β-lactamases, including penicillinases, cephalosporinases, and extended-spectrum β-lactamases (ESBLs), contributes significantly to its broad spectrum of activity.[3][7]

Ertapenem_Mechanism_of_Action cluster_bacterium Bacterial Cell Peptidoglycan_Precursors Peptidoglycan_Precursors PBPs Penicillin-Binding Proteins (PBPs) Peptidoglycan_Precursors->PBPs Cross-linking Cell_Wall Bacterial Cell Wall PBPs->Cell_Wall Synthesis Cell_Lysis Cell_Lysis Cell_Wall->Cell_Lysis Disruption leads to Ertapenem Ertapenem Ertapenem->PBPs Inhibition

Caption: Mechanism of action of Ertapenem.

Spectrum of Activity

Ertapenem is characterized by its potent activity against a wide array of common community-acquired pathogens.[2][10] It is highly effective against Enterobacteriaceae, including ESBL-producing strains.[9][11] Its spectrum also encompasses many Gram-positive aerobes and a broad range of anaerobic bacteria.[3][12] However, a notable feature of ertapenem is its limited activity against Pseudomonas aeruginosa and Acinetobacter species.[9][10] It is also not active against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium.[6][11]

Table 1: In Vitro Activity of Ertapenem Against Selected Pathogens
Bacterial SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli≤0.0150.03
Klebsiella pneumoniae0.030.06
Streptococcus pneumoniae (penicillin-susceptible)≤0.0150.03
Haemophilus influenzae0.250.5
Bacteroides fragilis0.251
Pseudomonas aeruginosa>16>16
Acinetobacter baumannii>16>16

Note: MIC values can vary based on the testing methodology and geographical location of isolates. The data presented is a summary from multiple sources for illustrative purposes.[13][14][15]

Pharmacokinetics

The pharmacokinetic profile of ertapenem is a key differentiator from other carbapenems, enabling once-daily administration.[16]

Table 2: Key Pharmacokinetic Parameters of Ertapenem in Healthy Adults (1 g Intravenous Dose)
ParameterValueReference
Peak Plasma Concentration (Cmax)~155 mg/L (total drug)[14]
Time to Peak Concentration (Tmax)~0.5 hours (end of infusion)[17]
Area Under the Curve (AUC₀₋₂₄)~422 mg·h/L (blister fluid), ~694 mg·h/L (plasma)[10]
Volume of Distribution (Vd)~0.12 L/kg[18]
Plasma Protein Binding~85-95% (concentration-dependent)[10][17]
Elimination Half-life (t₁/₂)~4 hours[10][19]
Total Body Clearance (CL)~27-30 mL/min[17]
Renal Clearance~12.8 mL/min (intact drug)[10]
Primary Route of EliminationRenal (approximately 80% of the dose recovered in urine as active drug and metabolite)[10]

Ertapenem exhibits concentration-dependent plasma protein binding, primarily to albumin.[17][20] At lower concentrations (<50 µg/mL), it is approximately 95% bound, which decreases to about 92% at higher concentrations (150 µg/mL).[17][19] This high degree of protein binding contributes to its long elimination half-life.[3]

Pharmacodynamics

The bactericidal activity of ertapenem, like other β-lactam antibiotics, is time-dependent.[7] The key pharmacodynamic index predicting its efficacy is the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (%fT > MIC) of the target pathogen.[18][21] For carbapenems, a %fT > MIC of ≥ 40% is generally associated with optimal bactericidal effect.[18][22]

Mechanisms of Resistance

Bacterial resistance to ertapenem can emerge through several mechanisms:

  • Enzymatic Degradation: Production of carbapenemases, which are β-lactamases capable of hydrolyzing carbapenems (e.g., KPC, VIM, IMP, NDM).[4][14]

  • Reduced Permeability: Alterations or loss of outer membrane porins (in Gram-negative bacteria), which restricts the entry of ertapenem into the periplasmic space.[23][24]

  • Efflux Pumps: Overexpression of multidrug efflux pumps that actively transport ertapenem out of the bacterial cell.[6][25]

  • Target Site Modification: Alterations in penicillin-binding proteins that reduce their affinity for ertapenem.[6]

The combination of β-lactamase production (such as an ESBL or AmpC) with porin loss is a significant mechanism of ertapenem resistance in Enterobacteriaceae.[23][24]

Ertapenem_Resistance_Mechanisms cluster_resistance Mechanisms of Ertapenem Resistance Enzymatic_Degradation Enzymatic Degradation (Carbapenemases) Ertapenem_Resistance Ertapenem_Resistance Enzymatic_Degradation->Ertapenem_Resistance Reduced_Permeability Reduced Permeability (Porin Loss) Reduced_Permeability->Ertapenem_Resistance Efflux_Pumps Efflux Pump Overexpression Efflux_Pumps->Ertapenem_Resistance Target_Modification Target Site Modification (PBP Alteration) Target_Modification->Ertapenem_Resistance

Caption: Mechanisms of bacterial resistance to Ertapenem.

Experimental Protocols for Research Applications

In Vitro Susceptibility Testing: Broth Microdilution Method

This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a bacterial isolate.[13]

Methodology:

  • Preparation of Ertapenem Stock Solution: Prepare a stock solution of ertapenem powder in a suitable solvent as per the manufacturer's instructions and CLSI guidelines.

  • Preparation of Microdilution Plates: Perform serial two-fold dilutions of the ertapenem stock solution in cation-adjusted Mueller-Hinton broth (for non-fastidious organisms) in 96-well microtiter plates to achieve a range of final concentrations.[13]

  • Inoculum Preparation: Culture the bacterial isolate on an appropriate agar (B569324) medium overnight. Prepare a standardized inoculum suspension equivalent to a 0.5 McFarland standard. Further dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[13]

  • Inoculation and Incubation: Inoculate the microtiter plates with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plates at 35°C for 16-20 hours in ambient air.[13]

  • MIC Determination: The MIC is defined as the lowest concentration of ertapenem that completely inhibits visible growth of the organism.[13]

Antimicrobial_Susceptibility_Testing_Workflow Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Prepare_Plates Prepare Serial Dilutions of Ertapenem in Microtiter Plates Start->Prepare_Plates Inoculate Inoculate Plates with Bacteria Prepare_Inoculum->Inoculate Prepare_Plates->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_Results Read and Interpret MIC Value Incubate->Read_Results End End Read_Results->End

Caption: Workflow for antimicrobial susceptibility testing.

In Vivo Efficacy Assessment: Neutropenic Murine Thigh Infection Model

This animal model is widely used to evaluate the in vivo efficacy of antimicrobial agents and to establish pharmacokinetic/pharmacodynamic (PK/PD) targets.[21][26]

Methodology:

  • Animal Model: Typically, female ICR or BALB/c mice are used.[21][26]

  • Induction of Neutropenia: Neutropenia is induced by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg four days prior to infection and 100 mg/kg one day before infection.[21]

  • Infection: A standardized inoculum of the test organism (e.g., S. pneumoniae, K. pneumoniae) is injected into the thigh muscle of the mice.[26]

  • Treatment: Ertapenem treatment is initiated at a specified time post-infection (e.g., 2 hours). The dosing regimen is designed to simulate human pharmacokinetic profiles.[26]

  • Efficacy Endpoint: At a predetermined time (e.g., 24 hours post-treatment initiation), mice are euthanized, and the thigh muscles are excised and homogenized. The homogenates are serially diluted and plated to determine the bacterial load (CFU/thigh). Efficacy is measured by the reduction in bacterial density compared to untreated control animals.[21][26]

Conclusion

Ertapenem remains a valuable antimicrobial agent for research and clinical applications due to its broad spectrum of activity against common pathogens and its favorable pharmacokinetic profile. A thorough understanding of its pharmacological properties, including its mechanism of action, spectrum, PK/PD parameters, and mechanisms of resistance, is crucial for its appropriate use in research settings and for the development of new therapeutic strategies. This guide provides a foundational resource for scientists and researchers working with this important carbapenem antibiotic.

References

The Unwavering Core: An In-depth Technical Guide to the 1-beta-methyl Carbapenem Structure of Ertapenem

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ertapenem (B1671056), a parenteral carbapenem (B1253116) antibiotic, stands as a critical tool in the global fight against bacterial infections. Its unique 1-beta-methyl carbapenem structure confers a distinct spectrum of activity and favorable pharmacokinetic properties, setting it apart from other members of the carbapenem class. This technical guide delves into the core structural features of Ertapenem, elucidating the intricate relationship between its chemical architecture and its potent antibacterial efficacy. Through a detailed exploration of its synthesis, mechanism of action, and the molecular underpinnings of resistance, this document provides a comprehensive resource for researchers and drug development professionals.

The Genesis of a Potent Antibiotic: Synthesis of the Ertapenem Core

The synthesis of Ertapenem is a multi-step process that culminates in the formation of its characteristic 1-beta-methyl carbapenem nucleus coupled with a distinctive side chain at the C-2 position. The manufacturing process is a testament to the advancements in synthetic organic chemistry, enabling the large-scale production of this vital therapeutic agent.

Experimental Protocol: A Glimpse into the Synthesis of Ertapenem

While specific industrial synthesis protocols are proprietary, the general synthetic strategy involves the following key transformations. This illustrative protocol is based on publicly available research and patents and is intended for informational purposes.

Step 1: Synthesis of the 1-beta-methyl Carbapenem Core (MAP)

The synthesis of the 1-beta-methyl carbapenem bicyclic nucleus, often referred to as the MAP (4-nitrobenzyl (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate) intermediate, is a crucial first stage. This process typically starts from readily available chiral precursors and involves multiple stereocontrolled reactions to establish the correct stereochemistry of the bicyclic system.

Step 2: Preparation of the C-2 Side Chain Thiol

The unique side chain of Ertapenem, which is responsible for its extended half-life, is synthesized separately. This involves the preparation of a protected thiol derivative of a substituted pyrrolidine. The synthesis often starts from L-hydroxyproline and involves several protection and functional group manipulation steps to introduce the m-carboxyphenyl moiety and the thiol group with the correct stereochemistry.[1][2][3][4]

Step 3: Coupling of the Core and Side Chain

The pivotal step in the synthesis is the coupling of the 1-beta-methyl carbapenem core (MAP) with the C-2 side chain thiol. This reaction is typically carried out under carefully controlled conditions to ensure high yield and stereoselectivity.[5]

Step 4: Deprotection and Isolation

The final stage involves the removal of protecting groups from the coupled product to yield Ertapenem. This is often achieved through hydrogenation to remove the p-nitrobenzyl (PNB) protecting groups.[1] The resulting Ertapenem is then purified and isolated as a stable salt, typically the monosodium salt.

Structure-Activity Relationship: The Molecular Blueprint for Efficacy

The potent antibacterial activity of Ertapenem is intrinsically linked to its specific structural features. The 1-beta-methyl group, the trans-hydroxyethyl group at C-6, and the unique C-2 side chain all play critical roles in its spectrum of activity, stability, and pharmacokinetic profile.

The Significance of the 1-beta-methyl Group

A key innovation in the design of Ertapenem is the presence of a methyl group at the 1-beta position of the carbapenem core. This seemingly small addition has a profound impact on the molecule's stability. It provides steric hindrance that protects the beta-lactam ring from degradation by human renal dehydropeptidase-1 (DHP-1). This stability allows Ertapenem to be administered without a DHP-1 inhibitor, such as cilastatin, which is required for the first-generation carbapenem, imipenem.

The Role of the C-2 Side Chain

The long side chain at the C-2 position, containing a meta-substituted benzoic acid, is a defining feature of Ertapenem. This bulky and anionic side chain contributes to the high degree of plasma protein binding (approximately 95%), which in turn leads to a long elimination half-life of about 4 hours, permitting once-daily dosing. The specific nature of this side chain also influences the antibacterial spectrum of Ertapenem, contributing to its potent activity against many Gram-negative and anaerobic bacteria while having reduced activity against non-fermenting Gram-negative bacilli like Pseudomonas aeruginosa and Acinetobacter species.

Quantitative Insights into Antibacterial Activity

The following tables summarize the in vitro activity of Ertapenem against a range of clinically relevant bacteria, as represented by the Minimum Inhibitory Concentration (MIC) values. These values highlight the potent activity of Ertapenem against Enterobacteriaceae and many anaerobic species.

Gram-Negative BacteriaMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli≤0.015 - 0.030.03 - 0.5
Klebsiella pneumoniae≤0.015 - 0.060.03 - 0.5
Enterobacter cloacae0.06 - 0.120.25 - 1
Proteus mirabilis0.06 - 0.120.12 - 0.5
Haemophilus influenzae≤0.015 - 0.030.03 - 0.06
Pseudomonas aeruginosa>16>16
Acinetobacter baumannii>16>16
Gram-Positive BacteriaMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus (MSSA)0.06 - 0.120.25 - 1
Streptococcus pneumoniae (penicillin-susceptible)≤0.015 - 0.030.03 - 0.5
Streptococcus pyogenes≤0.015≤0.015 - 0.03
Enterococcus faecalis>16>16
Anaerobic BacteriaMIC50 (µg/mL)MIC90 (µg/mL)
Bacteroides fragilis group0.12 - 0.250.5 - 1
Clostridium perfringens0.12 - 0.250.5
Peptostreptococcus spp.0.12 - 0.250.5 - 1

Note: MIC values are ranges compiled from various studies and can vary depending on the specific isolates and testing methodologies used.[6][7][8][9][10]

Mechanism of Action: Halting Bacterial Cell Wall Synthesis

Ertapenem, like all beta-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process is mediated through the covalent binding and inactivation of essential bacterial enzymes known as penicillin-binding proteins (PBPs).

The Inhibition of Penicillin-Binding Proteins

PBPs are a group of enzymes responsible for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall that provides structural integrity. By acylating the active site serine residue of these enzymes, Ertapenem effectively blocks their transpeptidase activity, preventing the cross-linking of peptidoglycan chains. This disruption of cell wall synthesis leads to cell lysis and bacterial death. Ertapenem has a strong affinity for PBPs 2 and 3 in Escherichia coli.[11]

Ertapenem Mechanism of Action Ertapenem's Inhibition of Peptidoglycan Synthesis Ertapenem Ertapenem PBP Penicillin-Binding Proteins (PBPs) Ertapenem->PBP Binds to AcylEnzyme Acyl-Enzyme Complex (Inactive PBP) PBP->AcylEnzyme Forms Transpeptidation Transpeptidation (Peptidoglycan Cross-linking) AcylEnzyme->Transpeptidation Inhibits CellLysis Cell Lysis and Bacterial Death AcylEnzyme->CellLysis Results in CellWall Stable Cell Wall Transpeptidation->CellWall Leads to

Ertapenem's Mechanism of Action
Experimental Protocol: Determining PBP Inhibition Kinetics

The potency of Ertapenem's interaction with PBPs can be quantified by determining the second-order rate constant for inactivation (kinact/KI). This parameter reflects the efficiency of PBP acylation.

1. Preparation of Bacterial Membranes: Grow the bacterial strain of interest to mid-log phase and harvest the cells. Lyse the cells and isolate the membrane fraction containing the PBPs by ultracentrifugation.

2. Competitive Binding Assay: Incubate the membrane preparation with varying concentrations of Ertapenem for different time intervals.

3. Fluorescent Penicillin Labeling: Add a fluorescently labeled penicillin derivative (e.g., Bocillin-FL) to the reaction to label the remaining active PBPs.

4. SDS-PAGE and Fluorimetry: Separate the PBPs by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Visualize the fluorescently labeled PBPs using a fluorimeter.

5. Data Analysis: Quantify the fluorescence intensity of each PBP band. The rate of decrease in fluorescence intensity at different Ertapenem concentrations is used to calculate the kinact/KI value.[12]

The Challenge of Resistance: Bacterial Defense Mechanisms

The emergence of bacterial resistance to carbapenems, including Ertapenem, is a growing public health concern. Bacteria have evolved several mechanisms to evade the action of these potent antibiotics.

Key Mechanisms of Ertapenem Resistance
  • Carbapenemase Production: The most significant mechanism of resistance is the production of carbapenem-hydrolyzing β-lactamases, known as carbapenemases. These enzymes, such as KPC, NDM, and OXA-48-like enzymes, can efficiently hydrolyze the β-lactam ring of Ertapenem, rendering it inactive.[13][14][15][16]

  • Porin Channel Loss or Modification: In Gram-negative bacteria, carbapenems enter the periplasmic space through outer membrane porin channels, primarily OmpF and OmpC in E. coli. The loss or mutation of these porin channels can significantly reduce the intracellular concentration of Ertapenem, leading to resistance, often in combination with the production of β-lactamases like AmpC or ESBLs.[17]

  • Efflux Pumps: Active efflux pumps can recognize and expel Ertapenem from the bacterial cell, thereby reducing its intracellular concentration below the therapeutic threshold. Overexpression of these pumps can contribute to resistance.

Ertapenem Resistance Mechanisms Bacterial Resistance Mechanisms to Ertapenem cluster_resistance Resistance Mechanisms Ertapenem_out Ertapenem (Extracellular) Porin Porin Channel (Loss/Mutation) Ertapenem_out->Porin Enters via Ertapenem_in Ertapenem (Periplasmic) Porin->Ertapenem_in BetaLactamase Carbapenemase (Production) Ertapenem_in->BetaLactamase Hydrolyzed by EffluxPump Efflux Pump (Overexpression) Ertapenem_in->EffluxPump Exported by PBP_target PBP Target Ertapenem_in->PBP_target Inhibits Hydrolyzed_Ertapenem Hydrolyzed Ertapenem (Inactive) BetaLactamase->Hydrolyzed_Ertapenem EffluxPump->Ertapenem_out

Ertapenem Resistance Pathways
Experimental Protocol: Analysis of Outer Membrane Proteins

Investigating changes in outer membrane protein (OMP) profiles is crucial for understanding resistance mechanisms involving porin loss.

1. Bacterial Culture and Harvest: Grow the Ertapenem-susceptible and -resistant bacterial strains under identical conditions and harvest the cells in the mid-logarithmic phase.

2. Outer Membrane Fractionation: Lyse the bacterial cells and separate the inner and outer membranes. This can be achieved by methods such as sucrose (B13894) density gradient centrifugation or differential solubilization with detergents like Sarkosyl.[18][19]

3. Protein Quantification: Determine the protein concentration of the isolated outer membrane fractions using a standard protein assay (e.g., BCA or Bradford assay).

4. SDS-PAGE: Separate the OMPs based on their molecular weight using SDS-PAGE. Load equal amounts of protein for each sample to allow for comparative analysis.[6][20]

5. Gel Staining and Analysis: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the protein bands. Analyze the gel to identify differences in the protein profiles between the susceptible and resistant strains, looking for the absence or reduced expression of bands corresponding to major porins.[18]

Conclusion

The 1-beta-methyl carbapenem structure of Ertapenem is a remarkable example of rational drug design, resulting in an antibiotic with a unique and clinically valuable profile. Its structural stability, favorable pharmacokinetics, and potent activity against a broad range of common pathogens underscore its importance in modern medicine. A thorough understanding of its synthesis, mechanism of action, and the evolving landscape of bacterial resistance is paramount for its continued effective use and for the development of future generations of antimicrobial agents. This guide provides a foundational resource for the scientific community to further explore and build upon our knowledge of this essential antibiotic.

References

Ertapenem Efficacy Against ESBL-Producing Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The emergence of extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae has posed a significant therapeutic challenge worldwide. These organisms exhibit resistance to numerous cephalosporins and penicillins, limiting treatment options. Carbapenems have become the agents of choice for treating serious infections caused by ESBL-producing organisms.[1] Ertapenem (B1671056), a Group 1 carbapenem (B1253116), is distinguished by its long half-life allowing for once-daily dosing and its spectrum of activity, which is potent against Enterobacteriaceae but lacks activity against non-fermenters like Pseudomonas aeruginosa and Acinetobacter species.[2][3] This guide provides a technical overview of the initial in vitro and in vivo studies evaluating the efficacy of ertapenem against ESBL-producing organisms, detailing the experimental protocols used and summarizing key quantitative data.

Mechanism of Action and Resistance

Ertapenem, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[4] Its carbapenem structure makes it highly stable against hydrolysis by ESBLs.[4] ESBLs are enzymes that hydrolyze and inactivate most penicillins and cephalosporins. The primary mechanism of resistance to ertapenem in Enterobacteriaceae is not typically enzymatic degradation but rather a combination of β-lactamase production (such as ESBL or AmpC enzymes) coupled with decreased outer membrane permeability due to the loss or altered expression of outer membrane proteins (OMPs), specifically porins.[5][6]

ESBL_Mechanism cluster_0 Bacterial Cell cluster_1 Antibiotic Action PBP Penicillin-Binding Proteins (PBPs) CW_Synth Cell Wall Synthesis PBP->CW_Synth Essential for Lysis Cell Lysis PBP->Lysis Inhibition leads to BetaLactam Cephalosporins Penicillins ESBL ESBL Enzyme BetaLactam->ESBL Hydrolyzed by Ertapenem Ertapenem (Carbapenem) Ertapenem->PBP Inhibits Ertapenem->ESBL Stable against hydrolysis ESBL->PBP Prevents binding

Caption: Mechanism of ESBL-mediated resistance and Ertapenem action.

Quantitative Data Summary

In Vitro Susceptibility Studies

Initial in vitro studies consistently demonstrated high susceptibility of ESBL-producing E. coli and Klebsiella pneumoniae to ertapenem.

Table 1: In Vitro Susceptibility of ESBL-Producing Organisms to Ertapenem and Comparators

Study / OrganismErtapenem Susceptibility (%)Imipenem Susceptibility (%)Meropenem Susceptibility (%)Other Comparators (%)
Turkish Study (2009)[7]
E. coli (n=49)95.9100100Piperacillin-Tazobactam: 91.5
K. pneumoniae (n=33)100100100Amikacin: 78.3
Pediatric Study (Turkey)[3][8]
E. coli99.099.5100-
Klebsiella spp.91.599.3100-
WRAMC Study (2005-2006)[9][10]
E. coli & K. pneumoniae (n=100)100100--
Moroccan Study[11]
ESBL-Enterobacteriaceae92.0 (4 resistant, 4 intermediate)99.1--
Minimum Inhibitory Concentration (MIC) Data

MIC values provide a quantitative measure of an antibiotic's potency. For ertapenem, the MICs against ESBL-producing organisms are generally low, although variations exist.

Table 2: Ertapenem MIC Values for ESBL-Producing Enterobacteriaceae

StudyOrganism(s)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Livermore et al. (2001)[12] ESBL-producing Klebsiella spp.-0.06-
WRAMC Study (2007)[10] E. coli--0.006 - 0.5
K. pneumoniae--0.006 - 2.0
Moroccan Study[11] ESBL-EnterobacteriaceaeMedian: 0.125-75% of isolates ≤ 0.25

Clinical Efficacy Studies

Retrospective clinical studies have been conducted to evaluate the in vivo efficacy of ertapenem for treating infections caused by ESBL-producing organisms, often comparing it to Group 2 carbapenems (imipenem, meropenem).

Table 3: Clinical Outcomes of Ertapenem Therapy for ESBL Infections

StudyInfection TypePatients (n)Clinical Success/Cure Rate (%)Microbiologic Cure Rate (%)Comparator Outcome
Case Series (2003-2005)[1] Various (UTI, Osteomyelitis)229185.7N/A
Detroit Cohort (2005-2010)[2] Bloodstream Infections49 (Ertapenem)--Mortality: 6% (Ertapenem) vs. 18% (Group 2 Carbapenems), P=0.18
INCREMENT Study[13] Bloodstream Infections (Targeted Therapy)509 total89.8 (Ertapenem)-82.6 (Other Carbapenems)

Experimental Protocols

The following section details the methodologies employed in the initial studies to determine the susceptibility and efficacy of ertapenem.

Antimicrobial Susceptibility Testing (AST)

The in vitro activity of ertapenem was assessed using several standardized methods.

AST_Workflow General Workflow for Antimicrobial Susceptibility Testing cluster_mic MIC Methods start Clinical Isolate (e.g., E. coli, Klebsiella) identification Organism Identification (e.g., Vitek System) start->identification esbl_screen Screen for ESBL Production (e.g., Vitek, MicroScan) identification->esbl_screen esbl_confirm Phenotypic Confirmatory Test (Disk Diffusion) esbl_screen->esbl_confirm If Screen Positive mic_determination Determine Minimum Inhibitory Concentration (MIC) esbl_screen->mic_determination If Screen Negative (Proceed for other tests) esbl_confirm->mic_determination If Confirmed ESBL agar_dilution Agar (B569324) Dilution e_test E-test (Epsilometer) broth_micro Broth Microdilution interpretation Interpret Results using CLSI Breakpoints mic_determination->interpretation

Caption: General experimental workflow for susceptibility testing.
  • Agar Dilution Method : As described in one of the initial Turkish studies, this reference method involves preparing a series of agar plates containing serial twofold dilutions of the antibiotic (ertapenem, imipenem, meropenem).[7] A standardized inoculum (e.g., 10⁴ CFU/spot) of the test organism is then spotted onto each plate.[12] After incubation, the MIC is read as the lowest concentration of the antibiotic that completely inhibits visible growth.[12]

  • E-test (Epsilometer Test) : This method was used in a study at Walter Reed Army Medical Center.[9][10] It involves a plastic strip impregnated with a predefined gradient of ertapenem. The strip is placed on a Mueller-Hinton agar plate inoculated with a standardized bacterial suspension (0.5 McFarland).[10] After incubation, an elliptical zone of inhibition is formed, and the MIC is read where the edge of the inhibition zone intersects the scale on the strip.[10]

  • Broth Microdilution : This method, often performed using automated systems like MicroScan, involves inoculating a standardized bacterial suspension into microtiter wells containing various concentrations of the antibiotic in broth.[2] The MIC is determined as the lowest concentration that prevents visible turbidity after incubation. This method was used in accordance with Clinical and Laboratory Standards Institute (CLSI) criteria.[2]

  • Automated Systems : Systems like the Vitek Legacy or Vitek 2 Compact are frequently used for routine identification, ESBL screening, and susceptibility testing.[3][8][10] These systems automate the broth microdilution principle and provide interpreted results based on predefined breakpoints.

ESBL Confirmatory Testing

Isolates flagged as potential ESBL producers by screening methods require phenotypic confirmation. The standard method cited is the disk diffusion test as per CLSI guidelines.[2][10] This involves placing two disks on an inoculated agar plate: one with a cephalosporin (B10832234) (e.g., ceftazidime (B193861) or cefotaxime) and another with the same cephalosporin plus a β-lactamase inhibitor (clavulanic acid). An increase in the zone of inhibition of ≥5 mm for the combination disk compared to the cephalosporin disk alone confirms the presence of an ESBL.[10]

Analysis of Resistance Mechanisms

To investigate ertapenem resistance, molecular and proteomic analyses are performed.

  • β-Lactamase Gene Analysis : This involves using Polymerase Chain Reaction (PCR) to amplify genes encoding for ESBLs (e.g., blaCTX-M, blaSHV, blaTEM), AmpC, and carbapenemases.[5][6] Subsequent sequencing of the PCR products identifies the specific β-lactamase variant.[6]

  • Outer Membrane Protein (OMP) Analysis : The expression of porins like OMPK35 and OMPK36 in K. pneumoniae is examined.[5] This is typically done by separating total bacterial proteins using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[6] The absence or reduced intensity of protein bands corresponding to the molecular weight of specific porins indicates a loss of expression, which can contribute to ertapenem resistance.[5][6]

Resistance_Mechanism ESBL ESBL Production (e.g., CTX-M, SHV) Hydrolysis Increased Hydrolysis of Cephalosporins ESBL->Hydrolysis Porin_Loss Outer Membrane Porin (OMP) Loss or Alteration (e.g., OMPK36) Drug_Influx Decreased Antibiotic Influx into Cell Porin_Loss->Drug_Influx Combined_Effect Combined Effect Hydrolysis->Combined_Effect Drug_Influx->Combined_Effect Ertapenem_Resistance Ertapenem Resistance (Elevated MIC) Combined_Effect->Ertapenem_Resistance Leads to

Caption: Synergistic mechanism leading to Ertapenem resistance.
Clinical Study Design

The initial in vivo efficacy data for ertapenem against ESBL-producing organisms primarily comes from retrospective cohort studies and case series .[1][2][13]

  • Study Population : These studies typically include hospitalized adult patients with documented infections (e.g., bloodstream infections) caused by ESBL-producing E. coli or K. pneumoniae.[2][13]

  • Data Collection : Researchers retrospectively review patient medical records to collect data on demographics, comorbidities, infection source, severity of illness, antibiotic treatment (drug, dose, duration), and clinical outcomes.[1][2]

  • Outcomes : The primary outcomes measured are typically clinical cure or improvement at a specific time point (e.g., 14 days) and all-cause mortality (e.g., 30-day mortality).[13] Microbiological cure, defined as the eradication of the initial pathogen, is also assessed.[1]

  • Analysis : In comparative studies, outcomes for patients treated with ertapenem are compared to those treated with other carbapenems.[2][13] Statistical methods, such as propensity score matching, may be used to control for confounding variables and reduce bias in treatment selection.[13]

Conclusion

Initial studies provided strong evidence for the in vitro and in vivo efficacy of ertapenem against infections caused by ESBL-producing Enterobacteriaceae, particularly E. coli and Klebsiella species. The high susceptibility rates and low MIC values observed in laboratory settings were supported by clinical data showing comparable efficacy to broader-spectrum carbapenems for many infections.[2][11][13] The primary mechanism of resistance involves a combination of β-lactamase production and porin loss, highlighting the importance of ongoing surveillance.[5][6] The detailed experimental protocols from these foundational studies established a framework for the continued evaluation of ertapenem as a viable, once-daily therapeutic option for managing infections caused by these challenging multidrug-resistant organisms.

References

Ertapenem's Potent Activity Against Anaerobic Pathogens: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ertapenem (B1671056), a parenteral carbapenem (B1253116) antibiotic, exhibits a broad spectrum of activity against many clinically significant anaerobic bacteria.[1][2] Its prolonged half-life allows for once-daily dosing, making it a valuable agent in the treatment of mixed aerobic/anaerobic infections, particularly those of intra-abdominal origin.[1][3][4] This in-depth technical guide provides a comprehensive overview of ertapenem's activity against anaerobic pathogens, detailing its in vitro efficacy through quantitative data, outlining experimental protocols for susceptibility testing, and visualizing key concepts through diagrams.

In Vitro Activity of Ertapenem Against Anaerobic Bacteria

Ertapenem has consistently demonstrated potent in vitro activity against a wide range of anaerobic isolates. Multiple studies have established its efficacy, often comparable or superior to other broad-spectrum agents.[1][5][6]

Quantitative Data Summary

The following tables summarize the minimum inhibitory concentration (MIC) data for ertapenem against various anaerobic pathogens, providing a clear comparison of its activity. The MIC50 and MIC90 values represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

Table 1: In Vitro Activity of Ertapenem and Comparator Agents Against the Bacteroides fragilis Group

OrganismErtapenem MIC50 (mg/L)Ertapenem MIC90 (mg/L)Imipenem MIC90 (mg/L)Piperacillin/ Tazobactam MIC90 (mg/L)
Bacteroides fragilis0.50.5--
Bacteroides fragilis group0.54--

Data compiled from multiple sources.[1][7]

Table 2: In Vitro Activity of Ertapenem Against Various Anaerobic Species

OrganismNumber of IsolatesErtapenem MIC50 (µg/mL)Ertapenem MIC90 (µg/mL)
All Anaerobes4310.252.0
Clostridium spp.15-2
Bacteroides fragilis27-0.5

Data compiled from multiple sources.[5][7]

Table 3: Comparative Activity of Ertapenem Against Anaerobic Isolates

Organism GroupErtapenem MIC50 (mg/L)Ertapenem MIC90 (mg/L)
Bacteroides fragilis group0.5-
Prevotella spp.0.25-
Fusobacteria0.06-
Gram-positive cocci≤0.03-

Data from a study evaluating 337 anaerobic bacteria.[8]

Experimental Protocols

The following sections detail the standardized methodologies for determining the in vitro susceptibility of anaerobic bacteria to ertapenem.

Agar (B569324) Dilution Method

The agar dilution method is the reference standard for antimicrobial susceptibility testing of anaerobic bacteria.[3][9]

1. Media Preparation:

  • Use Brucella agar supplemented with hemin, vitamin K1, and 5% laked sheep blood.[3][10]

  • Prepare serial twofold dilutions of ertapenem and other antimicrobial agents.

  • Incorporate the antimicrobial dilutions into the molten agar before pouring into petri dishes.

2. Inoculum Preparation:

  • Subculture isolates from frozen stocks twice on supplemented Brucella agar.[3][10]

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in a suitable broth.

3. Inoculation and Incubation:

  • Inoculate the agar plates with approximately 10^5 colony-forming units (CFU) per spot, often using a Steers replicator.[3]

  • Incubate the plates in an anaerobic chamber at 37°C for 44-48 hours.[3][5]

4. Interpretation:

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth, or causes a significant reduction in growth compared to the control plate.[3]

  • Include quality control strains such as Bacteroides fragilis ATCC 25285 and Bacteroides thetaiotaomicron ATCC 29741 in each run.[3][11]

Time-Kill Studies

Time-kill assays provide insights into the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[5][12]

1. Broth and Inoculum:

  • Use a suitable, prereduced broth medium. For agents like metronidazole, the addition of an oxygen-scavenging agent may be necessary.[12]

  • Prepare an inoculum to achieve a final concentration of 10^6 to 10^7 CFU/mL.[12]

2. Experimental Setup:

  • Test ertapenem at concentrations corresponding to multiples of the MIC (e.g., 2x MIC, 4x MIC).[5][12]

  • Include an antibiotic-free growth control.

3. Sampling and Viability Counts:

  • Incubate the suspensions in a shaking water bath at 35°C.[12]

  • At specified time points (e.g., 0, 6, 12, 24, and 48 hours), withdraw aliquots for viability counts by plating serial dilutions onto appropriate agar.[12]

4. Interpretation:

  • Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in the initial CFU/mL.[5]

Visualizations

Experimental Workflow: Agar Dilution Susceptibility Testing

AgarDilutionWorkflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis start Start media_prep Prepare Supplemented Brucella Agar start->media_prep inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland) start->inoculum_prep plate_prep Incorporate Antibiotic into Agar Plates media_prep->plate_prep abx_dilution Prepare Serial Dilutions of Ertapenem abx_dilution->plate_prep inoculation Inoculate Plates (10^5 CFU/spot) plate_prep->inoculation inoculum_prep->inoculation incubation Incubate Anaerobically (37°C, 44-48h) inoculation->incubation read_results Read Plates for Visible Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for Agar Dilution Susceptibility Testing of Anaerobes.

Mechanism of Action and Resistance to Ertapenem

Ertapenem_Mechanism cluster_action Mechanism of Action cluster_resistance Mechanisms of Resistance ertapenem Ertapenem pbp Penicillin-Binding Proteins (PBPs) ertapenem->pbp Binds to cell_wall Cell Wall Synthesis Inhibition pbp->cell_wall Inhibits lysis Bacterial Cell Lysis cell_wall->lysis Leads to beta_lactamase β-Lactamase Production (e.g., Carbapenemases) beta_lactamase->ertapenem Hydrolyzes porin_loss Outer Membrane Porin Loss/Alteration porin_loss->ertapenem Reduces Entry efflux_pump Efflux Pump Overexpression efflux_pump->ertapenem Expels Drug

Caption: Ertapenem's Mechanism of Action and Bacterial Resistance Pathways.

Conclusion

Ertapenem demonstrates excellent in vitro activity against a broad range of anaerobic pathogens, making it a reliable therapeutic option for mixed infections. The standardized methodologies for susceptibility testing, such as the agar dilution method, are crucial for accurate determination of its efficacy. Understanding the mechanisms of action and potential for resistance is vital for its judicious use in clinical practice and for guiding future drug development efforts. The data and protocols presented in this guide serve as a valuable resource for researchers and clinicians working in the field of antimicrobial chemotherapy.

References

Methodological & Application

Application Notes and Protocols for Ertapenem In Vitro Susceptibility Testing Using Broth Microdilution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ertapenem (B1671056) is a broad-spectrum carbapenem (B1253116) antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1] In vitro susceptibility testing is crucial for determining the minimal inhibitory concentration (MIC) of ertapenem required to inhibit the growth of a specific bacterial isolate, thereby guiding appropriate clinical therapy and monitoring the emergence of resistance. The broth microdilution method is considered a gold standard for quantitative antimicrobial susceptibility testing, providing a precise MIC value.[2][3] This document provides detailed application notes and standardized protocols for performing ertapenem in vitro susceptibility testing using the broth microdilution method, in accordance with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5][6]

Principle of the Method

The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of ertapenem in a liquid growth medium. Following incubation, the lowest concentration of the antibiotic that completely inhibits visible bacterial growth is determined as the MIC.[2][3]

Data Presentation: Ertapenem In Vitro Activity

The following tables summarize the in vitro activity of ertapenem against various bacterial species as determined by the broth microdilution method. MIC values are presented as MIC₅₀ (the concentration at which 50% of isolates are inhibited) and MIC₉₀ (the concentration at which 90% of isolates are inhibited).

Table 1: In Vitro Activity of Ertapenem against Enterobacteriaceae

Organism (n)MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli≤0.008 - >160.0150.06
Klebsiella pneumoniae≤0.008 - >160.030.12
Enterobacter cloacae≤0.015 - >160.061
Proteus mirabilis0.03 - 20.120.5
Serratia marcescens0.03 - >160.122

Data compiled from multiple surveillance studies. Actual MIC ranges may vary based on geographic location and resistance mechanisms.

Table 2: In Vitro Activity of Ertapenem against Other Clinically Relevant Bacteria

Organism (n)MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Streptococcus pneumoniae≤0.008 - 40.0150.5
Haemophilus influenzae≤0.008 - 10.030.12
Bacteroides fragilis≤0.008 - 160.121
Staphylococcus aureus (MSSA)0.03 - 20.120.5

Note: Ertapenem generally lacks activity against Pseudomonas aeruginosa, Acinetobacter spp., and Enterococcus spp.[7]

Experimental Protocols

Materials and Reagents
  • Ertapenem analytical standard powder

  • Sterile, high-quality 96-well microtiter plates with round or U-shaped bottoms[8]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious bacteria[4]

  • Haemophilus Test Medium (HTM) for Haemophilus influenzae

  • Mueller-Hinton Broth with 2-5% lysed horse blood for Streptococcus pneumoniae[9]

  • Appropriate solvents for ertapenem stock solution preparation (e.g., sterile deionized water)[8]

  • Bacterial cultures of test organisms

  • Quality control (QC) bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853, Haemophilus influenzae ATCC 49247, Streptococcus pneumoniae ATCC 49619)[9]

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

  • Incubator (35 ± 2 °C)

  • Micropipettes and sterile tips

  • Vortex mixer

Preparation of Ertapenem Stock Solution
  • Calculate the amount of ertapenem powder needed. Use the following formula to account for the potency of the powder: Weight (mg) = [Volume (mL) x Concentration (µg/mL)] / [Potency (µg/mg)]

  • Dissolve the calculated weight of ertapenem powder in a suitable solvent (e.g., sterile deionized water) to create a high-concentration stock solution (e.g., 1280 µg/mL).[7]

  • Ensure complete dissolution by vortexing.

  • Sterilize the stock solution by filtration through a 0.22 µm syringe filter if necessary.

  • Store the stock solution in small aliquots at -70°C or lower until use. Avoid repeated freeze-thaw cycles.

Inoculum Preparation and Standardization
  • Subculture the bacterial isolate onto an appropriate non-selective agar (B569324) medium and incubate overnight at 35 ± 2 °C to obtain isolated colonies.

  • Select 3-5 well-isolated colonies of the same morphology and transfer them to a tube containing 4-5 mL of sterile saline or broth.

  • Vortex the suspension thoroughly to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.

  • Dilute the standardized inoculum in the appropriate broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:100 dilution of the 0.5 McFarland suspension.

Broth Microdilution Plate Preparation
  • Prepare serial twofold dilutions of ertapenem in the appropriate broth medium directly in the 96-well microtiter plate or in separate tubes. The typical concentration range for ertapenem is 0.008 to 16 µg/mL.

  • Dispense 50 µL of each ertapenem dilution into the corresponding wells of the microtiter plate.

  • Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and the desired final bacterial concentration of 5 x 10⁵ CFU/mL.

  • Include a growth control well containing only broth and the bacterial inoculum (no antibiotic).

  • Include a sterility control well containing only broth (no antibiotic or inoculum).

Incubation and Interpretation of Results
  • Incubate the microtiter plates at 35 ± 2 °C for 16-20 hours in ambient air for most bacteria. For fastidious organisms, specific atmospheric conditions may be required.

  • Read the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of ertapenem that shows complete inhibition of visible growth.

  • Interpret the MIC results as Susceptible (S), Intermediate (I), or Resistant (R) according to the current CLSI or EUCAST breakpoint tables.[10][11]

Table 3: CLSI and EUCAST MIC Breakpoints for Ertapenem (µg/mL)

Organism GroupCLSI (S/I/R)EUCAST (S/I/R)
Enterobacterales≤2 / 4 / ≥8≤0.5 / >0.5
Streptococcus pneumoniae≤1 / 2 / ≥4≤0.5 / >0.5
Haemophilus influenzae≤0.5 / 1 / ≥2≤0.5 / >0.5
Anaerobes≤4 / 8 / ≥16N/A

Breakpoints are subject to change and the latest versions of CLSI M100 and EUCAST breakpoint tables should be consulted.

Quality Control
  • Perform quality control testing with each batch of MIC determinations using the recommended ATCC reference strains.[9]

  • The MIC values for the QC strains must fall within the acceptable ranges specified by CLSI or EUCAST.

  • If QC results are out of range, the test results are considered invalid, and the cause of the discrepancy must be investigated before re-testing.

Visualization of Experimental Workflow

Ertapenem_Broth_Microdilution_Workflow cluster_prep Preparation cluster_plate_setup Plate Setup cluster_incubation_reading Incubation & Reading cluster_analysis Analysis stock_prep Prepare Ertapenem Stock Solution serial_dilution Perform Serial Dilutions of Ertapenem in Broth stock_prep->serial_dilution inoculum_prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) plate_inoculation Inoculate Microtiter Plate (Final Conc. 5x10^5 CFU/mL) inoculum_prep->plate_inoculation serial_dilution->plate_inoculation incubation Incubate Plate (35°C, 16-20h) plate_inoculation->incubation read_mic Read MIC (Lowest Concentration with No Visible Growth) incubation->read_mic interpretation Interpret Results (S/I/R) using CLSI/EUCAST Breakpoints read_mic->interpretation qc Quality Control Check (ATCC Strains in Range) interpretation->qc Validate

Caption: Workflow for Ertapenem Broth Microdilution Susceptibility Testing.

References

Determining Ertapenem MIC Values in Clinical Isolates: A Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Ertapenem against clinical bacterial isolates. The methodologies outlined are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring standardized and reproducible results for clinical and research applications.

Introduction

Ertapenem is a broad-spectrum carbapenem (B1253116) antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. Accurate determination of its MIC is crucial for guiding therapeutic decisions, monitoring the emergence of resistance, and in the development of new antimicrobial agents. The following protocols describe the three most common methods for MIC determination: Broth Microdilution, Agar (B569324) Dilution, and Gradient Diffusion.

Data Presentation: Interpretive Criteria and Quality Control

Accurate MIC determination requires adherence to established interpretive criteria and rigorous quality control. The following tables summarize the clinical breakpoints for Ertapenem as defined by CLSI and EUCAST, and the acceptable quality control ranges for recommended reference strains.

Table 1: Ertapenem Clinical Breakpoints (mg/L)

Organism/GroupCLSI Breakpoints (S/I/R)EUCAST Breakpoints (S/I/R)
Enterobacterales≤0.5 / 1 / ≥2≤0.5 / >0.5
Streptococcus pneumoniae≤1 / 2 / ≥4Not specified
Streptococcus spp. (other than S. pneumoniae)Penicillin susceptible (MIC ≤0.12 µg/mL) can be considered susceptible to ertapenem.[1]Not specified
Anaerobes≤4 / 8 / ≥16Not specified

S = Susceptible, I = Intermediate, R = Resistant. Breakpoints are subject to change; refer to the latest CLSI M100 and EUCAST breakpoint tables for the most current information.[2][3][4]

Table 2: Quality Control (QC) Ranges for Ertapenem MIC Determination (mg/L)

Quality Control StrainCLSI QC RangeEUCAST QC Range
Escherichia coli ATCC® 25922™0.004 - 0.0160.004 - 0.016
Pseudomonas aeruginosa ATCC® 27853™0.5 - 40.5 - 4
Escherichia coli ATCC® 35218™0.008 - 0.03Not specified

ATCC® is a registered trademark of the American Type Culture Collection.[1][5][6][7]

Experimental Protocols

The following are detailed protocols for the three primary methods of Ertapenem MIC determination.

Broth Microdilution Method

This method is considered the gold standard for MIC testing and involves challenging a standardized bacterial inoculum with serial dilutions of Ertapenem in a liquid growth medium.[8][9]

Materials:

  • Ertapenem analytical standard

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Standardized bacterial suspension (0.5 McFarland)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Quality control strains (e.g., E. coli ATCC® 25922™)

Procedure:

  • Preparation of Ertapenem Stock Solution: Prepare a stock solution of Ertapenem in a suitable solvent as recommended by the manufacturer. Further dilute in CAMHB to achieve a concentration twice the highest desired final concentration in the microtiter plate.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of CAMHB into each well of a 96-well plate.

    • Add 50 µL of the Ertapenem working solution to the first well of each row to be tested.

    • Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well. This will result in 100 µL final volume in each well with varying concentrations of Ertapenem.

    • One well should serve as a positive control (no antibiotic) and another as a negative control (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Add 10 µL of the standardized bacterial suspension to each well (except the negative control), resulting in a final volume of 110 µL.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of Ertapenem that completely inhibits visible growth of the organism as detected by the unaided eye.[10]

Agar Dilution Method

In this method, varying concentrations of Ertapenem are incorporated into an agar medium, which is then inoculated with the test organisms.

Materials:

  • Ertapenem analytical standard

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Standardized bacterial suspension (0.5 McFarland)

  • Inoculator (e.g., multipoint replicator)

  • Incubator (35°C ± 2°C)

  • Quality control strains

Procedure:

  • Preparation of Ertapenem-Containing Agar Plates:

    • Prepare molten MHA and cool to 45-50°C.

    • Prepare serial dilutions of Ertapenem in a suitable solvent.

    • Add the appropriate volume of each Ertapenem dilution to the molten agar to achieve the desired final concentrations. Mix well and pour into sterile petri dishes.

    • Allow the agar to solidify completely. Prepare one plate without antibiotic as a growth control.

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculation:

    • Using a multipoint replicator, spot-inoculate approximately 1-2 µL of the standardized bacterial suspension onto the surface of each agar plate, including the growth control plate.

    • Allow the inoculum spots to dry completely before inverting the plates.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of Ertapenem at which there is no visible growth, a faint haze, or a single colony.

Gradient Diffusion Method (Etest®)

This method utilizes a predefined, stable gradient of antibiotic on a plastic strip to determine the MIC.

Materials:

  • Ertapenem gradient diffusion strips (e.g., Etest®)

  • Mueller-Hinton Agar (MHA) plates

  • Standardized bacterial suspension (0.5 McFarland)

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Quality control strains

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation:

    • Dip a sterile cotton swab into the standardized bacterial suspension and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.

    • Allow the plate to dry for 5-15 minutes.

  • Application of Gradient Strip:

    • Aseptically apply the Ertapenem gradient strip to the center of the inoculated agar surface with the MIC scale facing upwards.

    • Ensure the entire length of the strip is in contact with the agar surface.

  • Incubation: Incubate the plates in an inverted position at 35°C ± 2°C for 16-20 hours.

  • Reading Results: After incubation, an elliptical zone of inhibition will be visible. The MIC is read at the point where the lower edge of the ellipse intersects the MIC scale on the strip.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for determining Ertapenem MIC values.

Ertapenem_MIC_Workflow cluster_prep Preparation cluster_testing MIC Determination Method cluster_analysis Analysis & Interpretation isolate Clinical Isolate culture Pure Culture (18-24h) isolate->culture mcfarland 0.5 McFarland Suspension culture->mcfarland broth Broth Microdilution mcfarland->broth agar Agar Dilution mcfarland->agar gradient Gradient Diffusion mcfarland->gradient qc Quality Control mcfarland->qc read_mic Read MIC Value broth->read_mic agar->read_mic gradient->read_mic interpret Interpret Result (S/I/R) read_mic->interpret report Final Report interpret->report qc->broth qc->agar qc->gradient

Caption: Experimental workflow for Ertapenem MIC determination.

Conclusion

The protocols detailed in this document provide a comprehensive guide for the accurate and reproducible determination of Ertapenem MIC values in clinical isolates. Adherence to these standardized methods, along with the use of appropriate quality control measures and interpretive criteria, is essential for reliable antimicrobial susceptibility testing in both clinical and research settings. For the most current guidelines, it is recommended to consult the latest documents from CLSI and EUCAST.

References

Application Note and Protocol: A Stability-Indicating RP-HPLC Method for the Determination of Ertapenem

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ertapenem is a broad-spectrum β-lactam antibiotic belonging to the carbapenem (B1253116) class. It is effective against a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria. Due to its susceptibility to degradation, particularly through hydrolysis of the β-lactam ring, it is crucial to develop and validate a stability-indicating assay method.[1] This ensures the accurate quantification of the active pharmaceutical ingredient (API) in the presence of its degradation products, which is a critical aspect of quality control and formulation development.

This document provides a detailed protocol for a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of Ertapenem. The method is designed to be simple, accurate, and precise, making it suitable for routine quality control and stability studies.

Principle

The method utilizes RP-HPLC with UV detection to separate Ertapenem from its potential degradation products. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer. The chromatographic conditions are optimized to ensure adequate resolution between the parent drug and its degradants. The method is validated according to the International Council for Harmonisation (ICH) guidelines to demonstrate its suitability for its intended purpose.

Materials and Reagents

  • Ertapenem reference standard

  • Ertapenem sodium for injection (e.g., INVANZ®)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Orthophosphoric acid (AR grade)

  • Potassium dihydrogen phosphate (B84403) (AR grade)

  • Sodium hydroxide (B78521) (AR grade)

  • Hydrochloric acid (AR grade)

  • Hydrogen peroxide (30%, AR grade)

  • Water (HPLC grade)

Instrumentation and Chromatographic Conditions

  • Instrument: HPLC system with a UV-Vis detector, autosampler, and column oven.

  • Column: Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[2]

  • Mobile Phase: A filtered and degassed mixture of Acetonitrile and Water (60:40 v/v), with the pH adjusted to 2.9 with orthophosphoric acid.[2] Alternatively, a mobile phase of 0.01M Potassium di-hydrogen phosphate, Water, and Acetonitrile (25:50:25 v/v) with a pH of 3.5 can be used.[3]

  • Flow Rate: 1.2 mL/min.[2][4]

  • Detection Wavelength: 298 nm.[2][4]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 25°C.[2]

  • Run Time: Approximately 15 minutes.[3]

Experimental Protocols

Preparation of Standard Solutions

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Ertapenem reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 2-10 µg/mL.[2]

Preparation of Sample Solutions

For Bulk Drug: Prepare a sample solution of Ertapenem in the mobile phase at a concentration of 10 µg/mL.

For Pharmaceutical Dosage Form (Injection): Reconstitute the contents of one vial of Ertapenem for injection with the appropriate volume of a suitable diluent as per the product label. Further dilute an aliquot of the reconstituted solution with the mobile phase to achieve a final concentration of 10 µg/mL.

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies are performed on the Ertapenem bulk drug.

  • Acid Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep the solution at 80°C for 60 minutes.[5] Neutralize the solution with 0.1 N NaOH and dilute with the mobile phase to the desired concentration.

  • Base Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the solution at 80°C for 60 minutes.[5] Neutralize the solution with 0.1 N HCl and dilute with the mobile phase. Ertapenem is known to be particularly labile in basic conditions.[2][6]

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide. Keep the solution at room temperature for 60 minutes.[5] Dilute with the mobile phase. Significant degradation is expected under oxidative stress.[7]

  • Thermal Degradation: Expose the solid drug powder to a temperature of 80°C for 48 hours.[5] Prepare a sample solution from the stressed powder. Ertapenem generally shows stability against thermal stress.[7]

  • Photolytic Degradation: Expose the solid drug powder to UV light (222 nm and 366 nm) for 48 hours.[5] Prepare a sample solution from the stressed powder. The drug is generally stable under photolytic conditions.[7]

Inject the prepared stressed samples into the HPLC system and analyze the chromatograms for the appearance of degradation product peaks and the decrease in the peak area of Ertapenem.

Method Validation

The developed RP-HPLC method should be validated according to ICH guidelines for the following parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated through the forced degradation studies where the Ertapenem peak should be well-resolved from any degradation product peaks.

  • Linearity: The linearity of the method should be established by analyzing a series of at least five concentrations of the Ertapenem standard. The calibration curve of peak area versus concentration should be linear over the specified range, with a correlation coefficient (r²) of not less than 0.999.

  • Range: The range of the method is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The accuracy of the method should be determined by recovery studies. This can be done by spiking a known amount of Ertapenem standard into a placebo formulation or a pre-analyzed sample at different concentration levels (e.g., 80%, 100%, and 120%). The percentage recovery should be within an acceptable range (typically 98-102%).

  • Precision:

    • Repeatability (Intra-day precision): The precision of the method is determined by injecting six replicate samples of the same concentration on the same day. The relative standard deviation (RSD) of the peak areas should be less than 2%.

    • Intermediate Precision (Inter-day precision): The intermediate precision is assessed by performing the analysis on different days, with different analysts, and on different instruments. The RSD should be within acceptable limits.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These can be calculated based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The robustness of the method is evaluated by making small, deliberate variations in the method parameters such as the mobile phase composition, pH, flow rate, and column temperature. The method should remain unaffected by these small changes, demonstrating its reliability for routine use.

Data Presentation

Table 1: Optimized Chromatographic Conditions
ParameterCondition
Column Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40 v/v), pH 2.9 with H₃PO₄
Flow Rate 1.2 mL/min
Detection Wavelength 298 nm
Injection Volume 20 µL
Column Temperature 25°C
Retention Time Approximately 6.67 ± 0.5 min[5]
Table 2: Summary of Method Validation Parameters
ParameterResult
Linearity Range (µg/mL) 2 - 10[2]
Correlation Coefficient (r²) > 0.999[2]
Accuracy (% Recovery) 99.97 - 103.7%[2]
Precision (RSD %) < 2%
LOD (µg/mL) 0.05[5]
LOQ (µg/mL) 0.15 (calculated as 3x LOD)
Table 3: Summary of Forced Degradation Studies
Stress Condition% DegradationObservations
Acid Hydrolysis (0.1N HCl, 80°C, 60 min) 4.8%[5]Minor degradation observed.
Base Hydrolysis (0.1N NaOH, 80°C, 60 min) 88.45%[5]Significant degradation with the formation of multiple degradation products.
Oxidative (3% H₂O₂, RT, 60 min) 21.2%[5]Moderate degradation.
Thermal (80°C, 48 hrs) 6.9%[5]Ertapenem is relatively stable to heat.
Photolytic (UV light, 48 hrs) 9.3 - 10.3%[5]Minor degradation observed.

Visualizations

Ertapenem_HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_stress Forced Degradation Studies cluster_hplc RP-HPLC Analysis cluster_validation Method Validation (ICH Guidelines) ertapenem_standard Ertapenem Reference Standard stock_solution Prepare Stock Solution (1000 µg/mL) ertapenem_standard->stock_solution ertapenem_sample Ertapenem Sample (Bulk/Formulation) sample_solution Prepare Sample Solution (10 µg/mL) ertapenem_sample->sample_solution working_standards Prepare Working Standards (2-10 µg/mL) stock_solution->working_standards acid Acidic (0.1N HCl, 80°C) stock_solution->acid base Basic (0.1N NaOH, 80°C) stock_solution->base oxidative Oxidative (30% H₂O₂) stock_solution->oxidative thermal Thermal (80°C) stock_solution->thermal photolytic Photolytic (UV Light) stock_solution->photolytic hplc_system HPLC System (C18 Column, UV 298 nm) working_standards->hplc_system sample_solution->hplc_system acid->hplc_system base->hplc_system oxidative->hplc_system thermal->hplc_system photolytic->hplc_system chromatogram Generate Chromatograms hplc_system->chromatogram specificity Specificity chromatogram->specificity linearity Linearity & Range chromatogram->linearity accuracy Accuracy (Recovery) chromatogram->accuracy precision Precision (Repeatability & Intermediate) chromatogram->precision lod_loq LOD & LOQ chromatogram->lod_loq robustness Robustness chromatogram->robustness

Caption: Experimental workflow for the development and validation of a stability-indicating RP-HPLC method for Ertapenem.

Ertapenem_Degradation_Pathways Simplified Ertapenem Degradation Pathways cluster_degradation Degradation Products ertapenem Ertapenem open_ring Open β-Lactam Ring (Hydrolysis Product) ertapenem->open_ring Major Pathway dimers Dimeric Products ertapenem->dimers Minor Pathway other_degradants Other Minor Degradants ertapenem->other_degradants acid_base Acidic/Basic Conditions acid_base->open_ring oxidative Oxidative Conditions oxidative->open_ring oxidative->other_degradants thermal_photo Thermal/Photolytic Conditions thermal_photo->ertapenem Relatively Stable

Caption: Simplified degradation pathways of Ertapenem under various stress conditions.

Conclusion

The described RP-HPLC method is simple, rapid, precise, and accurate for the determination of Ertapenem in bulk and pharmaceutical dosage forms. The method has been shown to be stability-indicating through forced degradation studies, where it can effectively separate the parent drug from its degradation products. This validated method is suitable for routine quality control analysis and for conducting stability studies of Ertapenem.

References

Application Notes and Protocols: Use of Ertapenem in a Murine Thigh Infection Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the murine thigh infection model to evaluate the efficacy of ertapenem (B1671056). This model is a cornerstone in preclinical antimicrobial research, allowing for the assessment of pharmacokinetics (PK) and pharmacodynamics (PD) of antibiotics in a standardized in vivo setting that mimics human soft tissue infections.[1][2][3]

The murine thigh infection model is particularly valuable for studying carbapenems like ertapenem, as it allows for the determination of key efficacy parameters, such as the time the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC), which is a critical predictor of therapeutic success for β-lactam antibiotics.[4][5][6]

Experimental Protocols

Murine Neutropenic Thigh Infection Model Protocol

This protocol outlines the steps to establish a neutropenic murine thigh infection to test the efficacy of ertapenem against various bacterial pathogens.[1][2]

a. Animal Model and Strain Selection:

  • Species: Mouse (Mus musculus)

  • Strain: ICR (CD-1) or CBA/J mice are commonly used.[7][8] ICR mice are often used for establishing neutropenic models.[7] CBA/J mice can be used for studies involving immunocompetent hosts to assess the contribution of the host's defenses.[7]

  • Age and Weight: 5-6 week old female mice, weighing 23 to 27 g.[2][8]

b. Induction of Neutropenia:

  • To minimize the influence of the host immune system and standardize the model, mice are often rendered neutropenic.[1][2]

  • Administer cyclophosphamide (B585) intraperitoneally (IP). A common regimen involves two doses: 150 mg/kg given 4 days before infection and 100 mg/kg given 1 day before infection.[2][8] This should result in neutrophil counts below 100 cells/mm³.[8]

  • In some studies, to prolong the half-life of ertapenem and better simulate human pharmacokinetics, renal impairment can be induced with a single intraperitoneal injection of uranyl nitrate (B79036) (5 mg/kg) 3 days prior to infection.[4][7][9]

c. Bacterial Strain Preparation and Inoculation:

  • Bacterial Strains: Streptococcus pneumoniae, Escherichia coli, and Klebsiella pneumoniae (including extended-spectrum β-lactamase (ESBL)-producing strains) are frequently used.[4][5][7][9]

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh subculture (incubated for less than 20 hours).[4][9] Dilute the suspension to achieve a final inoculum concentration of approximately 10⁵ to 10⁶ CFU/mL.[4][7] Confirm the final inoculum concentration using serial dilution and plating.[4]

  • Infection: Anesthetize the mice using isoflurane.[8] Inject 0.1 mL of the prepared bacterial inoculum intramuscularly into each thigh.[4][8]

d. Ertapenem Administration:

  • Preparation: Reconstitute ertapenem powder with sterile water for injection immediately before use.[7]

  • Route of Administration: Administer ertapenem via subcutaneous (SC) injection in a volume of 0.2 mL.[4][7][9]

  • Dosing Regimen: Treatment typically begins 2 hours post-infection.[4][7][9] A common dosing regimen to simulate human exposure is 50 mg/kg every 6 hours (q6h).[7][9] This regimen in mice produces a pharmacokinetic profile comparable to a 1 g once-daily dose in humans.[7]

e. Assessment of Efficacy:

  • Primary Endpoint: The change in bacterial density (log₁₀ CFU/thigh) over a 24-hour period is the primary measure of efficacy.[7]

  • Procedure:

    • At the initiation of treatment (0-hour control) and at 24 hours post-treatment, euthanize a subset of mice (typically 3-4 per group) via CO₂ exposure followed by cervical dislocation.[7][9]

    • Aseptically dissect the thighs, weigh them, and homogenize them in a sterile diluent (e.g., phosphate-buffered saline).[2][10]

    • Perform serial ten-fold dilutions of the thigh homogenates and plate them onto appropriate agar (B569324) plates (e.g., trypticase soy agar with 5% sheep's blood).[2]

    • Incubate the plates overnight at 37°C and enumerate the bacterial colonies to determine the CFU per thigh.[2][10]

  • Secondary Endpoint: Survival can be assessed over a longer duration of therapy (e.g., 4 days) and for a period after therapy completion.[7]

Pharmacokinetic Analysis Protocol

This protocol describes the methodology for determining the pharmacokinetic parameters of ertapenem in the murine model.

a. Dosing and Sampling:

  • Use infected, neutropenic mice for pharmacokinetic studies to ensure the data is relevant to the efficacy studies.[4][7]

  • Administer single subcutaneous doses of ertapenem at various concentrations (e.g., 10, 40, and 100 mg/kg).[4]

  • Collect blood samples via cardiac puncture from groups of mice (e.g., six mice per time point) at multiple time points over 6 hours post-dose.[4]

b. Sample Processing and Analysis:

  • Centrifuge the blood samples to separate the serum.[4]

  • Transfer the serum to polypropylene (B1209903) tubes containing an equal volume of a stabilizing agent such as 0.1 M morpholineethanesulfonic acid (MES)-ethylene glycol (1:1, vol/vol).[4]

  • Store the samples at -80°C until analysis.[4]

  • Determine ertapenem concentrations in the serum samples using a validated high-performance liquid chromatography (HPLC) assay.[4]

c. Data Analysis:

  • Use a one-compartment model with first-order absorption and elimination to analyze the concentration-time data.[4][7]

  • Calculate key pharmacokinetic parameters such as the area under the concentration-time curve (AUC), maximum concentration (Cmax), and elimination half-life (t½).[4][7]

  • Determine the extent of protein binding in mouse plasma using methods like ultrafiltration.[7] Ertapenem protein binding in mice is approximately 95%, which is comparable to humans.[7]

Data Presentation

The following tables summarize key quantitative data from studies using ertapenem in murine thigh infection models.

Table 1: Ertapenem Pharmacokinetics in Infected Neutropenic Mice

Dose (mg/kg)Cmax (µg/mL)Elimination Rate (h⁻¹)
1033.891.29
4077.711.12
100161.021.05
Data derived from studies with E. coli infection.[4]

Table 2: Ertapenem Pharmacodynamic Targets against E. coli and K. pneumoniae

Pharmacodynamic EndpointMean %fT>MIC (Range)
Static Exposure19% (2-38%)
80% Maximal Effect (ED₈₀)33% (13-65%)
These pharmacodynamic targets were found to be consistent regardless of the presence of ESBL resistance mechanisms.[4][5][11]

Table 3: Efficacy of a Human-Simulated Ertapenem Regimen against S. pneumoniae

S. pneumoniae MIC (mg/L)Average Change in Bacterial Density (log₁₀ CFU/thigh) over 24hSurvival
≤ 2~ -2.0 to -4.4Nearly 100%
4Less pronounced and highly variable killing-
Regimen: 50 mg/kg q6h subcutaneously. This regimen simulates the exposure of a 1g once-daily dose in humans.[7]

Visualizations

Experimental Workflow

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase animal_prep Animal Preparation (Induction of Neutropenia) infection Thigh Infection (Intramuscular Injection) animal_prep->infection bacterial_prep Bacterial Culture and Inoculum Preparation bacterial_prep->infection treatment Ertapenem Administration (Subcutaneous) infection->treatment sampling Thigh Tissue Collection (0h and 24h) treatment->sampling quantification Bacterial Quantification (CFU Enumeration) sampling->quantification data_analysis Data Analysis (Log Reduction, PK/PD) quantification->data_analysis

Caption: Workflow for the murine thigh infection model with ertapenem.

Pharmacodynamic Relationship

G ertapenem_dose Ertapenem Dose (mg/kg) pk_parameters Pharmacokinetics (AUC, Cmax, t½) ertapenem_dose->pk_parameters free_drug Free Ertapenem Concentration pk_parameters->free_drug protein_binding Protein Binding (~95% in mice) protein_binding->free_drug pdt %fT > MIC (Pharmacodynamic Target) free_drug->pdt mic Bacterial MIC mic->pdt efficacy Bactericidal Effect (Δ log10 CFU/thigh) pdt->efficacy

Caption: Key relationships in ertapenem pharmacodynamics.

References

Application Notes and Protocols: Ertapenem Combination Therapy with Cefazolin for MSSA Bacteremia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methicillin-susceptible Staphylococcus aureus (MSSA) bacteremia is a significant cause of morbidity and mortality.[1][2] While standard-of-care therapies such as cefazolin (B47455) are often effective, persistent bacteremia and high-inoculum infections, like endocarditis, pose a clinical challenge.[1][2] Emerging evidence from case series and preclinical models suggests that combination therapy with ertapenem (B1671056) and cefazolin may be a promising salvage strategy for refractory MSSA bacteremia.[3][4][5] This document provides a detailed overview of the available data, experimental protocols for in vitro and in vivo studies, and a proposed clinical workflow for the application of this combination therapy.

Mechanism of Action: A Synergistic Approach

The enhanced efficacy of the ertapenem-cefazolin combination is believed to stem from a synergistic interaction at the level of bacterial cell wall synthesis.[6][7] S. aureus possesses multiple penicillin-binding proteins (PBPs) that are essential for peptidoglycan synthesis. Cefazolin primarily targets PBP2, while ertapenem exhibits a high affinity for PBP1.[6][7] This complementary binding to different essential PBPs is hypothesized to lead to a more potent and rapid bactericidal effect than either agent alone, particularly in high-inoculum infections where the expression and availability of PBPs may be altered.[6][7][8]

Proposed Synergistic Mechanism of Cefazolin and Ertapenem cluster_0 Bacterial Cell Wall Synthesis PBP1 PBP1 Peptidoglycan Peptidoglycan Synthesis PBP1->Peptidoglycan Essential for PBP2 PBP2 PBP2->Peptidoglycan Essential for Bacterial Cell Lysis Bacterial Cell Lysis Peptidoglycan->Bacterial Cell Lysis Leads to Cefazolin Cefazolin Cefazolin->PBP2 Inhibits Ertapenem Ertapenem Ertapenem->PBP1 Inhibits

Caption: Proposed synergistic mechanism of cefazolin and ertapenem targeting different Penicillin-Binding Proteins (PBPs).

Clinical Data Summary

A key clinical study reported on a case series of 11 patients with persistent MSSA bacteremia who were treated with cefazolin and ertapenem combination therapy as a salvage regimen.[1][2][4] The combination was successful in clearing the bacteremia in all 11 cases.[6] Notably, in 8 of the 9 patients where daily blood cultures were performed, bacteremia cleared within 24 hours of initiating the combination therapy.[1][2][6] All patients survived to hospital discharge.[6]

Patient CharacteristicValueReference
Number of Patients11[1][2][4]
Median Duration of Bacteremia Prior to Combination Therapy6 days (range: 4-9 days)[1][2]
Patients with Infective Endocarditis6[1][2][4]
Bacteremia Clearance within 24 hours8 of 9 patients with daily cultures[1][2][6]
Survival to Hospital Discharge11 of 11 patients[6]

In Vitro and In Vivo Data

In Vitro Synergy Testing

In vitro studies have demonstrated synergy between cefazolin and ertapenem against MSSA isolates.[3] Checkerboard assays revealed a fractional inhibitory concentration (FIC) index of 0.375 against an index MSSA bloodstream isolate, indicating synergy.[3] Time-kill assays also showed that the combination was bactericidal, whereas each drug alone was only bacteriostatic at clinically relevant concentrations.[3]

Animal Model of Endocarditis

A rat model of MSSA endocarditis demonstrated the in vivo potentiation of this combination therapy.[1][4] The combination of cefazolin and ertapenem was significantly more effective at reducing bacterial loads in aortic vegetations compared to either drug alone.[1][4]

Experimental ModelKey FindingsReference
In Vitro Checkerboard Assay FIC index of 0.375 (synergy) against an index MSSA isolate.[3]
In Vitro Time-Kill Assay Bactericidal activity with the combination versus bacteriostatic activity with monotherapy.[3]
Rat Model of Endocarditis Significant reduction in bacterial load in vegetations with combination therapy compared to monotherapy.[1][4]

Experimental Protocols

Checkerboard Synergy Assay Protocol

This protocol is for determining the in vitro synergy of cefazolin and ertapenem against an MSSA isolate.

Materials:

  • MSSA isolate

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Cefazolin and ertapenem stock solutions

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare Inoculum: Culture the MSSA isolate overnight on a blood agar (B569324) plate. Suspend colonies in saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Prepare Antibiotic Dilutions: Prepare serial twofold dilutions of cefazolin and ertapenem in CAMHB in the 96-well plate. Cefazolin is typically diluted along the y-axis (rows) and ertapenem along the x-axis (columns).

  • Inoculate Plate: Add the prepared bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The minimum inhibitory concentration (MIC) of each drug alone and in combination is determined as the lowest concentration showing no visible growth.

  • Calculate FIC Index: The Fractional Inhibitory Concentration (FIC) index is calculated as follows: FIC Index = (MIC of Cefazolin in combination / MIC of Cefazolin alone) + (MIC of Ertapenem in combination / MIC of Ertapenem alone)

    • Synergy: FIC index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC index ≤ 4

    • Antagonism: FIC index > 4

Time-Kill Assay Protocol

This protocol assesses the bactericidal activity of the combination over time.

Materials:

  • MSSA isolate

  • CAMHB

  • Cefazolin and ertapenem stock solutions

  • Culture tubes

  • Apparatus for serial dilutions and plating

Procedure:

  • Prepare Inoculum: Prepare a bacterial suspension as described in the checkerboard assay protocol, with a final concentration of approximately 5 x 10^5 CFU/mL in multiple culture tubes.

  • Add Antibiotics: Add cefazolin alone, ertapenem alone, and the combination of cefazolin and ertapenem to the respective tubes at clinically relevant concentrations (e.g., based on achievable serum levels). Include a growth control tube with no antibiotics.

  • Incubation and Sampling: Incubate the tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

  • Determine Viable Counts: Perform serial dilutions of the aliquots and plate them on agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent.

Experimental Workflow for In Vitro Synergy Testing cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Isolate MSSA Isolate Inoculum Prepare Bacterial Inoculum Isolate->Inoculum Checkerboard Checkerboard Assay Inoculum->Checkerboard TimeKill Time-Kill Assay Inoculum->TimeKill Antibiotics Prepare Antibiotic Dilutions Antibiotics->Checkerboard Antibiotics->TimeKill MIC Determine MIC Checkerboard->MIC ViableCounts Determine Viable Counts TimeKill->ViableCounts FIC Calculate FIC Index MIC->FIC Synergy Assessment Synergy Assessment FIC->Synergy Assessment Plot Plot Time-Kill Curves ViableCounts->Plot Plot->Synergy Assessment

Caption: Workflow for in vitro synergy testing of cefazolin and ertapenem against MSSA.

Rat Model of MSSA Endocarditis Protocol

This protocol outlines the in vivo evaluation of the combination therapy.

Materials:

  • Sprague-Dawley rats

  • MSSA isolate

  • Surgical instruments for catheter placement

  • Cefazolin and ertapenem for injection

Procedure:

  • Induce Endocarditis: Anesthetize the rats and surgically insert a sterile catheter through the carotid artery into the left ventricle to induce sterile vegetations on the aortic valve.

  • Bacterial Challenge: After a recovery period, intravenously inject a known quantity of the MSSA isolate (e.g., 10^5 CFU) to induce infective endocarditis.

  • Treatment: After allowing the infection to establish (e.g., 24 hours), divide the rats into treatment groups:

    • Control (no treatment)

    • Cefazolin monotherapy

    • Ertapenem monotherapy

    • Cefazolin and ertapenem combination therapy Administer the antibiotics at clinically relevant doses and schedules.

  • Euthanasia and Tissue Harvest: At the end of the treatment period, euthanize the rats and aseptically remove the hearts.

  • Bacterial Load Quantification: Excise the aortic valve vegetations, homogenize the tissue, and perform serial dilutions and plating to determine the bacterial load (CFU/gram of tissue).

  • Data Analysis: Compare the bacterial loads between the different treatment groups to assess the efficacy of the combination therapy.

Clinical Application Protocol: A Proposed Workflow

The following is a proposed workflow for considering and administering cefazolin and ertapenem combination therapy for persistent MSSA bacteremia. This should be adapted based on institutional guidelines and individual patient factors.

Caption: Proposed clinical workflow for the management of persistent MSSA bacteremia.

Patient Selection:

  • Patients with documented MSSA bacteremia.

  • Persistent positive blood cultures for > 72 hours despite standard-of-care anti-staphylococcal therapy.

  • Inadequate source control has been addressed or is not feasible.

Treatment Regimen (based on case series reports):

  • Cefazolin: Dosing should be optimized based on patient weight and renal function (e.g., 2 grams intravenously every 8 hours).

  • Ertapenem: 1 gram intravenously every 24 hours.

Monitoring:

  • Daily blood cultures to document clearance of bacteremia.

  • Monitoring of clinical signs and symptoms of infection.

  • Assessment for any adverse effects of the antibiotic therapy.

Duration of Therapy:

  • The total duration of therapy should be determined by the source and extent of the infection (e.g., 4-6 weeks for endocarditis). The decision to de-escalate from combination therapy to monotherapy after bacteremia clearance should be made on a case-by-case basis.

Conclusion

The combination of ertapenem and cefazolin represents a promising salvage therapy for persistent MSSA bacteremia, particularly in the context of high-inoculum infections. The synergistic mechanism of targeting complementary PBPs provides a strong rationale for its use. The available clinical and preclinical data, though limited, are encouraging and support further investigation through randomized controlled trials. The protocols and workflows provided here offer a framework for researchers and clinicians interested in exploring and applying this combination therapy.

References

Application Notes and Protocols: Ertapenem for Complicated Intra-Abdominal Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ertapenem (B1671056) in the treatment of complicated intra-abdominal infections (cIAIs). This document includes a summary of its mechanism of action, clinical efficacy, safety profile, and pharmacokinetics, along with detailed experimental protocols relevant to its study and development.

Mechanism of Action

Ertapenem is a broad-spectrum carbapenem (B1253116) antibiotic.[1][2] Its bactericidal activity is achieved by inhibiting the synthesis of the bacterial cell wall.[1][3] Ertapenem binds to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.[1][2] This binding inactivates the PBPs, leading to the formation of a defective cell wall and subsequent cell lysis.[1][2] In Escherichia coli, Ertapenem shows a strong affinity for PBPs 2 and 3.[3][4] A key feature of Ertapenem is its stability against hydrolysis by a wide range of beta-lactamases, including extended-spectrum beta-lactamases (ESBLs), which are a common cause of resistance to other beta-lactam antibiotics.[1]

ertapenem_mechanism cluster_bacterium Bacterial Cell ertapenem Ertapenem porin Outer Membrane Porin ertapenem->porin Enters cell pbp Penicillin-Binding Proteins (PBPs) porin->pbp Binds to peptidoglycan Peptidoglycan Synthesis pbp->peptidoglycan Inhibits cell_wall Bacterial Cell Wall peptidoglycan->cell_wall Builds lysis Cell Lysis cell_wall->lysis Weakened wall leads to

Caption: Mechanism of action of Ertapenem in a bacterial cell.

Clinical Efficacy

Ertapenem has demonstrated high efficacy in the treatment of cIAIs in numerous clinical trials. A meta-analysis of six randomized controlled trials involving 2,132 patients showed no significant difference in clinical success rates between Ertapenem and comparator antibiotics, which included piperacillin/tazobactam, ceftriaxone (B1232239) plus metronidazole, and ticarcillin/clavulanic acid.[5]

Outcome Ertapenem Comparator Odds Ratio (95% CI) Reference
Clinical Success (Adults with cIAI) 84.7% (861/1017)83.6% (824/985)1.11 (0.89-1.39)[5]
Microbiological Success (Adults with cIAI) 86.7% (176/203)81.2% (157/193)Not Reported[6]

Table 1: Clinical and Microbiological Efficacy of Ertapenem in Complicated Intra-Abdominal Infections.

In a double-blind, randomized Phase III trial comparing Ertapenem (1 g once daily) with piperacillin/tazobactam (3.375 g every 6 hours), the clinical cure rates in the microbiologically evaluable population were 86.7% for Ertapenem and 81.2% for piperacillin/tazobactam.[6] For patients with nonappendiceal infections, the response rates were 83.8% in the Ertapenem group and 68.8% in the piperacillin/tazobactam group.[6]

Safety and Tolerability

Ertapenem is generally well-tolerated. The most common adverse events reported in clinical trials are diarrhea, nausea, and headache. The aforementioned meta-analysis found no significant difference in the incidence of clinical adverse events between Ertapenem and comparator regimens.[5] However, Ertapenem was associated with a higher incidence of laboratory adverse events, though none were reported as serious.[5]

Adverse Event Ertapenem Comparator Odds Ratio (95% CI) Reference
Clinical Adverse Events 22.9% (176/768)25.6% (196/764)0.86 (0.61-1.20)[5]
Laboratory Adverse Events 12.8% (98/768)7.9% (60/764)1.73 (1.14-2.61)[5]

Table 2: Adverse Events Associated with Ertapenem in Complicated Intra-Abdominal Infections.

Pharmacokinetics

Ertapenem exhibits a favorable pharmacokinetic profile that allows for once-daily dosing.[3] It has a relatively long half-life of approximately 4 hours in adults.[4]

Pharmacokinetic Parameter Value Reference
Half-life (adults) ~4 hours[4]
Protein Binding High[4]

Table 3: Key Pharmacokinetic Parameters of Ertapenem.

Experimental Protocols

Clinical Trial Protocol for Complicated Intra-Abdominal Infection

This protocol outlines a representative Phase III, randomized, double-blind, multicenter study to evaluate the efficacy and safety of Ertapenem compared to a standard-of-care antibiotic in the treatment of cIAI.

clinical_trial_workflow cluster_criteria Eligibility Criteria start Patient Screening informed_consent Informed Consent start->informed_consent randomization Randomization informed_consent->randomization inclusion Inclusion Criteria: - Age ≥ 18 years - Diagnosis of cIAI requiring surgery - Evidence of systemic inflammation informed_consent->inclusion treatment Treatment Period (Ertapenem or Comparator) randomization->treatment toc Test of Cure (TOC) Visit (e.g., 10-14 days post-treatment) treatment->toc end End of Study toc->end exclusion Exclusion Criteria: - Known hypersensitivity to carbapenems - Severe renal impairment - Concurrent infection requiring other antibiotics

Caption: Workflow of a typical clinical trial for cIAI.

1. Study Objectives:

  • Primary: To demonstrate the non-inferiority of Ertapenem to the comparator in the clinical cure rate at the Test-of-Cure (TOC) visit in the Microbiologically Evaluable (ME) population.

  • Secondary: To evaluate the microbiological response, safety, and tolerability of Ertapenem.

2. Study Population:

  • Inclusion Criteria:

    • Adults (≥18 years of age).

    • Diagnosis of cIAI requiring surgical intervention (e.g., appendiceal perforation, diverticulitis with perforation or abscess, cholecystitis with rupture).[7]

    • Evidence of systemic inflammatory response (e.g., fever, elevated white blood cell count).[7]

    • Written informed consent.

  • Exclusion Criteria:

    • Known hypersensitivity to carbapenems or other beta-lactam antibiotics.[7]

    • Severe renal impairment (e.g., creatinine (B1669602) clearance <30 mL/min).

    • Concurrent infection requiring systemic antibacterial therapy other than the study drug.[7]

    • Pregnancy or lactation.

3. Study Procedures:

  • Screening: Assess patient eligibility based on inclusion and exclusion criteria.

  • Randomization: Eligible patients are randomized in a 1:1 ratio to receive either Ertapenem or the comparator antibiotic.

  • Treatment:

    • Ertapenem group: 1 g administered intravenously once daily.[6]

    • Comparator group: (e.g., Piperacillin/Tazobactam 3.375 g intravenously every 6 hours).[6]

    • Duration of therapy: Minimum of 4 days, maximum of 14 days, guided by clinical response.[8]

  • Assessments:

    • Baseline: Medical history, physical examination, vital signs, collection of intra-abdominal specimens for culture and susceptibility testing.

    • During treatment: Daily assessment of clinical signs and symptoms, monitoring of adverse events.

    • End of Treatment (EOT): Clinical assessment.

    • Test-of-Cure (TOC) Visit (10-14 days after last dose): Primary efficacy endpoint assessment. Clinical response is categorized as cure, failure, or indeterminate.[8]

    • Late Follow-up Visit (optional): To assess for late-onset adverse events or relapse.

4. Statistical Analysis:

  • The primary efficacy analysis will be performed on the ME population.

  • Non-inferiority will be assessed by calculating the 95% confidence interval for the difference in cure rates between the two treatment groups.

In Vitro Susceptibility Testing: Broth Microdilution Method

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of Ertapenem against bacterial isolates using the broth microdilution method, following general guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Materials:

  • Ertapenem analytical standard powder.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • Bacterial isolates to be tested.

  • 0.5 McFarland turbidity standard.

  • Sterile saline or broth for inoculum preparation.

  • Incubator (35°C ± 2°C).

  • Microplate reader or manual reading device.

2. Procedure:

  • Preparation of Ertapenem Stock Solution: Prepare a stock solution of Ertapenem at a known concentration (e.g., 1024 µg/mL) in a suitable solvent as recommended by the manufacturer.

  • Preparation of Ertapenem Dilutions:

    • Perform serial two-fold dilutions of the Ertapenem stock solution in CAMHB to achieve the desired final concentrations in the microtiter plate (e.g., ranging from 64 µg/mL to 0.06 µg/mL).

    • Dispense 50 µL of each Ertapenem dilution into the appropriate wells of the 96-well plate.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized bacterial suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation of Microtiter Plate:

    • Add 50 µL of the diluted bacterial suspension to each well containing the Ertapenem dilutions.

    • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the inoculated plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading of Results:

    • The MIC is the lowest concentration of Ertapenem that completely inhibits visible growth of the organism as detected by the unaided eye or a microplate reader.

Animal Model: Cecal Ligation and Puncture (CLP)

The CLP model is a widely used and clinically relevant animal model for inducing polymicrobial intra-abdominal infection and sepsis.[9]

1. Animals:

  • Male C57BL/6 mice (8-12 weeks old).

2. Materials:

  • Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane).

  • Surgical instruments (scissors, forceps, needle holders).

  • Suture material (e.g., 3-0 silk).

  • 21-gauge needle.

  • Antiseptic solution (e.g., 70% ethanol, povidone-iodine).

  • Warm sterile saline for resuscitation.

3. Procedure:

  • Anesthesia: Anesthetize the mouse using the chosen anesthetic agent. Confirm the depth of anesthesia by lack of pedal withdrawal reflex.

  • Surgical Preparation: Shave the abdomen and disinfect the surgical site with antiseptic solution.

  • Laparotomy: Make a 1-2 cm midline incision through the skin and linea alba to expose the peritoneal cavity.

  • Cecal Ligation:

    • Exteriorize the cecum.

    • Ligate the cecum with a 3-0 silk suture at a predetermined distance from the distal end (e.g., 5.0 mm to induce mid-grade sepsis). The severity of sepsis can be modulated by the length of the ligated cecal segment.[9]

  • Cecal Puncture:

    • Puncture the ligated cecum once or twice with a 21-gauge needle.[9]

    • Gently squeeze the cecum to extrude a small amount of fecal content into the peritoneal cavity.[9]

  • Closure:

    • Return the cecum to the abdominal cavity.

    • Close the abdominal wall in two layers (peritoneum and skin) with sutures or surgical clips.

  • Resuscitation: Administer 1 mL of pre-warmed sterile saline subcutaneously to provide fluid resuscitation.[9]

  • Post-operative Care:

    • Monitor the animals closely for signs of sepsis (e.g., lethargy, piloerection, decreased activity).

    • Provide analgesia as per institutional guidelines.

    • Ertapenem or other therapeutic agents can be administered at specified time points post-CLP to evaluate their efficacy.

Logical Relationships

Antibiotic Selection Pathway for cIAI

The selection of an appropriate antibiotic for cIAI is a critical decision-making process that considers several factors.

antibiotic_selection start Patient with Suspected cIAI assessment Clinical Assessment (Severity, Comorbidities, Risk Factors) start->assessment source_control Source Control (e.g., Surgery, Drainage) assessment->source_control empirical_therapy Empirical Antibiotic Therapy source_control->empirical_therapy community Community-Acquired empirical_therapy->community healthcare Healthcare-Associated empirical_therapy->healthcare mild_moderate Mild-to-Moderate Severity community->mild_moderate high_risk High Risk / Severe community->high_risk broad_spectrum Broader-Spectrum Carbapenem or Combination Therapy healthcare->broad_spectrum ertapenem_option Ertapenem mild_moderate->ertapenem_option high_risk->broad_spectrum deescalation De-escalation based on Culture and Susceptibility Results ertapenem_option->deescalation broad_spectrum->deescalation end Targeted Therapy deescalation->end

References

Ertapenem in Preclinical Models of Community-Acquired Pneumonia: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ertapenem (B1671056) in animal models of community-acquired pneumonia (CAP). The following sections detail the efficacy of ertapenem against key CAP pathogens, present standardized experimental protocols derived from published studies, and offer visual representations of the experimental workflows. This document is intended to guide researchers in designing and executing preclinical studies to evaluate ertapenem and other novel antimicrobial agents.

I. Ertapenem Efficacy in Animal Models

Ertapenem has demonstrated significant bactericidal activity against common CAP pathogens in various murine infection models. The primary endpoints in these studies are typically the reduction in bacterial burden in the lungs or thighs and overall survival.

Efficacy Against Streptococcus pneumoniae

Streptococcus pneumoniae is a leading cause of community-acquired pneumonia. Studies in murine models have established the potent efficacy of ertapenem against both penicillin-susceptible and -resistant strains.

Table 1: Summary of Ertapenem Efficacy Against Streptococcus pneumoniae in Murine Models

Animal ModelStrain(s)Key Efficacy DataReference
Neutropenic Murine Thigh Infection16 clinical isolates (MICs 0.015 to 4.0 mg/liter)- Ertapenem (50 mg/kg q6h) resulted in a -0.22 to -4.4 log CFU/thigh reduction over 24 hours.[1] - Nearly 100% survival with isolates where MIC ≤2 mg/liter.[1][1]
Temperature-Sensitive Murine PneumoniaWild-type (A66) and ParC mutant (R222)- Early Treatment: 79-94% survival with ertapenem vs. 56-61% with gatifloxacin (B573).[2][3][4] - Late Treatment: 71-84% survival with ertapenem vs. 17-33% with gatifloxacin.[2][3][4] - Bactericidal Activity (vs. A66): 94-100% with ertapenem.[2][3][4] - Bactericidal Activity (vs. R222): 95-100% with ertapenem.[2][3][4][2][3][4]
Experimental Meningitis (Rabbit)Penicillin-sensitive and -resistant strains- Decrease of 0.69 ± 0.17 and 0.59 ± 0.22 log10 CFU/ml x h in CSF, respectively.[5][5]
Efficacy Against Klebsiella pneumoniae

Klebsiella pneumoniae is another significant pathogen in community-acquired pneumonia. Ertapenem has shown efficacy against this organism, although resistance can be a concern.

Table 2: Summary of Ertapenem Efficacy Against Klebsiella pneumoniae in Murine Models

Animal ModelStrain(s)Key Efficacy DataReference
Neutropenic Murine Thigh InfectionESBL-positive and -negative clinical isolates- Static exposure (no net change in bacterial density) achieved at a mean of 19% T>MICfree.[6] - 80% maximal efficacy achieved at a mean of 33% T>MICfree.[6][6]
Neutropenic Murine Pneumonia21 Carbapenemase-producing (CP-KP) isolates- Ertapenem alone (Human-Simulated Regimen) resulted in a 2.2 ± 0.60 log10 cfu/lungs increase at 24h.[7][8] - In combination with zidebactam (B611936) (WCK 6777), a >1 log10 cfu reduction was observed for 18/21 isolates.[7][8][7][8]

II. Experimental Protocols

The following are detailed protocols for establishing murine models of pneumonia and thigh infection to assess the efficacy of ertapenem. These protocols are synthesized from methodologies reported in the cited literature.

Murine Pneumonia Model

This model is suitable for evaluating the efficacy of antimicrobials in a localized lung infection.

Objective: To establish a lung infection in mice to evaluate the in vivo efficacy of ertapenem.

Materials:

  • Specific-pathogen-free mice (e.g., ICR, C57BL/6), typically female, weighing ~25g.[9]

  • Streptococcus pneumoniae or Klebsiella pneumoniae strain of interest.

  • Trypticase soy agar (B569324) with 5% sheep blood or other appropriate growth medium.[9]

  • Brain Heart Infusion (BHI) broth or other suitable broth.

  • Ertapenem for injection.

  • Sterile saline or water for injection.

  • Anesthetic (e.g., isoflurane, ketamine/xylazine).

  • Pipettes and sterile, pyrogen-free pipette tips.

  • Syringes and needles.

  • Tissue homogenizer.

  • Incubator.

  • Spectrophotometer.

Procedure:

  • Inoculum Preparation:

    • Culture the bacterial strain overnight on an appropriate agar plate.

    • Inoculate a single colony into broth and incubate at 37°C with shaking until it reaches the mid-logarithmic phase of growth.

    • Harvest the bacteria by centrifugation, wash with sterile saline, and resuspend in saline to the desired concentration (e.g., 10^6 to 10^8 CFU/mL). The final concentration should be confirmed by serial dilution and plating.

  • Infection:

    • Anesthetize the mice using a standardized protocol.

    • Administer the bacterial inoculum via intranasal, intratracheal, or aerosol delivery. For intranasal instillation, a common method is to apply a small volume (e.g., 50 µL) to the nares of the anesthetized mouse.

  • Treatment:

    • Initiate treatment at a specified time post-infection (e.g., 2 or 24 hours).[2][3][9]

    • Administer ertapenem subcutaneously or via another appropriate route. A common dosing regimen to simulate human pharmacokinetics is 50 mg/kg every 6 hours.[9]

    • A control group should receive a vehicle control (e.g., sterile water) on the same schedule.[9]

  • Endpoint Measurement:

    • Bacterial Burden: At a predetermined time point (e.g., 24 hours post-treatment initiation), euthanize the mice.[7][8] Aseptically remove the lungs, homogenize them in sterile saline, and perform serial dilutions for quantitative culture on appropriate agar plates. Calculate the CFU per gram of lung tissue.

    • Survival: Monitor the mice for a defined period (e.g., 4-7 days) and record mortality.[9]

Murine_Pneumonia_Model_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum Inoculum Preparation (e.g., S. pneumoniae) Anesthesia Anesthetize Mice Inoculum->Anesthesia Mice Acclimatize Mice (e.g., ICR strain) Mice->Anesthesia Infection Induce Pneumonia (Intranasal/Intratracheal) Anesthesia->Infection Treatment Administer Treatment (Ertapenem or Vehicle) Infection->Treatment Endpoint Endpoint Treatment->Endpoint Survival Monitor Survival Endpoint->Survival Survival Study Bacterial_Burden Determine Lung Bacterial Burden (CFU) Endpoint->Bacterial_Burden Efficacy Study

Caption: Workflow for a murine pneumonia model to assess ertapenem efficacy.

Neutropenic Murine Thigh Infection Model

This model is often used to study the pharmacodynamics of antibiotics in the absence of a significant host immune response.

Objective: To establish a localized thigh infection in immunocompromised mice to determine the pharmacodynamic parameters of ertapenem.

Materials:

  • Specific-pathogen-free mice (e.g., ICR), female, weighing ~25g.[9]

  • Cyclophosphamide (B585).[9]

  • Bacterial strain of interest (S. pneumoniae, K. pneumoniae, etc.).

  • All other materials as listed in the pneumonia model protocol.

Procedure:

  • Induction of Neutropenia:

    • Administer cyclophosphamide intraperitoneally to render the mice transiently neutropenic. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.[9]

  • Inoculum Preparation:

    • Prepare the bacterial inoculum as described in the pneumonia model protocol to a final concentration of approximately 10^6 to 10^7 CFU/mL.[9]

  • Infection:

    • Two hours prior to initiating antimicrobial therapy, inject 0.1 mL of the inoculum into each thigh of the neutropenic mice.[9]

  • Treatment:

    • Initiate ertapenem therapy at 2 hours post-infection.[9]

    • Administer ertapenem subcutaneously at the desired dosing regimen (e.g., 50 mg/kg every 6 hours).[9]

    • Include a control group receiving a vehicle.

  • Endpoint Measurement:

    • Bacterial Density: At 0 and 24 hours post-treatment initiation, euthanize a subset of mice.[9] Aseptically remove the thighs, homogenize them, and perform quantitative cultures to determine the change in bacterial density (log CFU/thigh).[9]

    • Survival: For survival studies, monitor the mice for a defined period (e.g., 96 hours) during and after therapy and record mortality.[9]

Murine_Thigh_Model_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Neutropenia Induce Neutropenia (Cyclophosphamide) Infection Induce Thigh Infection (Intramuscular Injection) Neutropenia->Infection Inoculum Prepare Bacterial Inoculum Inoculum->Infection Treatment Initiate Treatment (Ertapenem or Vehicle) Infection->Treatment Endpoint Endpoint Treatment->Endpoint Bacterial_Density Determine Thigh Bacterial Density (CFU) Endpoint->Bacterial_Density Pharmacodynamics Survival Monitor Survival Endpoint->Survival Survival Study

Caption: Workflow for a neutropenic murine thigh infection model.

III. Data Interpretation and Considerations

  • Pharmacokinetics/Pharmacodynamics (PK/PD): The efficacy of ertapenem, like other beta-lactams, is primarily correlated with the time that the free drug concentration remains above the minimum inhibitory concentration (T>MIC) of the pathogen.[6][9] In murine models, a dosing regimen of 50 mg/kg every 6 hours is often used to simulate the human pharmacokinetic profile.[9]

  • Host Immune Status: The immune status of the animal model significantly impacts the observed efficacy. Enhanced bactericidal activity is often seen in immunocompetent animals compared to neutropenic models, highlighting the contribution of host defenses.[9]

  • Choice of Model: The thigh infection model is well-suited for PK/PD studies due to the localized and contained nature of the infection. The pneumonia model provides a more clinically relevant representation of respiratory tract infections.

  • Clinical Relevance: While animal models are invaluable for preclinical assessment, the translation of findings to human clinical outcomes requires careful consideration of interspecies differences in drug metabolism and disease pathogenesis. Ertapenem is approved for the treatment of community-acquired pneumonia in humans.[10][11][12]

References

Application Notes and Protocols for Double-Carbapenem Therapy in CRKP Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbapenem-resistant Klebsiella pneumoniae (CRKP) represents a significant global health threat due to its extensive drug resistance and the high mortality rates associated with the infections it causes.[1][2] The therapeutic arsenal (B13267) against CRKP is limited, often relying on older agents like polymyxins and aminoglycosides, which have considerable toxicity.[1] Double-carbapenem therapy (DCT), particularly combinations involving ertapenem (B1671056), has emerged as a potential salvage treatment strategy for infections caused by KPC (Klebsiella pneumoniae carbapenemase)-producing CRKP.[3][4][5] This document provides a detailed overview of the mechanism, clinical data, and experimental protocols relevant to the use of ertapenem-based DCT for CRKP infections.

Mechanism of Synergistic Action

The primary rationale for using double-carbapenem therapy hinges on the differential hydrolysis of carbapenems by carbapenemase enzymes, particularly KPC. Ertapenem is more readily hydrolyzed by KPC enzymes compared to other carbapenems like meropenem (B701) or doripenem.[1][6]

The proposed mechanism is as follows:

  • Sacrificial Inactivation: Ertapenem, having a high affinity for the KPC enzyme, acts as a "suicide" or sacrificial substrate.[3][7] It preferentially binds to and is hydrolyzed by the carbapenemase.

  • Enzyme Sequestration: This interaction effectively consumes or sequesters the KPC enzyme, reducing the amount of functional enzyme available to hydrolyze other carbapenems.[1][8][9]

  • Restoration of Activity: With the carbapenemase occupied by ertapenem, the second, more stable carbapenem (B1253116) (e.g., meropenem, doripenem) can reach its target—the penicillin-binding proteins (PBPs)—at a sufficient concentration to exert its bactericidal effect and inhibit cell wall synthesis.[1][10]

This synergistic interaction allows for the potential use of carbapenems against isolates that would otherwise be resistant.[1][6]

G cluster_0 CRKP Bacterium cluster_1 Extracellular Environment KPC KPC Carbapenemase Meropenem Meropenem (or Doripenem) KPC->Meropenem Hydrolysis Blocked PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall Mediates PBP->CellWall Inhibition Ertapenem Ertapenem Ertapenem->KPC High affinity binding (Sacrificial Substrate) Meropenem->PBP Binds to Target

Caption: Proposed mechanism of ertapenem-based double-carbapenem therapy.

Clinical Efficacy and Outcomes

Several retrospective studies and meta-analyses have evaluated the efficacy of DCT for CRKP infections. While results vary, DCT has shown promise as a therapeutic option, particularly in salvage situations. A meta-analysis suggested that DCT could be an effective alternative, demonstrating similar efficacy and lower mortality compared to other treatments for multidrug-resistant Gram-negative infections.[4][5]

Summary of Clinical Outcome Data
Study / AnalysisInfection Type(s)Comparator(s)Clinical Success Rate (DCT)Microbiological Success Rate (DCT)Mortality Rate (DCT)Key Findings
Giamarellou et al. (as cited in reviews) BSIs, UTIs, variousColistin-basedNot specifiedNot specifiedLower in DCT groupOne of the first reports suggesting DCT efficacy.
Mashni et al. (2018 Review) Various severe infectionsNot applicable (review)~70%~70%~24%Compiled data from 6 clinical studies and 8 case reports, showing positive outcomes.[10]
Li et al. (2020 Meta-Analysis) CRE infectionsOther antibiotic regimensSimilar to comparatorsSimilar to comparatorsLower than comparators (OR=0.44)DCT was associated with lower mortality in CRE infections.[4][5]
Oncu et al. (2015) Various CRKP infectionsNot applicable (case series)39% (7/18)79% (11/14)28% (5/18)Showed potential effectiveness for CRKP infections with limited options.[1][6]
De Pascale et al. (2017) Severe CR-Kp infectionsStandard Therapy (colistin, etc.)65% (vs. 31.3% in ST for colistin-R strains)57.9% (vs. 25.9% in ST for colistin-R strains)29.2% (vs. 47.9% in ST)DCT was associated with a significant reduction in 28-day mortality.[11]
Onal et al. (2023) CRKP BacteremiaNot applicable (case series)End-of-treatment success varied by sourceMicrobiological eradication associated with lower mortality49% 1-month survival in salvage therapyLower mortality observed in UTIs as the source of bacteremia.[12]

BSI: Bloodstream Infection; UTI: Urinary Tract Infection; CRE: Carbapenem-Resistant Enterobacteriaceae; ST: Standard Therapy; OR: Odds Ratio.

Dosing and Administration

A commonly reported regimen for ertapenem-based DCT is:

  • Ertapenem: 1 gram administered intravenously once daily.[13]

  • Meropenem: 2 grams administered as a prolonged infusion (e.g., over 3-4 hours) every 8 hours.[13][14]

  • Doripenem: 500 mg every 8 hours has also been used in place of meropenem.[13]

It is often recommended to administer the ertapenem dose 1 hour prior to the first dose of the second carbapenem to ensure the KPC enzyme is saturated.[13] Doses should be adjusted based on renal function.

Experimental Protocols

Protocol 1: In Vitro Synergy Testing via Checkerboard Microdilution Assay

This protocol determines the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents.

1. Materials:

  • 96-well microtiter plates (U-bottom)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB), prepared at 2x and 1x concentrations

  • CRKP isolate(s)

  • Antimicrobial stock solutions (e.g., Meropenem, Ertapenem) of known concentration

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Multichannel pipette

  • Incubator (35 ± 2°C)

  • Microplate reader (optional, for OD measurement)

2. Methodology:

a. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) culture plate, select 3-5 colonies of the CRKP isolate.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute this suspension 1:100 in 1x CAMHB to achieve a concentration of approximately 1.5 x 10⁶ CFU/mL. This will be the final working inoculum.

b. Plate Setup:

  • Add 50 µL of 1x CAMHB to all wells of a 96-well plate.

  • Prepare serial dilutions of the antibiotics. For an 8x8 grid:

    • Drug A (e.g., Meropenem): In column 1, add 50 µL of a Drug A solution (at 4x the highest desired final concentration) to the wells in rows A-G. This creates a 2-fold dilution series down the column.

    • Drug B (e.g., Ertapenem): In row H, add 50 µL of a Drug B solution (at 4x the highest desired final concentration) to the wells in columns 1-7. This creates a 2-fold dilution series across the row.

  • Use a multichannel pipette to perform serial dilutions. For Drug A, transfer 50 µL from column 1 to column 2, mix, then transfer 50 µL from column 2 to column 3, and so on, up to column 8. Discard the final 50 µL from column 8.

  • Repeat the process for Drug B, transferring 50 µL from row H to row G, and so on, up to row A. Discard the final 50 µL from row A.

  • The result is a matrix of antibiotic combinations. Wells in column 9 can serve as a control for Drug B alone, and wells in row H as a control for Drug A alone. Well H12 can be a growth control (no drug).

c. Inoculation and Incubation:

  • Inoculate each well (except a sterility control well) with 50 µL of the prepared working inoculum (1.5 x 10⁶ CFU/mL). The final volume in each well will be 100 µL, and the final bacterial concentration will be approximately 7.5 x 10⁵ CFU/mL.

  • Incubate the plate at 35 ± 2°C for 18-24 hours.

d. Data Interpretation:

  • Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and for each combination by identifying the lowest concentration that completely inhibits visible bacterial growth.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = FICₐ + FIC₈ = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

  • Interpret the FICI value:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

G cluster_prep Preparation cluster_plate Plate Setup & Execution cluster_analysis Analysis p1 Prepare CRKP inoculum (0.5 McFarland) p3 Dilute inoculum to working concentration p1->p3 p2 Prepare antibiotic stock solutions s2 Create 2D serial dilution of Drug A & Drug B (Checkerboard) p2->s2 s3 Inoculate wells with CRKP suspension p3->s3 s1 Dispense CAMHB into 96-well plate s1->s2 s2->s3 s4 Incubate plate (18-24h at 35°C) s3->s4 a1 Read plate visually or with reader (OD) s4->a1 a2 Determine MIC of drugs alone and in combination a1->a2 a3 Calculate Fractional Inhibitory Concentration Index (FICI) a2->a3 a4 Interpret FICI: Synergy, Additive, or Antagonism a3->a4 G cluster_decision Clinical & Microbiological Assessment cluster_therapy Therapeutic Action start Start q1 Severe CRKP infection (e.g., BSI, VAP)? start->q1 q2 Limited treatment options? (e.g., resistance to colistin/aminoglycosides or high risk of toxicity) q1->q2 Yes standard_therapy Consider Alternative Regimens (e.g., Ceftazidime-avibactam, Meropenem-vaborbactam, Colistin-based combos) q1->standard_therapy No q3 Isolate is KPC-producer? (High Ertapenem MIC, lower Meropenem MIC) q2->q3 Yes q2->standard_therapy No consider_dct Consider Double-Carbapenem Therapy (Ertapenem + Meropenem/Doripenem) q3->consider_dct Yes q3->standard_therapy No / Other carbapenemase monitor Monitor clinical response, renal function, and for adverse events (e.g., seizures) consider_dct->monitor

References

Application Notes and Protocols: Ertapenem and Metronidazole Combination for Pelvic Infections Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the research and potential application of a combination therapy involving ertapenem (B1671056) and metronidazole (B1676534) for the treatment of pelvic infections, such as Pelvic Inflammatory Disease (PID) and tubo-ovarian abscesses. The information is collated from various in vitro studies and clinical trials to guide further research and development.

Introduction

Pelvic infections are often polymicrobial, involving a mix of aerobic and anaerobic bacteria. Effective treatment necessitates broad-spectrum antimicrobial coverage. Ertapenem, a carbapenem (B1253116) antibiotic, offers excellent activity against many Gram-positive and Gram-negative aerobic and facultative anaerobic bacteria.[1][2] Metronidazole is a nitroimidazole antibiotic with potent activity against a wide range of anaerobic bacteria, including Bacteroides fragilis, a common pathogen in pelvic infections.[3][4][5][6] The combination of ertapenem and metronidazole is therefore a rational choice for empirical treatment of severe pelvic infections, aiming to provide comprehensive coverage against the likely causative pathogens.

Data Presentation

In Vitro Susceptibility Data

The following table summarizes the in vitro activity of ertapenem and metronidazole against common bacterial isolates from pelvic and intra-abdominal infections.

Organism Antimicrobial Agent MIC90 (µg/mL) Susceptibility (%) Reference
Enterobacteriaceae Ertapenem≤ 1100%[7][8][9]
Anaerobes (general) Ertapenem≤ 199.8%[7][8][9]
Bacteroides fragilis group Ertapenem1 - 4-[1][2]
Clostridium perfringens Ertapenem0.06-[1][2]
Clostridium clostridioforme Ertapenem4-[1][2]
Anaerobic Bacteria (general) Metronidazole1-[10]
Bacteroides fragilis Metronidazole-Highly Active[4][6]

MIC90: Minimum Inhibitory Concentration required to inhibit the growth of 90% of isolates.

Clinical Efficacy of Ertapenem in Pelvic and Complicated Intra-Abdominal Infections

This table presents the clinical cure rates of ertapenem in comparison to other antibiotic regimens in the treatment of pelvic and complicated intra-abdominal infections. While these studies do not specifically evaluate the ertapenem and metronidazole combination, they provide a strong rationale for ertapenem's use in these indications.

Infection Type Ertapenem Regimen Comparator Regimen Ertapenem Cure Rate (%) Comparator Cure Rate (%) Reference
Acute Pelvic Infection 1 g once dailyPiperacillin/Tazobactam 3.375 g every 6 hours93.991.5[11][12]
Acute Pelvic Infection (with anaerobes) 1 g once dailyPiperacillin/Tazobactam 3.375 g every 6 hours96.593.8[13]
Complicated Intra-abdominal Infection 1 g once dailyCeftriaxone (B1232239) 2 g daily + Metronidazole 30 mg/kg/day96.696.7[14]
Complicated Intra-abdominal Infection 1 g once dailyCeftriaxone 2 g daily + Metronidazole 500 mg every 8 hours8485[15]

Experimental Protocols

Protocol 1: In Vitro Synergy Testing of Ertapenem and Metronidazole

Objective: To determine the synergistic, additive, indifferent, or antagonistic effect of combining ertapenem and metronidazole against anaerobic bacteria commonly isolated from pelvic infections.

Materials:

  • Ertapenem analytical standard

  • Metronidazole analytical standard

  • Anaerobic bacterial isolates (e.g., Bacteroides fragilis, Prevotella spp., Peptostreptococcus spp.)

  • Brucella agar (B569324) or other suitable anaerobic growth medium

  • Sterile microplates (96-well)

  • Anaerobic chamber or gas-generating system

  • Spectrophotometer

Methodology:

  • Prepare Antimicrobial Stock Solutions: Prepare stock solutions of ertapenem and metronidazole in an appropriate solvent according to CLSI guidelines.

  • Inoculum Preparation: Culture the anaerobic isolates on Brucella agar in an anaerobic environment. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in sterile saline.

  • Checkerboard Assay:

    • In a 96-well microplate, create a two-dimensional checkerboard of serial dilutions of ertapenem and metronidazole.

    • The final concentrations should span the expected MIC values for each drug.

    • Inoculate each well with the prepared bacterial suspension.

    • Include wells with each drug alone and a growth control well (no antibiotics).

  • Incubation: Incubate the microplates in an anaerobic atmosphere at 37°C for 48 hours.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination: FICI = (MIC of Ertapenem in combination / MIC of Ertapenem alone) + (MIC of Metronidazole in combination / MIC of Metronidazole alone)

    • Interpret the FICI values:

      • Synergy: FICI ≤ 0.5

      • Additive: 0.5 < FICI ≤ 1

      • Indifference: 1 < FICI ≤ 4

      • Antagonism: FICI > 4

Protocol 2: Clinical Trial Protocol for Ertapenem and Metronidazole in PID

Title: A Phase III, Randomized, Double-Blind, Multicenter Study to Evaluate the Efficacy and Safety of Ertapenem in Combination with Metronidazole versus a Standard of Care Regimen for the Treatment of Acute Pelvic Inflammatory Disease.

Objectives:

  • Primary: To compare the clinical cure rates of ertapenem plus metronidazole with a standard of care regimen (e.g., ceftriaxone plus doxycycline (B596269) plus metronidazole) at the test-of-cure visit.

  • Secondary: To evaluate the microbiological eradication rates, safety, and tolerability of the combination therapy.

Study Population:

  • Inclusion Criteria:

    • Female patients aged 18-45 years.

    • Clinical diagnosis of acute PID (mild to moderate severity).

    • Presence of at least one of the following: cervical motion tenderness, uterine tenderness, or adnexal tenderness.

  • Exclusion Criteria:

    • Pregnancy or lactation.

    • Known hypersensitivity to beta-lactams or nitroimidazoles.

    • Presence of a tubo-ovarian abscess requiring immediate surgical intervention.

    • Receipt of systemic antibiotics within 72 hours prior to enrollment.

Treatment Regimens:

  • Investigational Arm: Ertapenem 1 g intravenously once daily plus Metronidazole 500 mg intravenously every 8 hours.

  • Control Arm: Ceftriaxone 2 g intravenously once daily plus Doxycycline 100 mg orally twice daily plus Metronidazole 500 mg intravenously every 8 hours.

  • Duration of Therapy: 14 days. A switch to oral therapy may be considered after clinical improvement.

Outcome Measures:

  • Primary Endpoint: Clinical cure at the test-of-cure visit (10-14 days after completion of therapy), defined as the resolution of signs and symptoms of PID.

  • Secondary Endpoints:

    • Microbiological response based on endocervical and/or endometrial cultures.

    • Incidence of adverse events.

    • Length of hospital stay.

Statistical Analysis:

  • The primary efficacy analysis will be performed on the modified intent-to-treat (mITT) population.

  • A non-inferiority analysis will be conducted to compare the clinical cure rates between the two treatment arms.

Visualizations

Experimental_Workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up and Assessment cluster_analysis Data Analysis screening Patient with Suspected PID inclusion Inclusion Criteria Met screening->inclusion Yes exclusion Exclusion Criteria Met screening->exclusion No informed_consent Informed Consent inclusion->informed_consent randomize Randomization informed_consent->randomize arm_a Ertapenem + Metronidazole randomize->arm_a arm_b Standard of Care randomize->arm_b treatment_course 14-Day Treatment arm_a->treatment_course arm_b->treatment_course toc_visit Test-of-Cure Visit (10-14 days post-treatment) treatment_course->toc_visit clinical_assessment Clinical Assessment toc_visit->clinical_assessment microbiological_assessment Microbiological Assessment toc_visit->microbiological_assessment safety_assessment Safety Assessment toc_visit->safety_assessment data_analysis Statistical Analysis (Non-inferiority) clinical_assessment->data_analysis microbiological_assessment->data_analysis safety_assessment->data_analysis results Results and Conclusion data_analysis->results

Caption: Proposed workflow for a clinical trial evaluating Ertapenem and Metronidazole in PID.

Spectrum_of_Activity cluster_drugs Antimicrobial Agents cluster_pathogens Common Pelvic Pathogens ertapenem Ertapenem gram_neg Gram-negative Aerobes (e.g., E. coli) ertapenem->gram_neg High Activity gram_pos Gram-positive Aerobes (e.g., Streptococci) ertapenem->gram_pos High Activity anaerobes Anaerobes (e.g., Bacteroides, Prevotella) ertapenem->anaerobes Good Activity metronidazole Metronidazole metronidazole->anaerobes Excellent Activity

Caption: Spectrum of activity for Ertapenem and Metronidazole against pelvic pathogens.

References

Application Notes and Protocols for Ertapenem Susceptibility Testing by Disk Diffusion Methodology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for determining the susceptibility of bacterial isolates to Ertapenem using the disk diffusion (Kirby-Bauer) methodology. This information is critical for surveillance studies, drug resistance monitoring, and in the development of new antimicrobial agents. The protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Data Presentation: Interpretive Criteria and Quality Control

Accurate interpretation of disk diffusion results relies on standardized zone diameter breakpoints. These breakpoints can vary between different standards organizations. The following tables summarize the interpretive criteria for Ertapenem according to CLSI and EUCAST, as well as the quality control parameters necessary to ensure the accuracy of the testing procedure.

Table 1: CLSI Zone Diameter Interpretive Criteria for Ertapenem (10 µg disk)

Organism GroupResistant (mm)Intermediate (mm)Susceptible (mm)
Enterobacterales≤ 1819 - 21≥ 22[1]
Haemophilus influenzae & Haemophilus parainfluenzae--≥ 22[1]

Note: The CLSI M100 35th ed. is a recognized standard by the FDA for antimicrobial susceptibility testing.[2]

Table 2: EUCAST Zone Diameter Interpretive Criteria for Ertapenem (10 µg disk)

Organism GroupResistant (mm)Susceptible, Increased Exposure (I) (mm)Susceptible, Standard Dosing (S) (mm)
Enterobacterales< 1919 - 21≥ 22

Note: EUCAST provides regularly updated breakpoint tables for the interpretation of MICs and zone diameters.[3][4]

Table 3: Quality Control (QC) Zone Diameter Ranges for Ertapenem (10 µg disk)

QC StrainCLSI Acceptable Zone Range (mm)EUCAST Acceptable Zone Range (mm)
Escherichia coli ATCC® 25922™29 - 36[5][6]29 - 36[7]
Klebsiella pneumoniae ATCC® 700603™Not specified for routine QC29 - 36[7]
Haemophilus influenzae ATCC® 49247™24 - 31[6]Not specified

Note: It is crucial to perform regular quality control testing to ensure the reliability of the results.[8]

Experimental Protocols

The following is a detailed protocol for performing the Ertapenem disk diffusion susceptibility test, based on the widely accepted Kirby-Bauer method.

Materials:

  • Ertapenem (ETP) 10 µg disks[1]

  • Mueller-Hinton Agar (B569324) (MHA) plates (4 mm depth)[9][10]

  • Sterile saline or Trypticase Soy Broth[9]

  • 0.5 McFarland turbidity standard[11]

  • Sterile cotton swabs[11]

  • Bacterial cultures to be tested

  • QC strains (E. coli ATCC® 25922™, etc.)[8]

  • Incubator (35 ± 2°C)[1]

  • Ruler or caliper for measuring zone diameters

  • Forceps

Procedure:

  • Media Preparation:

    • Use Mueller-Hinton Agar (MHA) with a pH between 7.2 and 7.4.[10]

    • The agar depth should be uniform at approximately 4 mm.[9][10]

    • Allow the plates to come to room temperature before use.[11]

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar plate.

    • Transfer the colonies to a tube containing sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation of MHA Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted suspension.

    • Rotate the swab against the side of the tube to remove excess liquid.

    • Streak the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[11]

  • Application of Ertapenem Disks:

    • Using sterile forceps, aseptically place an Ertapenem (10 µg) disk onto the inoculated agar surface.

    • Gently press the disk to ensure complete contact with the agar.

    • If multiple disks are used on the same plate, they should be placed at least 24 mm apart.

  • Incubation:

    • Invert the plates and incubate them at 35 ± 2°C in ambient air for 16-20 hours.[1]

    • For Haemophilus spp., incubate in an atmosphere enriched with 5% CO2.[1]

  • Measurement and Interpretation of Results:

    • After incubation, measure the diameter of the zone of complete inhibition (no visible growth) around each disk to the nearest millimeter.

    • Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to the appropriate interpretive chart (Table 1 or 2).

  • Quality Control:

    • Concurrently with the test organisms, perform the same procedure with the appropriate QC strains.

    • The zone diameters for the QC strains must fall within the acceptable ranges listed in Table 3 for the test results to be considered valid.[8]

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship for interpreting the results of the Ertapenem disk diffusion test.

Ertapenem_Disk_Diffusion_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Inoculum_Prep Prepare 0.5 McFarland Inoculum Suspension MHA_Inoculation Inoculate Mueller-Hinton Agar Plate Inoculum_Prep->MHA_Inoculation Within 15 mins Disk_Application Apply 10 µg Ertapenem Disk MHA_Inoculation->Disk_Application Incubate Incubate at 35°C for 16-20 hours Disk_Application->Incubate Measure_Zone Measure Zone of Inhibition (mm) Incubate->Measure_Zone Interpret_Results Interpret Results using CLSI/EUCAST Breakpoints Measure_Zone->Interpret_Results Ertapenem_Result_Interpretation cluster_clsi CLSI Interpretation (Enterobacterales) cluster_eucast EUCAST Interpretation (Enterobacterales) start Measure Zone Diameter (mm) clsi_check Using CLSI Breakpoints? start->clsi_check eucast_check Using EUCAST Breakpoints? start->eucast_check clsi_gte_22 ≥ 22 mm? clsi_check->clsi_gte_22 Yes eucast_gte_22 ≥ 22 mm? eucast_check->eucast_gte_22 Yes clsi_19_21 19-21 mm? clsi_gte_22->clsi_19_21 No clsi_s Susceptible clsi_gte_22->clsi_s Yes clsi_lte_18 ≤ 18 mm? clsi_19_21->clsi_lte_18 No clsi_i Intermediate clsi_19_21->clsi_i Yes clsi_r Resistant clsi_lte_18->clsi_r Yes eucast_19_21 19-21 mm? eucast_gte_22->eucast_19_21 No eucast_s Susceptible (S) eucast_gte_22->eucast_s Yes eucast_lt_19 < 19 mm? eucast_19_21->eucast_lt_19 No eucast_i Susceptible, Increased Exposure (I) eucast_19_21->eucast_i Yes eucast_r Resistant (R) eucast_lt_19->eucast_r Yes

References

Troubleshooting & Optimization

Technical Support Center: Mechanisms of Bacterial Resistance to Ertapenem

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating bacterial resistance to ertapenem (B1671056).

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of bacterial resistance to ertapenem?

A1: The main mechanisms of ertapenem resistance in bacteria, particularly in Enterobacteriaceae, are:

  • Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze the ertapenem molecule. Carbapenemases, such as KPC and metallo-β-lactamases (MBLs), are particularly effective. Extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases can also contribute to resistance, especially when combined with other mechanisms.[1][2][3]

  • Reduced Permeability: Alterations or loss of outer membrane porins (OMPs), such as OmpC and OmpF in E. coli or OmpK35 and OmpK36 in Klebsiella pneumoniae, restrict ertapenem's entry into the bacterial cell.[4][5][6]

  • Efflux Pumps: Active removal of ertapenem from the cell by multidrug efflux pumps. Overexpression of these pumps can lead to reduced intracellular concentrations of the antibiotic.

These mechanisms can act individually but often work in synergy to confer high levels of resistance.

Q2: Why is ertapenem susceptibility testing showing variable or inconsistent Minimum Inhibitory Concentration (MIC) results for the same isolate?

A2: Inconsistent ertapenem MIC results can arise from several factors:

  • Inoculum Effect: Some isolates, particularly those producing ESBLs, can show a significant increase in MIC when a higher bacterial inoculum is used in the test.[7]

  • Heteroresistance: The bacterial population may contain a subpopulation of resistant mutants that are selected for during testing, leading to the appearance of resistant colonies within the inhibition zone in agar-based methods.[7]

  • Testing Method: Different susceptibility testing methods (e.g., broth microdilution, Etest, automated systems like VITEK® 2) can yield slightly different MIC values. Automated systems, in some cases, have been reported to misclassify isolates.[8] Confirmation with a reference method like broth microdilution is recommended for discordant results.[8]

  • Carbapenemase Activity: The presence of certain carbapenemases, like OXA-48, may result in low-level resistance that is difficult to detect reliably.[9]

Q3: My bacterial isolate is resistant to ertapenem but susceptible to other carbapenems like imipenem (B608078) and meropenem. What is the likely resistance mechanism?

A3: This phenotype, known as ertapenem-monoresistance, is often due to a combination of β-lactamase production (commonly ESBLs or AmpC) and porin loss.[10] Ertapenem is more susceptible to hydrolysis by some ESBLs and AmpC enzymes than other carbapenems, and its entry is more significantly affected by the loss of porins.[1][2][3][10] While carbapenemase production is a possibility, it is less common in ertapenem-monoresistant strains.[10]

Q4: How can I differentiate between carbapenemase-mediated resistance and resistance due to porin loss combined with ESBL/AmpC production?

A4: A combination of phenotypic and genotypic tests can be used:

  • Phenotypic Carbapenemase Assays: The Modified Hodge Test (MHT) or Carba NP test can indicate carbapenemase activity.[11][12] However, the MHT can sometimes yield false-positive results with isolates that overproduce AmpC β-lactamases.[13] The Carba NP test is generally more specific.[12]

  • Inhibitor-Based Tests: Using β-lactamase inhibitors can help differentiate between enzyme classes. For example, EDTA inhibits metallo-β-lactamases (MBLs), while boronic acid derivatives can inhibit KPC-type carbapenemases.[14][15]

  • Molecular Testing: PCR or whole-genome sequencing can definitively identify the presence of carbapenemase genes.

  • Outer Membrane Protein Analysis: SDS-PAGE of outer membrane proteins can reveal the absence or reduced expression of key porins.[4]

Troubleshooting Guides

Issue 1: Unexpectedly High Ertapenem MICs in ESBL/AmpC-producing Isolates
Possible Cause Troubleshooting Step
Porin Loss Analyze the outer membrane protein profile using SDS-PAGE to check for the absence of OmpC/OmpF (in E. coli) or OmpK35/OmpK36 (in K. pneumoniae). Sequence the corresponding genes to identify mutations.
Efflux Pump Overexpression Perform quantitative PCR (qPCR) to measure the expression levels of known efflux pump genes (e.g., acrA, acrB, tolC).
Presence of an Undetected Carbapenemase Use a sensitive carbapenemase detection method like the Carba NP test or PCR for common carbapenemase genes (e.g., blaKPC, blaNDM, blaVIM, blaIMP, blaOXA-48).
Issue 2: Difficulty in Detecting Low-Level Ertapenem Resistance
Possible Cause Troubleshooting Step
Weak Carbapenemase Activity (e.g., OXA-48) Use a hydrolysis-based method like MALDI-TOF MS or a sensitive chromogenic agar (B569324) medium. Be aware that some assays may require modifications (e.g., addition of bicarbonate for OXA-48 detection) to improve sensitivity.[14]
Subtle Changes in Porin Expression Quantitative analysis of porin gene expression by qPCR may be more sensitive than SDS-PAGE for detecting modest reductions in expression.
Inappropriate Testing Method Confirm results with a reference method such as broth microdilution. Ensure the correct inoculum size is used.
Issue 3: Inconsistent Results in Carbapenemase Hydrolysis Assays
Possible Cause Troubleshooting Step
Enzyme Inhibition Ensure that the bacterial growth medium does not contain substances that could inhibit carbapenemase activity.
Low Enzyme Expression Induce β-lactamase expression by growing the isolate in the presence of a sub-inhibitory concentration of a β-lactam antibiotic.
Assay Sensitivity For enzymes with weak activity, increase the incubation time of the assay or use a more sensitive detection method like LC-MS/MS.

Data Presentation

Table 1: Ertapenem MICs for Enterobacteriaceae with Different Resistance Mechanisms

Bacterial SpeciesResistance Mechanism(s)Ertapenem MIC Range (µg/mL)Reference
E. coliESBL production + OmpR mutation (porin loss)0.75 - 1.5[6]
E. coliOmpC deletion≥32[4]
K. pneumoniaeESBL (CTX-M, SHV) + OmpK36 loss12 - >32[7]
EnterobacteriaceaeAmpC hyperproduction0.015 - 0.5[2]
EnterobacteriaceaeKPC-producing8 - >128[10]
EnterobacteriaceaeNDM-producing16 - >128[10]
EnterobacteriaceaeOXA-48-like producing0.12 - >4[9]

Table 2: Kinetic Parameters of Selected β-Lactamases against Ertapenem and Other Carbapenems

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (µM-1s-1)Reference
KPC-2Imipenem250400.16[16]
KPC-2Meropenem260360.14[16]
AmpC (chromosomal)Imipenem-2 x 10-4 - 3 x 10-2-[17]

Experimental Protocols

Protocol 1: Determination of Ertapenem MIC by Broth Microdilution

This protocol is based on CLSI guidelines.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Ertapenem analytical powder

  • Bacterial isolate

  • Sterile saline or PBS

  • 0.5 McFarland standard

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Prepare Ertapenem Stock Solution: Prepare a stock solution of ertapenem in a suitable solvent (e.g., sterile water) at a concentration of 1280 µg/mL. Filter-sterilize the solution.

  • Prepare Ertapenem Dilutions: In a 96-well plate, perform serial two-fold dilutions of the ertapenem stock solution in CAMHB to achieve final concentrations typically ranging from 64 µg/mL to 0.03 µg/mL.

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate, pick several colonies of the test organism and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to obtain a final inoculum density of approximately 5 x 105 CFU/mL.

  • Inoculate Microtiter Plate: Add 50 µL of the bacterial inoculum to each well of the microtiter plate containing 50 µL of the ertapenem dilutions. This will result in a final volume of 100 µL per well.

  • Controls:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum.

    • Sterility Control: A well containing only CAMHB.

  • Incubation: Incubate the plate at 35°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of ertapenem that completely inhibits visible growth of the organism.

Protocol 2: Analysis of Outer Membrane Proteins (OMPs) by SDS-PAGE

This protocol is adapted from established methods for bacterial OMP extraction.[18][19][20][21]

Materials:

  • Bacterial culture

  • Lysis buffer (e.g., 50 mM Tris-HCl, 2 mM EDTA, 100 mM NaCl, 0.5% Triton X-100, pH 8.5-9.0)

  • Lysozyme (B549824) and protease inhibitors

  • Sonciator or French press

  • Ultracentrifuge

  • SDS-PAGE gels, running buffer, and loading dye

  • Coomassie blue stain or other protein stain

Procedure:

  • Cell Lysis:

    • Harvest bacterial cells from an overnight culture by centrifugation.

    • Resuspend the cell pellet in lysis buffer containing lysozyme and protease inhibitors.

    • Disrupt the cells by sonication on ice or by passing them through a French press.

  • Isolation of Total Membranes:

    • Centrifuge the cell lysate at a low speed to remove unbroken cells and debris.

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the total membranes.

  • Selective Solubilization of Inner Membrane:

    • Resuspend the membrane pellet in a buffer containing a detergent that selectively solubilizes the inner membrane, such as 2% Sarkosyl.

    • Incubate at room temperature for 30 minutes.

  • Isolation of Outer Membranes:

    • Centrifuge the suspension at high speed to pellet the insoluble outer membranes.

    • Wash the pellet with buffer to remove residual detergent.

  • SDS-PAGE:

    • Resuspend the final OMP pellet in a small volume of water or buffer.

    • Determine the protein concentration using a suitable assay (e.g., BCA assay).

    • Mix an appropriate amount of the OMP sample with SDS-PAGE loading dye, heat at 95-100°C for 5-10 minutes, and load onto an SDS-PAGE gel.

    • Run the gel according to standard procedures.

    • Stain the gel with Coomassie blue to visualize the protein bands. The absence or significant reduction in the intensity of bands corresponding to the molecular weights of expected porins (e.g., ~35-40 kDa) indicates porin loss.

Visualizations

Ertapenem_Resistance_Mechanisms cluster_cell Bacterial Cell cluster_om Outer Membrane cluster_pp cluster_im Inner Membrane cluster_resistance ertapenem_out Ertapenem (extracellular) porin Porin Channel (e.g., OmpC/F, OmpK35/36) ertapenem_out->porin Entry ertapenem_in Ertapenem (periplasmic) porin->ertapenem_in beta_lactamase β-Lactamase (e.g., Carbapenemase, ESBL, AmpC) ertapenem_in->beta_lactamase Hydrolysis efflux_pump Efflux Pump ertapenem_in->efflux_pump Binding pbp Penicillin-Binding Proteins (Target) ertapenem_in->pbp Inhibition hydrolyzed_ertapenem Hydrolyzed Ertapenem (inactive) beta_lactamase->hydrolyzed_ertapenem efflux_pump->ertapenem_out Efflux porin_loss Porin Loss/ Mutation porin_loss->porin Reduces/Blocks enzyme_production Enzyme Production enzyme_production->beta_lactamase Increases efflux_overexpression Efflux Pump Overexpression efflux_overexpression->efflux_pump Increases

Caption: Overview of Ertapenem Action and Resistance Mechanisms.

Experimental_Workflow start Clinical Isolate with Ertapenem Resistance mic_testing Antimicrobial Susceptibility Testing (Broth Microdilution, Etest) start->mic_testing phenotypic_screen Phenotypic Carbapenemase Screen (e.g., MHT, Carba NP) mic_testing->phenotypic_screen omp_analysis Outer Membrane Protein Analysis (SDS-PAGE) mic_testing->omp_analysis If Ertapenem-monoresistant efflux_assay Efflux Pump Activity Assay (MIC with/without inhibitor, qPCR) mic_testing->efflux_assay result_mic Determine MIC Profile (Ertapenem-monoresistant vs. Broad Carbapenem (B1253116) Resistance) mic_testing->result_mic molecular_test Molecular Testing (PCR, Sequencing) phenotypic_screen->molecular_test If positive or ambiguous result_pheno Carbapenemase Positive/Negative phenotypic_screen->result_pheno result_mol Identify Resistance Genes (e.g., blaKPC, blaNDM, porin mutations) molecular_test->result_mol result_omp Porin Loss/Reduction omp_analysis->result_omp result_efflux Efflux Pump Overexpression efflux_assay->result_efflux interpretation Integrate Data to Determine Primary Resistance Mechanism(s) result_mic->interpretation result_pheno->interpretation result_mol->interpretation result_omp->interpretation result_efflux->interpretation

Caption: Workflow for Investigating Ertapenem Resistance.

References

Ertapenem Stability in Polypropylene Syringes: A Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability of ertapenem (B1671056) when stored in polypropylene (B1209903) syringes for laboratory use. The following question-and-answer guide addresses common issues and provides detailed experimental protocols and stability data.

Frequently Asked Questions (FAQs)

Q1: What is the recommended diluent for reconstituting ertapenem for laboratory use?

A1: For stability studies and general laboratory use, ertapenem should be reconstituted with 0.9% Sodium Chloride Injection.[1][2][3] Avoid using diluents containing dextrose, as they can affect the stability of the drug.[4][5]

Q2: How long is a 100 mg/mL ertapenem solution stable in a polypropylene syringe at room temperature?

A2: At room temperature (23-25°C), a 100 mg/mL ertapenem solution in a polypropylene syringe is only stable for a very short period, approximately 30 minutes to one hour.[1][3][6] After one hour, the concentration can decline to about 87.8% of the initial concentration.[1][3]

Q3: Can I extend the stability of ertapenem in polypropylene syringes by refrigeration?

A3: Yes, refrigeration at 4°C significantly extends the stability. A 100 mg/mL solution can be stored for up to 48 hours at 4°C while retaining more than 90.5% of its initial concentration.[2] If a refrigerated solution is subsequently brought to room temperature, it should be used within 4 hours.[1][6]

Q4: Is it possible to freeze ertapenem solutions in polypropylene syringes for long-term storage?

A4: Yes, freezing at -20°C is an option for extended storage. After being frozen for 14 or 28 days, the solution is stable for 3-5 hours after thawing.[1][3][6] It is important to note that frozen syringes require approximately one hour to thaw at room temperature.[1][3][6] However, some studies have noted extreme variability in the stability of frozen samples.[7][8]

Q5: Does the type of container (glass vial vs. polypropylene syringe) affect ertapenem stability?

A5: Studies have shown no significant difference in the degradation rate of ertapenem when stored in the manufacturer's original glass vials compared to polypropylene syringes.[2][9] The primary factor influencing stability is temperature.[2][10]

Q6: What are the visual signs of ertapenem degradation?

A6: Solutions of ertapenem are typically colorless to pale yellow.[5] While variations in color within this range do not necessarily indicate a loss of potency, any significant discoloration or the presence of particulate matter should be a cause for concern, and the solution should be discarded.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpectedly rapid loss of ertapenem concentration in the prepared solution. The solution was stored at room temperature for too long.For a 100 mg/mL solution, use within 30 minutes of preparation if kept at room temperature. For longer storage, refrigerate immediately after preparation.[1][3][6]
The wrong diluent was used for reconstitution.Always use 0.9% Sodium Chloride Injection. Avoid dextrose-containing solutions.[4][5]
Inconsistent results from frozen aliquots. Variability in thawing time and post-thaw stability.Thaw frozen syringes for a consistent period (approximately 1 hour) at room temperature. Use the thawed solution within 3-5 hours.[1][3][6] Be aware of potential variability in stability after freezing.[7][8]
Precipitate or discoloration observed in the solution. Degradation of ertapenem.Discard the solution immediately. Prepare a fresh solution following the correct reconstitution and storage procedures.

Quantitative Stability Data

The stability of ertapenem in polypropylene syringes is highly dependent on temperature and storage time. The tables below summarize the quantitative data from stability studies.

Table 1: Stability of 100 mg/mL Ertapenem in Polypropylene Syringes at Room Temperature (23-25°C)

Time After Preparation Mean Ertapenem Concentration Remaining (%) Reference
30 minutesStable (≥90%)[1][6]
1 hour87.8 ± 4.6%[1][3]
5 hours, 30 minutes>90%[2]
6.75 hours~90%[2][10]

Table 2: Stability of 100 mg/mL Ertapenem in Polypropylene Syringes at 4°C (Refrigerated)

Storage Duration Mean Ertapenem Concentration Remaining (%) Reference
24 hours93.6 ± 5.9%[1][3]
48 hours86.2 ± 4.3%[1][3]
48 hours>90.5%[2]
2.35 days>90%[2]

Table 3: Post-Thawing Stability of 100 mg/mL Ertapenem in Polypropylene Syringes Stored at -20°C (Frozen)

Frozen Storage Duration Time After Thawing Mean Ertapenem Concentration Remaining (%) Reference
14 days4 hours93.4 ± 3.5%[1][3]
14 days5 hoursStable (≥90%)[6]
28 days3 hoursStable (≥90%)[6]
28 days4 hours86.4 ± 2.6%[1][3]

Experimental Protocols

Protocol: Preparation and Storage of Ertapenem Solutions in Polypropylene Syringes

This protocol outlines the methodology for preparing ertapenem solutions for stability testing.

  • Reconstitution: Reconstitute a 1 g vial of ertapenem powder with 10 mL of 0.9% Sodium Chloride Injection to yield a 100 mg/mL solution.[1][2][3]

  • Syringe Preparation: Immediately after reconstitution, draw the solution into 20-mL polypropylene syringes.[1][3]

  • Storage Conditions:

    • Room Temperature: Store syringes at 25°C.[1][3]

    • Refrigeration: Store syringes at 4°C.[1][2][3]

    • Freezing: Store syringes at -20°C.[1][3]

  • Sampling: Collect samples from the syringes at predetermined time points for analysis.

Protocol: Stability Analysis by High-Performance Liquid Chromatography (HPLC)

The concentration of ertapenem is determined using a validated stability-indicating HPLC method.[1][2][3]

  • Chromatographic System: A typical system consists of a C18 column (e.g., Hypersil BDS C18, 4.6 x 250 mm, 5 µm particle size).[11]

  • Mobile Phase: An isocratic mobile phase, for instance, a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with pH adjusted to 2.9 with orthophosphoric acid, can be used.[11]

  • Detection: Monitor the eluate using a UV detector at a wavelength of 298 nm.[11]

  • Flow Rate: A flow rate of 1.2 mL/min is commonly employed.[11]

  • Stability Criteria: The solution is considered stable if it retains at least 90% of its initial concentration.[1][2][3]

Visualizations

Ertapenem_Stability_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis Reconstitution Reconstitute 1g Ertapenem with 10mL 0.9% NaCl Syringe_Fill Draw into Polypropylene Syringes Reconstitution->Syringe_Fill Room_Temp Room Temp (25°C) Syringe_Fill->Room_Temp Store under different conditions Refrigerated Refrigerated (4°C) Syringe_Fill->Refrigerated Store under different conditions Frozen Frozen (-20°C) Syringe_Fill->Frozen Store under different conditions Sampling Sample at Time Points Room_Temp->Sampling Refrigerated->Sampling Frozen->Sampling HPLC HPLC Analysis Sampling->HPLC Data Compare to Initial Concentration HPLC->Data

Caption: Experimental workflow for ertapenem stability testing.

Degradation_Factors Ertapenem Ertapenem Stability in Polypropylene Syringe Temp Temperature Ertapenem->Temp Time Storage Time Ertapenem->Time Concentration Concentration Ertapenem->Concentration Diluent Diluent Type Ertapenem->Diluent Temp_Details Higher temp accelerates degradation Temp->Temp_Details Time_Details Longer time leads to degradation Time->Time_Details Concentration_Details Higher concentration can degrade faster Concentration->Concentration_Details Diluent_Details Dextrose is incompatible Diluent->Diluent_Details

Caption: Key factors influencing ertapenem degradation.

References

Technical Support Center: Ertapenem Efficacy, Porin Loss, and Efflux Pumps

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating the interplay between Ertapenem efficacy and bacterial resistance mechanisms. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary resistance mechanisms affecting Ertapenem efficacy in the absence of carbapenemase enzymes?

A1: In non-carbapenemase-producing bacteria, particularly Enterobacteriaceae like Klebsiella pneumoniae and E. coli, resistance to Ertapenem is primarily driven by a combination of two main mechanisms:

  • Reduced Outer Membrane Permeability: This is most commonly due to the loss or downregulation of major outer membrane porin channels (OMPs), such as OmpK35 and OmpK36 in K. pneumoniae or OmpF and OmpC in E. coli.[1][2][3] These channels are the primary route for Ertapenem to enter the bacterial cell.

  • Production of β-lactamases: The presence of extended-spectrum β-lactamases (ESBLs) or AmpC β-lactamases can contribute significantly to resistance, especially when combined with porin loss.[1][3][4][5] These enzymes can hydrolyze Ertapenem, and the reduced influx of the antibiotic due to porin loss allows these enzymes to be more effective.

While porin loss is a major factor, efflux pump overexpression can also play a role, often as a compensatory mechanism.[1][2][3]

Q2: Why is Ertapenem more affected by porin loss than other carbapenems like Imipenem or Meropenem?

A2: Ertapenem is considered the most sensitive indicator of resistance mediated by porin loss combined with ESBL or AmpC production.[1][5] Strains that lose both major porins often show high-level resistance to Ertapenem, while susceptibility to Imipenem and Meropenem may be less affected.[4][5][6] This vulnerability is a key reason why non-susceptibility to Ertapenem is often used as a sensitive screening tool for potential carbapenemase production, even though the resistance may be due to other mechanisms.[7]

Q3: Can efflux pump overexpression alone cause high-level resistance to Ertapenem?

A3: Active efflux pump-mediated resistance, on its own, typically does not lead to high levels of Ertapenem resistance.[1] However, its role becomes significant when combined with other mechanisms, such as the production of β-lactamases or partial porin loss.[1][8] Overexpression of efflux pumps like the AcrAB-TolC system can reduce the intracellular concentration of Ertapenem, enhancing the overall resistance phenotype.[1][9]

Troubleshooting Experimental Results

Q4: My bacterial isolate shows a high Minimum Inhibitory Concentration (MIC) for Ertapenem, but PCR analysis indicates the presence of porin genes (ompK35/ompK36 or ompC/ompF). What could be the issue?

A4: This is a common experimental challenge. The presence of a gene does not guarantee its expression or the functionality of the resulting protein. Here is a troubleshooting workflow:

  • Verify Protein Expression: The porin genes could be silenced or downregulated at the transcriptional or translational level. Mutations in the promoter region can also occur.[4][6] You should assess the protein expression level directly.

    • Action: Perform SDS-PAGE analysis of the outer membrane proteins to visually check for the presence or absence of the porin bands.[2][3][4]

  • Check for Gene Mutations: The genes may contain point mutations or insertions that result in a non-functional or truncated protein.[4][6]

    • Action: Sequence the porin genes and compare them to a wild-type reference strain to identify any mutations.[1][3]

  • Investigate Efflux Pump Overexpression: The resistance may be primarily driven by the overexpression of efflux pumps, which would not be detected by porin gene analysis.

    • Action: Measure the relative expression of efflux pump genes (e.g., acrA, acrB, tolC) using RT-qPCR.[1][9] You can also perform an MIC susceptibility test in the presence and absence of an efflux pump inhibitor (EPI) like Phenylalanine-Arginine β-Naphthylamide (PAβN). A significant decrease in the MIC in the presence of the EPI suggests efflux pump involvement.[8]

G start High Ertapenem MIC (No Carbapenemase) pcr_check PCR confirms porin genes present? start->pcr_check sds_page Check protein expression (SDS-PAGE) pcr_check->sds_page Yes end_gene_issue Investigate gene deletion or major insertions pcr_check->end_gene_issue No protein_present Porin bands present? sds_page->protein_present sequence_gene Sequence porin genes for mutations protein_present->sequence_gene No efflux_check Assess efflux pump activity (RT-qPCR, EPIs) protein_present->efflux_check Yes end_combo Resistance likely a combination of factors protein_present->end_combo If bands are faint end_porin Resistance likely due to non-functional porins sequence_gene->end_porin end_efflux Resistance likely due to efflux overexpression efflux_check->end_efflux

Caption: Troubleshooting workflow for high Ertapenem MIC.

Q5: How can I experimentally differentiate between the contributions of porin loss and efflux pump activity to Ertapenem resistance?

A5: You can use a combination of phenotypic and molecular techniques:

  • MIC Testing with an Efflux Pump Inhibitor (EPI):

    • Principle: An EPI will block the activity of efflux pumps. If efflux is a major contributor to resistance, the antibiotic's MIC will decrease significantly in the presence of the EPI.

    • Procedure: Determine the MIC of Ertapenem for your isolate with and without a sub-inhibitory concentration of an EPI like PAβN.[8] A four-fold or greater reduction in MIC is generally considered significant.

  • Genetic Complementation:

    • Principle: If porin loss is the primary cause of resistance, reintroducing a functional copy of the missing porin gene on a plasmid should restore susceptibility.

    • Procedure: Transform the resistant isolate with a plasmid carrying the wild-type porin gene (e.g., ompK36).[4][6] Then, perform MIC testing on the transformed strain. A significant decrease in the Ertapenem MIC confirms the role of porin loss.

  • Gene Expression Analysis:

    • Principle: Quantify the expression levels of both porin and efflux pump genes.

    • Procedure: Use RT-qPCR to compare the mRNA levels of porin genes (e.g., ompK35, ompK36) and key efflux pump genes (e.g., acrB, tolC) in your resistant isolate against a susceptible, wild-type control strain.[1][2] Downregulation of porin genes coupled with upregulation of efflux genes points to a combined mechanism.

G cluster_ertapenem Extracellular Space cluster_membrane Outer Membrane cluster_periplasm Periplasmic Space ertapenem Ertapenem porin Porin Channel (e.g., OmpK36) ertapenem->porin Entry porin_loss Porin Loss ertapenem->porin_loss Blocked Entry ertapenem_in Ertapenem porin->ertapenem_in efflux Efflux Pump (e.g., AcrAB-TolC) ertapenem_in->efflux Capture efflux->ertapenem Expulsion

Caption: Ertapenem resistance mechanisms at the outer membrane.

Quantitative Data Summary

The following tables summarize the impact of porin loss and efflux pump activity on Ertapenem MICs from various studies.

Table 1: Impact of Porin Loss on Ertapenem MIC in K. pneumoniae

Strain / ConditionErtapenem MIC (µg/mL)Fold ChangeReference
Wild-Type0.03 - 0.06-[5]
Porin-deficient (OmpK35/OmpK36) + ESBL/AmpC≥16 - >128>250x[4][5][6]
Porin-deficient (OmpK35/OmpK36) without ESBL/AmpC1~16-32x[5]

Table 2: Impact of Efflux Pump Inhibition on Ertapenem MIC in Enterobacter cloacae

Strain / ConditionErtapenem MIC (µg/mL)Meropenem MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Reference
Resistant Strain (ER24)>326>32[8]
Resistant Strain + PAβN (EPI)120.753[8]
Fold Decrease with EPI >2.6x 8x >10x [8]

Key Experimental Protocols

Protocol 1: Outer Membrane Protein (OMP) Analysis by SDS-PAGE

  • Objective: To visualize the presence or absence of major porins.

  • Methodology:

    • Culture: Grow bacterial isolates overnight in a suitable broth (e.g., Trypticase Soy Broth).

    • Harvest Cells: Centrifuge the culture to pellet the cells. Wash the pellet with a suitable buffer (e.g., 10 mM Tris-HCl).

    • Cell Lysis: Resuspend the pellet and lyse the cells using sonication on ice.

    • Membrane Fractionation: Centrifuge the lysate at low speed to remove unlysed cells. Then, ultracentrifuge the supernatant to pellet the total membrane fraction.

    • Outer Membrane Isolation: Resuspend the membrane pellet in Tris-HCl buffer containing sodium lauroyl sarcosinate (Sarkosyl) to selectively solubilize the inner membrane. Incubate and then ultracentrifuge again to pellet the outer membranes.

    • Quantification & Loading: Resuspend the OMP pellet. Quantify the protein concentration (e.g., using a BCA assay). Load equal amounts of protein onto a polyacrylamide gel.

    • Electrophoresis & Staining: Run the SDS-PAGE gel. Stain with Coomassie Brilliant Blue or a similar stain to visualize the protein bands. Compare the band patterns to a susceptible control strain. The major porins typically appear as prominent bands in the 35-40 kDa range.[3][4]

Protocol 2: Efflux Pump Activity Assessment using Ethidium Bromide (EtBr)

  • Objective: To phenotypically screen for overactive efflux pumps.

  • Methodology (Agar-Based Method):

    • Plate Preparation: Prepare a series of agar (B569324) plates (e.g., Trypticase Soy Agar) containing increasing concentrations of Ethidium Bromide (EtBr), ranging from 0.0 to 2.5 mg/L.[10] Prepare two sets of plates.

    • Inoculation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard. Inoculate the plates by streaking the isolates from the center to the edge (like spokes on a wheel, the "cartwheel method").[10]

    • Incubation: Incubate one set of plates at 37°C and the other set at 4°C overnight.[10][11] Efflux is an energy-dependent process and will be significantly reduced at lower temperatures.

    • Visualization: After incubation, view the plates under UV light.

    • Interpretation: Strains with active efflux pumps will extrude the EtBr and show minimal fluorescence at 37°C. In contrast, at 4°C, where efflux is inhibited, these same strains will accumulate EtBr and show bright fluorescence. The lowest concentration of EtBr that produces fluorescence is an indicator of efflux activity.[10][12]

Protocol 3: Relative Gene Expression by RT-qPCR

  • Objective: To quantify the mRNA levels of porin and efflux pump genes.

  • Methodology:

    • Culture & RNA Extraction: Grow bacterial cultures to the mid-logarithmic phase. Extract total RNA using a commercial kit, including a DNase treatment step to remove contaminating genomic DNA.

    • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase kit.

    • qPCR: Perform quantitative PCR using specific primers for your target genes (e.g., ompK35, ompK36, acrB, tolC) and a reference (housekeeping) gene (e.g., rpoB, rpsL).[13] Use a DNA-binding dye like SYBR Green for detection.

    • Data Analysis: Calculate the relative expression of the target genes in the resistant isolate compared to a susceptible control strain using the 2-ΔΔCT method.[1][2] This will show whether the genes of interest are upregulated or downregulated.

References

Optimizing Ertapenem Dosage for Preclinical Infection Models: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing ertapenem (B1671056) dosage in preclinical infection models. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary pharmacokinetic/pharmacodynamic (PK/PD) index for ertapenem efficacy?

A1: The efficacy of ertapenem, like other carbapenems, is primarily linked to the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (%fT > MIC) of the pathogen.[1] For bacteriostatic effects, a %fT > MIC of about 20% is often required, while for 80% of maximal effect, a target of 33% is suggested in neutropenic murine thigh infection models.[2]

Q2: What is a typical starting dose for ertapenem in a murine infection model?

A2: A common dosing regimen used in murine thigh infection models to simulate human exposure (1g IV every 24 hours) is 50 mg/kg administered subcutaneously (s.c.) every 6 hours (q6h).[3] However, the optimal dose will depend on the specific pathogen (MIC), the infection model, and the target %fT > MIC. Dose-ranging studies are essential to determine the most appropriate regimen for your specific experimental conditions.

Q3: How is neutropenia induced in the murine thigh infection model?

A3: Neutropenia is typically induced in mice to mimic an immunocompromised state, which allows for a clearer assessment of the antimicrobial agent's activity.[4][5] This is commonly achieved by administering cyclophosphamide (B585) intraperitoneally (i.p.). A standard regimen involves two doses: 150 mg/kg given four days before infection and 100 mg/kg given one day before infection.[5][6]

Q4: What are some key considerations for preparing and administering ertapenem in preclinical studies?

A4: Ertapenem has concentration-dependent stability.[7][8] Reconstituted solutions are more stable at lower concentrations and under refrigeration. For example, a 100 mg/mL solution is stable for about 5.5 hours at room temperature (23°C) and for 48 hours at 4°C.[7][8][9] It is crucial to prepare fresh solutions for each experiment or validate the stability under your specific storage conditions to ensure consistent drug exposure. Ertapenem is typically administered as a subcutaneous injection in a volume of 0.2 ml in mice.[3]

Troubleshooting Guide

Issue 1: High variability in plasma drug concentrations.

  • Possible Cause: Inconsistent drug administration or issues with drug stability.

  • Troubleshooting Steps:

    • Standardize Administration Technique: Ensure all personnel are using a consistent subcutaneous injection technique.

    • Check Drug Solution: Prepare fresh ertapenem solutions for each dosing cohort. If solutions are prepared in advance, ensure they are stored appropriately (at 4°C) and used within their stability window.[8][9] The degradation of ertapenem is temperature-dependent.[8]

    • Vehicle Consideration: While typically dissolved in saline, ensure the vehicle used does not cause precipitation or degradation of the compound.

Issue 2: Failure to achieve the target %fT > MIC.

  • Possible Cause: The administered dose is too low, or the clearance in the animal model is faster than anticipated.

  • Troubleshooting Steps:

    • Perform a Pilot PK Study: Before a large-scale efficacy study, conduct a pilot pharmacokinetic study in a small group of animals to determine key parameters like Cmax, T½, and AUC for your specific animal strain and experimental conditions.

    • Adjust Dosing Regimen: Based on the pilot PK data, increase the dose or the frequency of administration to achieve the desired exposure. For example, instead of a single daily dose, fractionating the total daily dose into multiple smaller doses can help maintain concentrations above the MIC for a longer duration.

Issue 3: In vivo efficacy does not correlate with in vitro MIC.

  • Possible Cause: High protein binding of ertapenem, poor tissue penetration for the specific infection model, or inoculum effect.

  • Troubleshooting Steps:

    • Account for Protein Binding: Ertapenem is highly protein-bound (~95% in both mice and humans).[3] The free (unbound) drug concentration is the active form. Ensure your PK/PD calculations are based on free drug concentrations.

    • Assess Tissue Distribution: If your model is not a systemic infection (e.g., a lung or brain infection), consider that ertapenem's penetration into different tissues can vary. You may need to measure drug concentrations at the site of infection.

    • Consider Inoculum Size: A high bacterial inoculum in vivo can sometimes lead to a higher apparent MIC (inoculum effect), which might not be captured in standard in vitro tests.[2]

Issue 4: Unexpected animal mortality in the treatment group.

  • Possible Cause: Drug toxicity at the administered dose or complications from the infection model itself.

  • Troubleshooting Steps:

    • Conduct a Maximum Tolerated Dose (MTD) Study: Before the efficacy study, determine the MTD of ertapenem in your animal model to ensure the doses used are not causing adverse effects.

    • Refine Infection Model: Ensure the bacterial inoculum is not overwhelmingly lethal before the drug has a chance to take effect. The timing of treatment initiation post-infection is critical.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for ertapenem in preclinical models to facilitate comparison and experimental design.

Table 1: Pharmacokinetic Parameters of Ertapenem in Murine Models

ParameterValueAnimal ModelDosingReference
Protein Binding ~95%ICR MiceN/A[3]
Half-life (t½) Linear over dosesICR Mice10, 40, 100 mg/kg s.c.[10]
%fT > MIC for Stasis ~20%Neutropenic MiceVarious[2]
%fT > MIC for 80% Efficacy ~33%Neutropenic MiceVarious[2]

Table 2: In Vivo Efficacy of Ertapenem in the Neutropenic Murine Thigh Infection Model

PathogenErtapenem Dosing RegimenEfficacy Endpoint (24h)OutcomeReference
Streptococcus pneumoniae (MIC ≤ 2 mg/L)50 mg/kg q6h s.c.Bacterial Density~2 log CFU/thigh reduction[3]
Streptococcus pneumoniae (MIC ≤ 2 mg/L)50 mg/kg q6h s.c.Survival (4 days)~100% survival[3]
ESBL-producing E. coli & K. pneumoniae (MIC < 1.5 µg/ml)Human-simulated regimenBacterial Density~2-log kill[11]
ESBL-producing E. coli & K. pneumoniae (MIC ≥ 2 µg/ml)Human-simulated regimenBacterial DensityBacterial regrowth[11]
NDM-1-producing EnterobacteriaceaeHuman-simulated regimenBacterial Density≥1-log10 CFU reduction in 6 of 8 strains[12][13]

Experimental Protocols

Protocol 1: Pharmacokinetic Study of Ertapenem in Mice

  • Animal Model: Use specific-pathogen-free female ICR mice (or other relevant strains) weighing approximately 25 g.[10]

  • Drug Administration: Administer ertapenem as a single subcutaneous injection in a volume of 0.2 ml. Doses can range from 10 to 100 mg/kg to establish linearity.[10]

  • Sample Collection: Collect blood samples via cardiac puncture at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 6, and 8 hours) after drug administration.[10] Use a sufficient number of animals per time point for statistical power.

  • Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Drug Quantification: Determine ertapenem concentrations in plasma using a validated analytical method such as high-performance liquid chromatography (HPLC).

  • Data Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software.

Protocol 2: Neutropenic Murine Thigh Infection Model for Efficacy Testing

  • Animal Model: Use female ICR (CD-1) mice, 5-6 weeks old.[1]

  • Induction of Neutropenia: Administer cyclophosphamide i.p. at 150 mg/kg four days prior to infection and 100 mg/kg one day prior to infection.[5][6]

  • Bacterial Inoculum Preparation: Culture the desired bacterial strain overnight in an appropriate broth medium. Dilute the culture in sterile saline to achieve the target inoculum concentration (e.g., 10^6 to 10^7 CFU/mL).[6]

  • Infection: Inject 0.1 mL of the bacterial suspension into the thigh muscles of the mice.[5]

  • Drug Administration: Initiate treatment at a set time post-infection (commonly 2 hours).[1][3] Administer ertapenem or vehicle control via the desired route (e.g., subcutaneous injection) at the predetermined dosing regimen.

  • Efficacy Assessment: At 24 hours post-treatment initiation, euthanize the mice. Aseptically excise the infected thigh muscles, homogenize them in sterile saline, and perform serial dilutions. Plate the dilutions on appropriate agar (B569324) to determine the bacterial load (CFU/thigh).[1]

  • Data Analysis: Calculate the reduction in bacterial density (log10 CFU/thigh) compared to untreated controls at the 24-hour time point.

Visualizations

Experimental_Workflow_PK_Study cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Select Animal Model (e.g., ICR Mice) C Administer Single s.c. Dose (e.g., 10-100 mg/kg) A->C B Prepare Ertapenem Solution (Freshly made) B->C D Collect Blood Samples (Multiple Time Points) C->D 0.25-8h post-dose E Process to Plasma (Store at -80°C) D->E F Quantify Drug Concentration (e.g., HPLC) E->F G Calculate PK Parameters (Cmax, T½, AUC) F->G

Caption: Workflow for a Pharmacokinetic Study of Ertapenem in Mice.

Ertapenem_Dose_Optimization_Logic start Define Target Pathogen & Infection Model mic Determine MIC of Pathogen start->mic pk_study Conduct Pilot PK Study in Animal Model start->pk_study calculate_dose Calculate Dose Regimen to Achieve Target %fT > MIC mic->calculate_dose pk_data Obtain PK Parameters (t½, Protein Binding) pk_study->pk_data pk_data->calculate_dose efficacy_study Conduct Efficacy Study (e.g., Thigh Model) calculate_dose->efficacy_study evaluate Evaluate Efficacy (Bacterial Load Reduction) efficacy_study->evaluate optimal_dose Optimized Dose Established evaluate->optimal_dose Target Met adjust_dose Adjust Dose/Frequency evaluate->adjust_dose Target Not Met adjust_dose->calculate_dose

Caption: Logical Flow for Ertapenem Dose Optimization in Preclinical Models.

References

Technical Support Center: Analysis of Ertapenem Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analysis of Ertapenem degradation products under stress conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of Ertapenem observed under stress conditions?

A1: The primary degradation products of Ertapenem include the open-ring β-lactam hydrolysis product and various dimers (e.g., Dimer I, Dimer II).[][2][3][4] Under oxidative stress, additional, distinct degradation impurities can also be formed.[5]

Q2: Under which stress condition is Ertapenem most unstable?

A2: Ertapenem is particularly unstable under basic (alkaline) conditions, showing significant degradation.[6] It is also susceptible to degradation under acidic, oxidative, thermal, and photolytic stress, though generally to a lesser extent than under basic conditions.[6]

Q3: What is the recommended pH range for maintaining the stability of Ertapenem in solution?

A3: The stability of Ertapenem in aqueous solutions is pH-dependent. A pH-rate profile has shown a region of greater stability between pH 5.00 and 7.50.[7][8] Acidic conditions below pH 5.00 and basic conditions above pH 7.50 lead to increased degradation.[7]

Q4: How can the formation of dimers be minimized during sample preparation and analysis?

A4: The formation of Ertapenem dimers is concentration-dependent.[9] To minimize their formation, it is advisable to work with more dilute solutions and to analyze samples as quickly as possible after preparation. Storing reconstituted solutions at refrigerated temperatures (2-8°C) can also slow down degradation.[10][11]

Q5: What are the typical analytical techniques used for the analysis of Ertapenem and its degradation products?

A5: The most common analytical technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[6][7] Typical detection wavelengths are around 298 nm.[6][7] Liquid Chromatography-Mass Spectrometry (LC-MS) is also employed for the identification and quantification of degradation products.[12]

Troubleshooting Guides for HPLC Analysis

This section provides solutions to common problems encountered during the HPLC analysis of Ertapenem and its degradation products.

Problem Potential Cause Troubleshooting Steps
Peak Tailing for Ertapenem Peak Secondary Silanol (B1196071) Interactions: Basic functional groups in Ertapenem can interact with residual silanol groups on the HPLC column packing.[13][14]1. Adjust Mobile Phase pH: Lower the pH of the mobile phase (e.g., to around 2.9 with orthophosphoric acid) to suppress the ionization of silanol groups.[6] 2. Use a Deactivated Column: Employ a column with end-capping or a base-deactivated stationary phase.[14] 3. Add a Competing Base: Incorporate a small amount of a competing base (e.g., triethylamine) into the mobile phase.
Column Overload: Injecting too high a concentration of the sample.[13]1. Dilute the Sample: Reduce the concentration of the sample being injected.[15] 2. Reduce Injection Volume: Decrease the volume of the sample injected onto the column.
Column Bed Deformation: A void or channel has formed in the column packing.[13]1. Reverse and Flush Column: Disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent.[14] 2. Replace Column: If the problem persists, the column may be irreversibly damaged and should be replaced.
Poor Resolution Between Degradation Products (e.g., Dimers) Inappropriate Mobile Phase Composition: The mobile phase does not have sufficient eluotropic strength or selectivity to separate the closely related dimer structures.1. Optimize Mobile Phase pH: The separation of dimers can be highly pH-dependent. Experiment with different pH values; for instance, a pH of 8 has been shown to improve the resolution of Ertapenem dimers.[16] 2. Adjust Organic Modifier Ratio: Vary the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase. A gradient elution may be necessary. 3. Change Organic Modifier: Try a different organic solvent, such as methanol, which may offer different selectivity.
Column with Insufficient Efficiency: The column does not have enough theoretical plates to resolve the analytes.1. Use a Longer Column: A longer column provides more theoretical plates and can improve resolution. 2. Use a Column with Smaller Particles: Columns with smaller particle sizes (e.g., sub-2 µm) offer higher efficiency.
Variable Retention Times Mobile Phase Preparation Inconsistency: Variations in the composition or pH of the mobile phase between runs.1. Ensure Accurate Preparation: Use precise measurements for all mobile phase components. 2. Buffer the Mobile Phase: Use a suitable buffer to maintain a consistent pH. 3. Degas the Mobile Phase: Ensure the mobile phase is properly degassed to prevent bubble formation in the pump.
Fluctuations in Column Temperature: The laboratory or column oven temperature is not stable.[13]1. Use a Column Oven: Maintain a constant and controlled column temperature using a column oven.
Ghost Peaks Sample Carryover: Residual sample from a previous injection is eluting in the current run.1. Implement a Needle Wash: Use a strong solvent in the autosampler's needle wash to clean the injection needle between injections. 2. Inject a Blank: Run a blank injection (mobile phase only) after a high-concentration sample to check for carryover.
Contaminated Mobile Phase or System: Impurities in the solvents or leaching from the HPLC system components.1. Use High-Purity Solvents: Ensure the use of HPLC-grade solvents and fresh, high-quality water. 2. Filter the Mobile Phase: Filter all mobile phases through a 0.45 µm or 0.22 µm filter before use.

Data Presentation: Summary of Ertapenem Degradation

The following table summarizes the percentage of Ertapenem degradation observed under various stress conditions as reported in the literature.

Stress Condition Parameters Degradation (%) Reference
Acidic Hydrolysis 0.1N HCl at 80°C for 60 min4.8[17]
Alkaline Hydrolysis 0.1N NaOH at 80°C for 60 min88.45[17]
Oxidative 3% H₂O₂ at 80°C for 60 min21.2[17]
Photolytic UV light (222 nm) for 48 h10.3[17]
Thermal (Solution) Room Temperature (25°C) for 1 h~12.2[18]
Thermal (Solution) Refrigerated (4°C) for 24 h~6.4[18]

Experimental Protocols

Forced Degradation Studies (as per ICH Guidelines)

Forced degradation studies are essential to develop and validate stability-indicating analytical methods.[19][20] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient.[19]

1. Acidic Hydrolysis

  • Objective: To assess degradation under acidic conditions.

  • Protocol:

    • Accurately weigh and dissolve a known amount of Ertapenem in a suitable solvent (e.g., water).

    • Add 1N hydrochloric acid (HCl) to achieve a final concentration of 0.1N HCl.[17]

    • Heat the solution in a water bath at a specified temperature (e.g., 80°C) for a defined period (e.g., 60 minutes).[17]

    • After the incubation period, cool the solution to room temperature.

    • Neutralize the solution with an equivalent amount of 1N sodium hydroxide (B78521) (NaOH).

    • Dilute the sample to a suitable concentration with the mobile phase and analyze by HPLC.

2. Alkaline Hydrolysis

  • Objective: To evaluate degradation under basic conditions.

  • Protocol:

    • Dissolve a known amount of Ertapenem in a suitable solvent.

    • Add 1N sodium hydroxide (NaOH) to a final concentration of 0.1N.[17]

    • Incubate the solution at a controlled temperature (e.g., 80°C) for a specific duration (e.g., 60 minutes).[17]

    • Cool the solution to room temperature.

    • Neutralize with an equivalent amount of 1N hydrochloric acid (HCl).

    • Dilute to the final concentration with the mobile phase for HPLC analysis.

3. Oxidative Degradation

  • Objective: To investigate degradation in the presence of an oxidizing agent.

  • Protocol:

    • Dissolve a known quantity of Ertapenem in a suitable solvent.

    • Add hydrogen peroxide (H₂O₂) to a final concentration of, for example, 3%.[17]

    • Heat the solution in a water bath (e.g., at 80°C for 60 minutes).[17]

    • After cooling, dilute the sample with the mobile phase to the desired concentration for analysis.

4. Thermal Degradation

  • Objective: To assess the effect of heat on the stability of Ertapenem.

  • Protocol:

    • Place the solid Ertapenem powder in a thermostatically controlled oven at a high temperature (e.g., 105°C) for a specified duration.

    • For solution stability, prepare a solution of Ertapenem and store it at an elevated temperature (e.g., 60°C).[5]

    • At various time points, withdraw samples, dilute appropriately, and analyze by HPLC.

5. Photolytic Degradation

  • Objective: To determine the stability of Ertapenem upon exposure to light.

  • Protocol:

    • Expose the solid Ertapenem powder or a solution of Ertapenem to a light source that provides both UV and visible light.

    • According to ICH Q1B guidelines, the exposure should be not less than 1.2 million lux hours and 200 watt hours per square meter.[21]

    • A control sample should be stored in the dark under the same temperature conditions.

    • After the exposure period, prepare solutions of both the exposed and control samples and analyze them by HPLC.

Mandatory Visualizations

Ertapenem_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Data Evaluation Start Ertapenem Drug Substance/Product Prep Prepare Stock Solution Start->Prep Acid Acid Hydrolysis (e.g., 0.1N HCl, 80°C) Prep->Acid Base Alkaline Hydrolysis (e.g., 0.1N NaOH, 80°C) Prep->Base Oxidative Oxidative Stress (e.g., 3% H₂O₂) Prep->Oxidative Thermal Thermal Stress (e.g., 60°C) Prep->Thermal Photo Photolytic Stress (UV/Vis Light) Prep->Photo Neutralize Neutralize/Dilute Samples Acid->Neutralize Base->Neutralize Oxidative->Neutralize Thermal->Neutralize Photo->Neutralize HPLC RP-HPLC Analysis (with UV/PDA Detector) Neutralize->HPLC LCMS LC-MS for Identification HPLC->LCMS If unknown peaks appear Quantify Quantify Degradation Products HPLC->Quantify Pathway Elucidate Degradation Pathway LCMS->Pathway Method Validate Stability-Indicating Method Quantify->Method End Report Findings Pathway->End Method->End

Caption: Workflow for a forced degradation study of Ertapenem.

HPLC_Troubleshooting_Tree cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Issues cluster_retention Retention Time Issues cluster_solution Potential Solutions Start HPLC Problem Observed (e.g., Peak Tailing, Poor Resolution) Tailing Peak Tailing? Start->Tailing Resolution Poor Resolution? Start->Resolution RT_Shift Retention Time Shift? Start->RT_Shift Tailing_Yes Check Mobile Phase pH Lower pH to ~2.9 Tailing->Tailing_Yes Yes Tailing_No Check for Column Overload Dilute Sample Tailing_Yes->Tailing_No Still Tailing Tailing_No->Resolution Replace_Column Replace Column Tailing_No->Replace_Column Resolution_Yes Optimize Mobile Phase (pH, % Organic) Resolution->Resolution_Yes Yes Resolution_No Check Column Efficiency (Use longer column or smaller particles) Resolution_Yes->Resolution_No Still Poor Resolution_No->RT_Shift Resolution_No->Replace_Column RT_Yes Check Mobile Phase Prep & Temperature Control RT_Shift->RT_Yes Check_System Check System for Leaks RT_Yes->Check_System End Problem Resolved Replace_Column->End Check_System->End

Caption: Troubleshooting decision tree for Ertapenem HPLC analysis.

References

Troubleshooting inconsistent Ertapenem MIC results in susceptibility assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals encountering inconsistent Minimum Inhibitory Concentration (MIC) results for Ertapenem.

Troubleshooting Guide & FAQs

This section addresses specific issues that can lead to variability in Ertapenem MIC values.

Question: Why am I seeing significant batch-to-batch variation in my Ertapenem MIC results for the same bacterial strain?

Answer: Batch-to-batch variability in Ertapenem MIC assays can stem from several factors. The most common culprits are inconsistencies in the preparation of the bacterial inoculum and the Ertapenem solution itself. Even minor deviations in experimental conditions can lead to significant differences in MIC values.

A systematic review of your protocol is the first step toward identifying the source of the inconsistency. Key areas to investigate include:

  • Inoculum Preparation: The density of the bacterial suspension is critical.

  • Ertapenem Solution Stability: Ertapenem is susceptible to degradation, especially at room temperature and in certain solutions.

  • Media Preparation: The composition and pH of the growth medium can influence bacterial growth and antibiotic activity.

  • Incubation Conditions: Temperature and duration of incubation must be tightly controlled.

Question: How critical is the inoculum size, and what happens if it's not standardized?

Answer: The inoculum size is a critical parameter in Ertapenem susceptibility testing. An effect known as the "inoculum effect" can be particularly pronounced for β-lactam antibiotics like Ertapenem, especially when testing bacteria that produce β-lactamase enzymes.[1]

  • High Inoculum: A higher than intended bacterial concentration can lead to falsely elevated MIC values. This is because the larger number of bacteria can overwhelm the antibiotic, either through enzymatic degradation or by increasing the statistical likelihood of resistant subpopulations being present.

  • Low Inoculum: A lower than intended inoculum may result in falsely low MICs.

For consistent and accurate results, it is essential to standardize the inoculum to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. For broth microdilution, this is further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.[2] The inoculum should be used within 15-30 minutes of its preparation to prevent changes in bacterial density.

Inoculum ConcentrationPotential Impact on Ertapenem MIC
> 8 x 10⁵ CFU/mLFalsely high MIC
< 2 x 10⁵ CFU/mLFalsely low MIC
5 x 10⁵ CFU/mL (Recommended) Optimal for accurate MIC determination

Question: My Ertapenem stock solution is freshly prepared, but I still suspect degradation. What are the optimal storage and handling conditions?

Answer: Ertapenem is known for its limited stability in solution, which is dependent on concentration, temperature, and pH.[3][4][5][6]

  • Temperature: Degradation is significantly accelerated at room temperature. A 5°C increase in storage temperature can reduce stability by as much as 60%.[5] Reconstituted solutions are more stable when refrigerated (4°C).

  • Concentration: The degradation rate of Ertapenem is concentration-dependent, with higher concentrations degrading more rapidly.[3][5]

  • pH: The degradation of Ertapenem follows pseudo-first-order kinetics and is influenced by the pH of the solution.[3][4]

For maximum stability, prepare Ertapenem solutions fresh for each assay. If storage is necessary, refrigerate at 4°C and use within the timeframes indicated in the table below. Avoid repeated freeze-thaw cycles.

ConcentrationStorage TemperatureStability (Time to 10% degradation)
100 mg/mL23°C (Room Temperature)Approximately 5.5 - 6.75 hours[6][7]
100 mg/mL4°C (Refrigerated)Approximately 2.5 days[6][7]
10 mg/mL & 20 mg/mL in 0.9% NaCl4°C (Refrigerated)Up to 5 days

Question: I'm observing discrepancies in Ertapenem MICs when using different testing methodologies (e.g., broth microdilution vs. gradient diffusion strips vs. automated systems). Why is this happening and which method is most reliable?

Answer: Discrepancies between different susceptibility testing methods are a known issue. Studies have shown that automated systems like Vitek 2 may yield higher Ertapenem MIC values compared to reference methods like broth microdilution or Etest for certain bacterial species, such as Enterobacter cloacae.[8][9]

  • Broth Microdilution: This is considered the gold standard for determining MICs.[8]

  • Gradient Diffusion (Etest): Generally shows good agreement with broth microdilution.[10]

  • Automated Systems (e.g., Vitek 2): While providing rapid results, these systems can sometimes produce discrepant results.[8][9]

When inconsistencies are observed, it is recommended to confirm the results using a reference method like broth microdilution.

MethodAdvantagesLimitations
Broth MicrodilutionGold standard, high accuracyLabor-intensive
Gradient Diffusion (Etest)Good correlation with broth microdilution, provides exact MICMore expensive than disk diffusion
Automated SystemsRapid, high-throughputPotential for discrepancies with reference methods[8][9]

Question: Can the choice of growth media affect my Ertapenem MIC results?

Answer: Yes, the composition of the growth medium can significantly impact MIC values. For non-fastidious bacteria, Cation-Adjusted Mueller-Hinton Broth (CAMHB) or Mueller-Hinton Agar (B569324) (MHA) are the standard media. The pH of the medium should be maintained between 7.2 and 7.4. For fastidious organisms, supplementation with specific growth factors may be necessary. Using a consistent, high-quality commercial source for your media can help minimize batch-to-batch variability.[2]

Question: How do incubation time and temperature influence Ertapenem MIC readings?

Answer: For most aerobic bacteria, plates or microdilution trays should be incubated at 35°C ± 2°C for 16-20 hours.[10][11] Inconsistent incubation times or temperatures can alter bacterial growth rates and affect the final MIC reading. Longer incubation times can sometimes lead to an increase in the apparent MIC, potentially due to antibiotic degradation over time or the selection of resistant subpopulations.[12] Ensure your incubator is properly calibrated and that plates are not stacked in a way that impedes uniform heat distribution.

Experimental Protocols

Broth Microdilution MIC Assay for Ertapenem

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

a. Preparation of Ertapenem Stock Solution:

  • Aseptically prepare a stock solution of Ertapenem at a concentration of 1 mg/mL in a suitable sterile solvent (e.g., sterile water).

  • Filter-sterilize the stock solution through a 0.22 µm filter.

  • Prepare fresh on the day of the assay.

b. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

  • Transfer the colonies to a tube containing sterile saline or broth.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). A spectrophotometer can be used to verify the turbidity at 625 nm.

  • Within 15 minutes of preparation, dilute the standardized inoculum in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

c. Assay Procedure:

  • Perform serial two-fold dilutions of the Ertapenem stock solution in CAMHB in a 96-well microtiter plate to achieve the desired final concentration range.

  • Inoculate each well (except for the sterility control) with the prepared bacterial suspension.

  • Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).

  • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

d. Interpretation of Results:

  • The MIC is the lowest concentration of Ertapenem that completely inhibits visible growth of the organism as detected by the unaided eye.

Agar Dilution MIC Assay for Ertapenem

a. Preparation of Ertapenem-Containing Agar Plates:

  • Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and sterilize.

  • Cool the molten agar to 45-50°C in a water bath.

  • Prepare serial two-fold dilutions of the Ertapenem stock solution.

  • Add the appropriate volume of each Ertapenem dilution to the molten MHA to achieve the desired final concentrations.

  • Mix well and pour the agar into sterile petri dishes. Allow the plates to solidify at room temperature.

b. Preparation of Bacterial Inoculum:

  • Prepare the inoculum as described for the broth microdilution method, standardizing to a 0.5 McFarland turbidity.

  • Optionally, dilute the standardized suspension to achieve a final inoculum of approximately 10⁴ CFU per spot on the agar plate.

c. Assay Procedure:

  • Using a multipoint inoculator, spot-inoculate the prepared agar plates with the bacterial suspension.

  • Include a growth control plate (MHA without antibiotic).

  • Allow the inoculum spots to dry completely before inverting the plates for incubation.

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

d. Interpretation of Results:

  • The MIC is the lowest concentration of Ertapenem that completely inhibits visible growth. A faint haze or a single colony at the inoculation spot is disregarded.

Visualizations

Troubleshooting_Ertapenem_MIC cluster_protocol_review Protocol Review cluster_investigation Further Investigation cluster_advanced_troubleshooting Advanced Troubleshooting start Inconsistent Ertapenem MIC Results inoculum Inoculum Preparation Standardized? start->inoculum ertapenem_prep Ertapenem Solution Freshly Prepared/Stored Correctly? start->ertapenem_prep media Media (MHA/CAMHB) pH and Composition Correct? start->media incubation Incubation Time and Temperature Consistent? start->incubation inoculum_check Verify Inoculum Density (0.5 McFarland) inoculum->inoculum_check No method_comparison Compare with Reference Method (Broth Microdilution) inoculum->method_comparison Yes stability_check Prepare Fresh Ertapenem Solution ertapenem_prep->stability_check No ertapenem_prep->method_comparison Yes media_qc Perform QC on Media Batch media->media_qc No media->method_comparison Yes incubation_qc Calibrate Incubator incubation->incubation_qc No incubation->method_comparison Yes inoculum_check->method_comparison stability_check->method_comparison media_qc->method_comparison incubation_qc->method_comparison strain_characterization Characterize Strain (e.g., for β-lactamase production) method_comparison->strain_characterization Discrepancies Persist solution Consistent MIC Results method_comparison->solution Results Consistent strain_characterization->solution

Caption: Troubleshooting workflow for inconsistent Ertapenem MIC results.

Ertapenem_Degradation_Pathway cluster_factors Degradation Factors ertapenem Ertapenem (Active) degraded_ertapenem Degraded Ertapenem (Inactive) ertapenem->degraded_ertapenem temp Increased Temperature temp->degraded_ertapenem time Extended Time in Solution time->degraded_ertapenem ph Non-optimal pH ph->degraded_ertapenem concentration High Concentration concentration->degraded_ertapenem

Caption: Factors influencing the degradation of Ertapenem in solution.

References

Ertapenem solution stability at different temperatures and concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ertapenem (B1671056) solutions. Below you will find detailed information on stability under various conditions, experimental protocols, and visual guides to assist in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for reconstituted ertapenem solutions?

A1: The stability of reconstituted ertapenem is highly dependent on concentration and temperature. For a concentration of 100 mg/mL in 0.9% sodium chloride, it is recommended to store the solution at refrigerated temperatures (4°C or 5°C) and use it within 24 to 48 hours.[1][2][3] At room temperature (23-25°C), the stability of a 100 mg/mL solution is significantly reduced, and it should be used within a much shorter timeframe, ranging from approximately 30 minutes to 6 hours.[2][4][5] Lower concentrations, such as 10 mg/mL and 20 mg/mL, generally exhibit longer stability.[3][6][7]

Q2: My ertapenem solution has changed color. Is it still usable?

A2: Ertapenem solutions can range from colorless to pale yellow.[8][9] Variations in color within this range do not necessarily indicate a loss of potency.[8][9] However, any significant color change, the appearance of particulate matter, or cloudiness should be considered a sign of potential degradation, and the solution should be discarded.

Q3: Can I freeze ertapenem solutions for long-term storage?

A3: The manufacturer generally does not recommend freezing ertapenem solutions.[4][8][10] Studies on frozen solutions (-20°C) have shown variable results, with some indicating degradation upon thawing.[6][7] One study found that a 100 mg/mL solution in 0.9% sodium chloride in polypropylene (B1209903) syringes was stable for 14 to 28 days when frozen, but its stability after thawing was limited to a few hours.[2][11][12] If freezing is necessary, it is crucial to validate the stability under your specific conditions.

Q4: What diluents are compatible with ertapenem?

A4: Ertapenem demonstrates the greatest stability in sodium chloride solutions, such as 0.9% and 0.225% sodium chloride.[6][7] It is also relatively stable in Ringer's solution.[6][7] However, ertapenem is unstable in dextrose (α-D-glucose) and mannitol (B672) solutions and should not be mixed with them.[4][6][7][13] For intravenous administration, do not use diluents containing dextrose.[4]

Q5: Does the concentration of ertapenem affect its stability?

A5: Yes, the degradation of ertapenem is concentration-dependent.[3][13][14] Higher concentrations of ertapenem, such as 100 mg/mL, tend to degrade more rapidly than lower concentrations like 10 mg/mL and 20 mg/mL.[3][6][7]

Q6: I observe precipitation in my thawed ertapenem solution. What should I do?

A6: The formation of a white precipitate has been noted upon thawing frozen ertapenem solutions. While in some cases this precipitate may return to solution with shaking, it is an indicator of potential instability.[11] It is crucial to ensure the solution is completely clear and free of particulates before use. If precipitation persists, the solution should not be used.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Solution appears cloudy or contains particulate matter. Chemical degradation or contamination.Do not use the solution. Prepare a fresh solution following proper aseptic techniques.
Unexpectedly rapid loss of potency. - Improper storage temperature.- Use of an incompatible diluent (e.g., dextrose).- High concentration leading to faster degradation.- Verify storage temperature with a calibrated thermometer.- Ensure the use of a recommended diluent such as 0.9% sodium chloride.- Consider preparing lower concentrations if extended stability is required.
Color of the solution is darker than pale yellow. Significant degradation has likely occurred.Discard the solution and prepare a fresh one.
Inconsistent results in stability studies. - Variability in storage conditions.- Issues with the analytical method.- Ensure precise and consistent temperature control.- Validate the stability-indicating analytical method (e.g., HPLC) for accuracy and reproducibility.

Data Summary Tables

Table 1: Stability of Ertapenem Solutions at Different Temperatures and Concentrations in 0.9% Sodium Chloride

ConcentrationTemperatureStorage ContainerStability (Time to reach 90% of initial concentration)Reference(s)
100 mg/mLRoom Temperature (23-25°C)Glass Vials / Polypropylene SyringesApproximately 5.5 to 6.75 hours[1][3] / Approx. 30 minutes to < 1 hour[2][5][12][1][2][3][5][12]
100 mg/mLRefrigerated (4-5°C)Glass Vials / Polypropylene Syringes24 to 48 hours[2][3][4][5][2][3][4][5]
100 mg/mLFrozen (-20°C) then thawedPolypropylene SyringesStable for 14-28 days frozen; stable for 3-5 hours after thawing[2][11][12][2][11][12]
20 mg/mLRoom Temperature (25°C)PVC ContainersMore stable than 100 mg/mL, but less than refrigerated[6][7]
20 mg/mLRefrigerated (4°C)PVC ContainersLonger stability than at room temperature[6][7]
10 mg/mLRoom Temperature (25°C)PVC Containers / Elastomeric Infusion DeviceMore stable than 20 mg/mL[6][7][14]
10 mg/mLRefrigerated (4-5°C)PVC Containers / Elastomeric Infusion DeviceStable for at least 5 days[1][3][14][1][3][14]

Table 2: Compatibility of Ertapenem with Various Diluents

DiluentCompatibilityReference(s)
0.9% Sodium ChlorideCompatible [4][6][7]
0.225% Sodium ChlorideCompatible [6][7]
Ringer's SolutionCompatible [6][7]
Dextrose SolutionsIncompatible [4][6][7]
Mannitol SolutionsIncompatible [6][7][13]
Sterile Water for InjectionCompatible (for reconstitution) [4][7]
Bacteriostatic Water for InjectionCompatible (for reconstitution) [4]

Experimental Protocols

Protocol 1: Stability Testing of Ertapenem Solutions using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for assessing the chemical stability of ertapenem in solution.

  • Preparation of Ertapenem Solutions:

    • Reconstitute lyophilized ertapenem with the desired diluent (e.g., 0.9% Sodium Chloride Injection) to the target concentration (e.g., 10 mg/mL, 20 mg/mL, or 100 mg/mL).

    • Aseptically transfer the solutions into the chosen storage containers (e.g., glass vials, polypropylene syringes, or PVC infusion bags).

    • Prepare multiple replicate samples for each storage condition (temperature).

  • Storage:

    • Store the prepared samples at the specified temperatures (e.g., 4°C, 25°C, -20°C).

    • Protect solutions from light if photostability is also being evaluated.

  • Sampling and Analysis:

    • At predetermined time points (e.g., 0, 1, 6, 24, 48 hours for room temperature and refrigerated samples; daily or weekly for frozen samples), withdraw an aliquot from each sample.

    • Dilute the samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method. A typical method might involve a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like acetonitrile, with UV detection at approximately 298 nm.[15][16]

  • Data Analysis:

    • Calculate the concentration of ertapenem remaining at each time point relative to the initial concentration (time 0).

    • Stability is typically defined as the time at which the concentration of ertapenem falls below 90% of the initial concentration.

    • Monitor for the appearance of degradation peaks in the chromatograms.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to establish the stability-indicating nature of the analytical method.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the ertapenem solution with a strong acid (e.g., HCl) and heat.

    • Base Hydrolysis: Treat the ertapenem solution with a strong base (e.g., NaOH) and heat. Ertapenem is known to be particularly susceptible to base-catalyzed degradation.[15][17]

    • Oxidation: Treat the ertapenem solution with an oxidizing agent (e.g., hydrogen peroxide) and heat.

    • Thermal Degradation: Expose the ertapenem solution (and solid drug) to high temperatures.

    • Photodegradation: Expose the ertapenem solution to UV light.

  • Analysis:

    • Analyze the stressed samples using the HPLC method.

    • The method is considered stability-indicating if the degradation products are well-resolved from the parent ertapenem peak, and the peak purity of the parent drug can be demonstrated.

Visualizations

TroubleshootingWorkflow Troubleshooting Ertapenem Solution Stability Issues start Observe Issue with Ertapenem Solution issue_precipitate Precipitation or Cloudiness Observed start->issue_precipitate issue_color Color Change (Darker than Pale Yellow) start->issue_color issue_potency Loss of Potency (Faster than Expected) start->issue_potency action_discard Discard Solution Prepare Fresh issue_precipitate->action_discard issue_color->action_discard check_storage_temp Verify Storage Temperature issue_potency->check_storage_temp check_diluent Confirm Diluent Compatibility check_storage_temp->check_diluent Temp OK action_validate_storage Calibrate and Monitor Storage Equipment check_storage_temp->action_validate_storage Temp Incorrect check_concentration Review Solution Concentration check_diluent->check_concentration Diluent OK action_use_correct_diluent Use Recommended Diluent (e.g., 0.9% NaCl) check_diluent->action_use_correct_diluent Diluent Incorrect check_concentration->action_discard Concentration as per Protocol action_adjust_concentration Consider Lower Concentration for Extended Use check_concentration->action_adjust_concentration High Concentration

Caption: Troubleshooting workflow for common ertapenem solution stability issues.

ErtapenemDegradationPathway Primary Degradation Pathways of Ertapenem ertapenem Ertapenem (Active β-lactam) hydrolysis Hydrolysis (Opening of β-lactam ring) ertapenem->hydrolysis dimerization Dimerization ertapenem->dimerization open_ring_product Open-Ring Metabolite (Inactive) hydrolysis->open_ring_product dimers Dimeric Degradation Products (Inactive) dimerization->dimers catalyst_acid Acid Catalysis (H+) catalyst_acid->hydrolysis catalyst_base Base Catalysis (OH-) catalyst_base->hydrolysis catalyst_water Spontaneous Hydrolysis (H2O) catalyst_water->hydrolysis

Caption: Simplified diagram of ertapenem degradation pathways.

References

Challenges in developing and validating HPLC methods for unstable Ertapenem

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting for the development and validation of High-Performance Liquid Chromatography (HPLC) methods for the unstable carbapenem (B1253116) antibiotic, Ertapenem.

Troubleshooting Guide

Common issues encountered during the HPLC analysis of Ertapenem are addressed below.

Problem Potential Cause(s) Recommended Solution(s)
Rapid degradation of Ertapenem in solution Ertapenem is inherently unstable in aqueous solutions, especially at non-neutral pH and elevated temperatures.[1][2][3]- Prepare solutions fresh and analyze them immediately. - Maintain the autosampler at a low temperature (e.g., 5°C).[1] - Use a stabilizing buffer in your diluent, such as 10mM MOPS at pH 7.0.[1] - Avoid high temperatures during sample preparation and analysis.
Poor peak shape (tailing) - Interaction of the analyte with active sites on the column packing. - Inappropriate mobile phase pH. - Column overload.- Ensure the tailing factor for the Ertapenem peak is less than 2.[1][2] - Use a well-packed, high-quality column, such as an Inertsil phenyl or Hypersil BDS C18.[1][2] - Adjust the mobile phase pH; a pH of around 6.5 to 8.0 has been shown to be effective.[1][3][4][] - Reduce the injection volume or sample concentration.
Inconsistent retention times - Fluctuations in mobile phase composition or flow rate. - Temperature variations. - Column degradation.- Ensure proper degassing and mixing of the mobile phase. - Use an HPLC system with a reliable pump and thermostat the column.[2][] - Check for leaks in the system.[6] - Use a guard column to protect the analytical column.
Extra peaks in the chromatogram - Degradation of Ertapenem.[7][8] - Presence of in-process impurities.[1] - Contamination of the mobile phase or sample.- Conduct forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradation products.[1][2][7] - Ensure the method is specific and can resolve Ertapenem from its impurities and degradants.[1][2] - Use high-purity solvents and reagents.
Inaccurate quantification - Different UV response factors of impurities/degradants compared to Ertapenem.[1][9] - Co-elution of impurities with the main peak.- Synthesize or isolate major impurities and determine their relative response factors.[1][9] - Use a photodiode array (PDA) detector to check for peak purity.[1] - Ensure baseline resolution between Ertapenem and its related substances. A resolution of >2 is recommended.[1]

Frequently Asked Questions (FAQs)

Q1: Why is Ertapenem so challenging to analyze using HPLC?

A1: Ertapenem's instability is the primary challenge. It readily degrades in solution via hydrolysis (opening of the beta-lactam ring) and dimerization, particularly under acidic and basic conditions.[1][2][7] This instability necessitates careful sample handling, temperature control, and the development of a stability-indicating method that can separate the intact drug from its numerous degradation products.[1][2]

Q2: What is a suitable starting point for developing an HPLC method for Ertapenem?

A2: A reversed-phase HPLC method is most common for Ertapenem analysis.[10][11] A good starting point would be:

Q3: How do I perform a forced degradation study for Ertapenem?

A3: Forced degradation studies are essential to develop a stability-indicating method.[12] Typical stress conditions for Ertapenem include:

  • Acid Hydrolysis: 0.1N HCl at an elevated temperature (e.g., 80°C) for a defined period (e.g., 60 minutes).[2][8]

  • Base Hydrolysis: 0.1N NaOH at an elevated temperature (e.g., 80°C) for a defined period (e.g., 60 minutes). Ertapenem is particularly susceptible to base degradation.[2][8]

  • Oxidative Degradation: 3% Hydrogen Peroxide at an elevated temperature (e.g., 80°C) for a defined period (e.g., 60 minutes).[2][8]

  • Thermal Degradation: Heating the solid drug at a high temperature (e.g., 40°C) for an extended period (e.g., 48 hours).[13]

  • Photolytic Degradation: Exposing the drug (in solid or solution form) to UV light.[2][7]

Q4: What are the key validation parameters for an Ertapenem HPLC method?

A4: According to ICH guidelines, the key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of its potential impurities and degradation products.[1][2]

  • Linearity: Establishing a linear relationship between concentration and detector response over a specified range.[1][2]

  • Accuracy: The closeness of the test results to the true value, often assessed through recovery studies.[2]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).[1][2]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.[1][2]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[2]

  • Solution Stability: Evaluating the stability of Ertapenem in the chosen diluent over a specific period under defined conditions (e.g., refrigerated and ambient temperature).[1]

Experimental Protocols

Sample Preparation for HPLC Analysis
  • Accurately weigh the Ertapenem bulk drug or the contents of a pharmaceutical formulation.

  • Dissolve and dilute the sample to the desired concentration (e.g., 0.2 mg/mL) using a pre-chilled, suitable diluent (e.g., water, 10mM MOPS buffer pH 7.0).[1]

  • Maintain the sample solution at a low temperature (e.g., 5°C) in the autosampler throughout the analysis.[1]

  • Inject the sample onto the HPLC system without delay.

Example HPLC Method Parameters

The following table summarizes two example HPLC methods for Ertapenem analysis.

Parameter Method 1 (Gradient) [1]Method 2 (Isocratic) [2]
Column Inertsil PhenylHypersil BDS C18 (4.6 x 250 mm, 5 µm)
Mobile Phase A: Aqueous sodium phosphate buffer (pH 8.0) B: AcetonitrileAcetonitrile:Water (60:40 v/v), pH adjusted to 2.9 with orthophosphoric acid
Elution GradientIsocratic
Flow Rate -1.2 mL/min
Detection UVUV at 298 nm
Column Temperature Ambient25°C
Injection Volume -20 µL
Retention Time ~15 min~6.67 min

Visualizations

Ertapenem_HPLC_Troubleshooting cluster_problem Problem Identification cluster_investigation Investigation Pathway cluster_causes Potential Causes cluster_solutions Solutions Problem Inconsistent Chromatographic Results Peak_Shape Poor Peak Shape? Problem->Peak_Shape Retention_Time Retention Time Shift? Problem->Retention_Time Extra_Peaks Extra Peaks? Problem->Extra_Peaks Cause_Peak Column Overload Mobile Phase pH Column Degradation Peak_Shape->Cause_Peak Cause_RT Flow Rate Fluctuation Temp Variation Mobile Phase Prep Retention_Time->Cause_RT Cause_Extra Sample Degradation Contamination Extra_Peaks->Cause_Extra Solution_Peak Adjust pH Reduce Concentration Replace Column Cause_Peak->Solution_Peak Solution_RT Check Pump & Leaks Thermostat Column Prepare Fresh Mobile Phase Cause_RT->Solution_RT Solution_Extra Prepare Fresh Sample Use High Purity Solvents Cause_Extra->Solution_Extra Ertapenem_Method_Development_Workflow Start Define Analytical Requirements Lit_Search Literature Search & Review of Properties Start->Lit_Search Method_Dev Initial Method Development (Column, Mobile Phase, Detector) Lit_Search->Method_Dev Optimization Method Optimization (pH, Gradient, Temp) Method_Dev->Optimization Forced_Deg Forced Degradation Studies (Acid, Base, Oxidative, etc.) Optimization->Forced_Deg Specificity Assess Specificity & Resolution Optimization->Specificity Forced_Deg->Specificity Validation Method Validation (ICH Guidelines) Specificity->Validation End Routine Analysis Validation->End

References

Ertapenem Stability Under Stress: A Technical Guide to Degradation Kinetics in Acidic and Basic Environments

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource on the degradation kinetics of the carbapenem (B1253116) antibiotic, ertapenem (B1671056), under acidic and basic conditions. This guide includes troubleshooting advice for common experimental challenges, frequently asked questions, detailed experimental protocols, and a summary of key kinetic data.

Ertapenem's stability is a critical factor in its formulation and administration. Understanding its degradation profile under various pH conditions is essential for ensuring its therapeutic efficacy and safety. The degradation of ertapenem in aqueous solutions follows pseudo-first-order kinetics.[1] The primary mechanism of degradation is the hydrolysis of the β-lactam ring, which is susceptible to both acid and base catalysis.[2][3]

Degradation Kinetics Data

The rate of ertapenem degradation is significantly influenced by pH and temperature. The following tables summarize the available quantitative data on ertapenem degradation under forced acidic and basic conditions.

Table 1: Percentage Degradation of Ertapenem under Stress Conditions

Stress ConditionTemperatureDuration% DegradationReference
0.1 N HCl80°C60 min4.8%[4]
0.1 N NaOH80°C60 min88.45%[4]

Table 2: Kinetic and Thermodynamic Parameters for Ertapenem Degradation

ParameterConditionValueReference
Reaction Order Acidic & Basic HydrolysisPseudo-first-order[1][5]
Activation Energy (Ea) Hydrochloric Acid (pH 1.20)62.7 kJ/mol[1][5]
pH of Maximum Stability Aqueous SolutionpH 5.0 - 7.5[1][3]

Note: Comprehensive data for rate constants (k) and half-lives (t½) across a wide range of pH values and temperatures are not consistently reported in single studies. Researchers are advised to determine these parameters for their specific experimental conditions.

Experimental Protocols

Accurate assessment of ertapenem degradation requires robust experimental design and analytical methodology. The following protocols are synthesized from published stability-indicating methods.

Forced Degradation Study Protocol
  • Preparation of Stock Solution: Accurately weigh and dissolve ertapenem reference standard in a suitable solvent (e.g., HPLC-grade water) to achieve a known concentration (e.g., 1000 µg/mL).

  • Acidic Degradation:

    • To a specific volume of the stock solution, add an equal volume of a strong acid (e.g., 1N HCl) to achieve the desired final acid concentration (e.g., 0.1 N).

    • Incubate the solution at a controlled temperature (e.g., 80°C) for a defined period (e.g., 60 minutes).

    • After incubation, neutralize the sample with an equivalent amount of a strong base (e.g., 1N NaOH).

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for analysis (e.g., 6 µg/mL).

  • Basic Degradation:

    • To a specific volume of the stock solution, add an equal volume of a strong base (e.g., 1N NaOH) to achieve the desired final base concentration (e.g., 0.1 N).

    • Incubate the solution at a controlled temperature (e.g., 80°C) for a defined period (e.g., 60 minutes).

    • After incubation, neutralize the sample with an equivalent amount of a strong acid (e.g., 1N HCl).

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for analysis (e.g., 6 µg/mL).

  • Analysis: Analyze the prepared samples using a validated stability-indicating HPLC method.

Stability-Indicating RP-HPLC Method
  • Column: Hypersil BDS C18 (4.6 x 250 mm, 5 µm particle size) or equivalent.[6]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v), with the pH adjusted to 2.9 with orthophosphoric acid.

  • Flow Rate: 1.2 mL/min.

  • Detection: UV at 298 nm.[6]

  • Column Temperature: 25°C.

  • Injection Volume: 20 µL.

Visualizing the Process

To aid in understanding the experimental and degradation pathways, the following diagrams are provided.

Ertapenem_Degradation_Pathway Ertapenem Ertapenem (β-lactam ring intact) TransitionState Transition State Ertapenem->TransitionState H+ or OH- catalysis RingOpened Ring-Opened Degradation Product (Inactive) TransitionState->RingOpened Hydrolysis Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_kinetics Kinetic Analysis StockSolution Prepare Ertapenem Stock Solution AcidStress Acidic Stress (e.g., 0.1N HCl, 80°C) StockSolution->AcidStress BaseStress Basic Stress (e.g., 0.1N NaOH, 80°C) StockSolution->BaseStress Neutralize Neutralize Samples AcidStress->Neutralize BaseStress->Neutralize Dilute Dilute for Analysis Neutralize->Dilute HPLC RP-HPLC Analysis Dilute->HPLC Data Data Acquisition (Peak Area, Retention Time) HPLC->Data Plot Plot ln(C/C₀) vs. Time Data->Plot Calculate Calculate k, t½, Ea Plot->Calculate

References

Validation & Comparative

Ertapenem vs. Meropenem: A Comparative Guide to In Vitro Activity Against Nocardia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro activity of two critical carbapenem (B1253116) antibiotics, ertapenem (B1671056) and meropenem (B701), against various species of the genus Nocardia. The information presented is collated from peer-reviewed research, with a focus on quantitative data and detailed experimental methodologies to support further investigation and drug development efforts.

Executive Summary

Nocardia species are a group of aerobic actinomycetes capable of causing localized or disseminated infections, particularly in immunocompromised individuals. Treatment can be challenging due to the inherent resistance of some species to various antimicrobial agents. Carbapenems, including ertapenem and meropenem, are often considered for the treatment of nocardiosis. This guide summarizes the available in vitro susceptibility data for ertapenem and meropenem against clinically relevant Nocardia species, based on the standardized broth microdilution method.

Quantitative Data Summary

The following table summarizes the minimum inhibitory concentration (MIC) data for ertapenem and meropenem against a range of Nocardia species, as reported by Brown-Elliott et al. (2016). This study utilized the Clinical and Laboratory Standards Institute (CLSI) recommended broth microdilution method.[1]

Nocardia Species ComplexDrugNo. of IsolatesMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
N. abscessus Ertapenem13>16>16>16
Meropenem131 to >164>16
N. brasiliensis Ertapenem232 to >16>16>16
Meropenem23≤0.5 to >162>16
N. cyriacigeorgica Ertapenem261 to >168>16
Meropenem26≤0.5 to >16216
N. farcinica Ertapenem192 to >1616>16
Meropenem19≤0.5 to >164>16
N. nova Ertapenem57≤0.5 to >1628
Meropenem57≤0.5 to 412
N. otitidiscaviarum Ertapenem8>16>16>16
Meropenem81 to >164>16
N. transvalensis Ertapenem18≤0.5 to >162>16
Meropenem18≤0.5 to 212

Experimental Protocols

The determination of in vitro activity of ertapenem and meropenem against Nocardia species is performed following the standardized broth microdilution method as outlined in the Clinical and Laboratory Standards Institute (CLSI) document M24-A2, "Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes."[2][3][4]

Key Steps in the Broth Microdilution Protocol for Nocardia
  • Inoculum Preparation:

    • Nocardia colonies are harvested from a 7 to 14-day old culture grown on a suitable agar (B569324) medium (e.g., Brain Heart Infusion agar).

    • The colonies are homogenized in a diluent (e.g., sterile saline with 0.05% Tween 80) using sterile glass beads to break up clumps.

    • The suspension is allowed to settle for 30 minutes to allow larger particles to sediment.

    • The turbidity of the supernatant is adjusted to match a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 1-5 x 10⁵ CFU/mL in each well of the microdilution plate.

  • Microdilution Plate Preparation:

    • Commercially available or in-house prepared 96-well microdilution plates containing serial twofold dilutions of ertapenem and meropenem in cation-adjusted Mueller-Hinton broth are used.

    • The typical concentration range tested for these carbapenems is 0.06 to 64 µg/mL.

  • Inoculation and Incubation:

    • Each well is inoculated with the standardized Nocardia suspension.

    • The plates are sealed to prevent dehydration and incubated at 35°C in ambient air for 3 to 5 days. Some slower-growing species may require longer incubation.

  • Reading and Interpretation of Results:

    • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

    • A growth control well (containing no antibiotic) and a sterility control well (containing no inoculum) are included for quality control.

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for Nocardia Susceptibility Testing cluster_preparation Preparation cluster_testing Testing cluster_analysis Analysis Nocardia_Culture 1. Nocardia Culture (7-14 days on appropriate agar) Homogenization 2. Colony Homogenization (Sterile saline with Tween 80 and glass beads) Nocardia_Culture->Homogenization Turbidity_Adjustment 3. Turbidity Adjustment (Match 0.5 McFarland standard) Homogenization->Turbidity_Adjustment Final_Inoculum 4. Final Inoculum Preparation (Dilution to 1-5 x 10^5 CFU/mL) Turbidity_Adjustment->Final_Inoculum Inoculation 6. Inoculation of Plate Final_Inoculum->Inoculation Microdilution_Plate 5. Prepare Microdilution Plate (Serial dilutions of Ertapenem & Meropenem) Microdilution_Plate->Inoculation Incubation 7. Incubation (35°C for 3-5 days) Inoculation->Incubation MIC_Reading 8. Read MIC (Lowest concentration with no visible growth) Incubation->MIC_Reading Data_Analysis 9. Data Analysis & Interpretation MIC_Reading->Data_Analysis

Caption: Workflow for Nocardia antimicrobial susceptibility testing.

Mechanism of Action and Resistance

Carbapenems, including ertapenem and meropenem, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. They bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.

Resistance to carbapenems in Nocardia is not fully elucidated but is thought to occur through several mechanisms:

  • Production of β-lactamases: Some Nocardia species may produce β-lactamase enzymes that can hydrolyze the carbapenem ring, rendering the antibiotic inactive. The presence of specific carbapenemases in Nocardia is an area of ongoing research.[5]

  • Alterations in Penicillin-Binding Proteins (PBPs): Modifications in the structure of PBPs can reduce the binding affinity of carbapenems, leading to decreased susceptibility.

  • Efflux Pumps: The active transport of carbapenems out of the bacterial cell by efflux pumps can prevent the drugs from reaching their PBP targets at effective concentrations.

  • Porin Channel Mutations: Changes in the outer membrane porin channels can restrict the entry of carbapenems into the bacterial cell.

It is important to note that the level of resistance and the predominant mechanisms can vary significantly between different Nocardia species.[6]

Conclusion

The provided in vitro data suggests that the activity of ertapenem and meropenem varies among different Nocardia species. Meropenem generally exhibits lower MIC₅₀ and MIC₉₀ values against a broader range of species compared to ertapenem, indicating potentially greater in vitro potency. However, clinical correlation of these in vitro findings is essential. The standardized CLSI broth microdilution method is the recommended procedure for determining the susceptibility of Nocardia isolates to these agents, providing crucial information to guide therapeutic decisions and support the development of novel anti-nocardial agents. Further research into the specific mechanisms of carbapenem resistance in Nocardia is warranted to address the challenges in treating nocardiosis.

References

Ertapenem vs. Imipenem: A Comparative Analysis Against Enterobacteriaceae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Ertapenem (B1671056) and Imipenem, two prominent carbapenem (B1253116) antibiotics, focusing on their efficacy against members of the Enterobacteriaceae family. This document synthesizes in vitro susceptibility data, outlines common experimental methodologies, and illustrates key bacterial resistance pathways.

Executive Summary

Ertapenem and Imipenem are potent carbapenem antibiotics with broad-spectrum activity against many Gram-positive and Gram-negative bacteria, including Enterobacteriaceae. While both are effective, they exhibit distinct profiles. Generally, Ertapenem demonstrates greater potency against Enterobacteriaceae than Imipenem.[1][2] However, Imipenem often shows superior activity against non-fermenting Gram-negative bacilli like Pseudomonas aeruginosa and Acinetobacter species, as well as against Gram-positive organisms.[1][2][3] Notably, Ertapenem's longer half-life allows for convenient once-daily dosing.[1][4] Resistance to both agents in Enterobacteriaceae is an increasing concern and is often mediated by the production of carbapenemases, extended-spectrum β-lactamases (ESBLs) or AmpC β-lactamases, particularly in combination with porin loss or the overexpression of efflux pumps.[5][6][7][8]

Data Presentation: In Vitro Susceptibility

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for Ertapenem and Imipenem against various Enterobacteriaceae, providing a quantitative comparison of their in vitro activity.

Table 1: MIC₅₀ and MIC₉₀ Values (μg/mL) against ESBL-Producing and AmpC-Derepressed Enterobacteriaceae

Organism TypeAntibioticMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Reference
ESBL-producing Klebsiella spp.Ertapenem-0.06[9]
Imipenem-0.5[10][9]
AmpC-derepressed EnterobacteriaceaeErtapenem0.015 - 0.5 (Range)-[10][9]
Imipenem0.25 - 1 (Range)-[9]
ESBL-producing Enterobacteriaceae (ESBL(+))Ertapenem0.380.5[11]
Imipenem0.250.25[11]
Non-ESBL-producing Enterobacteriaceae (ESBL(-))Ertapenem0.0060.25[11]
Imipenem0.190.5[11]

Table 2: Susceptibility Breakpoints for Enterobacteriaceae

OrganizationAntibioticSusceptibleIntermediateResistant
CLSI (2010)Ertapenem≤ 0.25 µg/mL--
Imipenem≤ 1 µg/mL--
EUCASTErtapenem≤ 0.5 µg/mL> 0.5 µg/mL> 0.5 µg/mL
Imipenem≤ 2 µg/mL> 2 µg/mL> 2 µg/mL

Note: Breakpoints are subject to change and the most current guidelines from CLSI and EUCAST should be consulted for clinical interpretation.[12][13][14][15][16]

Experimental Protocols

The data presented in this guide are primarily derived from studies employing standard antimicrobial susceptibility testing methods.

Antimicrobial Susceptibility Testing
  • Methodology : The most frequently cited methods for determining the Minimum Inhibitory Concentration (MIC) of Ertapenem and Imipenem against Enterobacteriaceae isolates are the E-test and broth microdilution .[17][18] Agar dilution is also a referenced method.[8]

  • Isolate Source : Clinical isolates are typically obtained from various sources, including blood cultures, pus (superficial and deep), and catheters.[17]

  • ESBL Confirmation : The production of Extended-Spectrum β-Lactamases (ESBLs) is commonly confirmed using the Clinical and Laboratory Standards Institute (CLSI) disk diffusion method with both ceftazidime (B193861) and cefotaxime, with and without clavulanate.[18]

  • Carbapenemase Detection : The Modified Hodge Test (MHT) is a phenotypic method used to screen for carbapenemase production in isolates exhibiting reduced susceptibility to carbapenems.[17][18] PCR and sequencing are employed for the molecular identification of specific carbapenemase genes (e.g., blaKPC, blaNDM, blaVIM, blaIMP, blaOXA-48).[5][18]

  • Outer Membrane Protein (OMP) Analysis : Alterations in outer membrane porins, a mechanism of resistance, are investigated using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[5]

Visualizations

Mechanism of Action and Resistance

The primary mechanism of action for both Ertapenem and Imipenem is the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[4][19][20] Resistance in Enterobacteriaceae can emerge through several mechanisms, as depicted below.

cluster_0 Mechanism of Action cluster_1 Mechanisms of Resistance Carbapenem Ertapenem / Imipenem PBP Penicillin-Binding Proteins (PBPs) Carbapenem->PBP Binds to CellWall Cell Wall Synthesis Inhibition PBP->CellWall Inhibits Lysis Bacterial Cell Lysis CellWall->Lysis Carbapenemase Carbapenemase Production (e.g., KPC, NDM, VIM, IMP, OXA-48) Carbapenemase->Carbapenem Hydrolyzes PorinLoss Porin Channel Loss/Alteration (e.g., OmpK35, OmpK36) PorinLoss->Carbapenem Reduces Entry EffluxPump Efflux Pump Overexpression EffluxPump->Carbapenem Expels Drug ESBL_AmpC ESBL/AmpC Production + Porin Loss ESBL_AmpC->Carbapenem Hydrolyzes (in part) & Reduces Entry

Caption: Mechanism of action and key resistance pathways for carbapenems in Enterobacteriaceae.

Antimicrobial Susceptibility Testing Workflow

The following diagram illustrates a typical workflow for the antimicrobial susceptibility testing of Enterobacteriaceae isolates against carbapenems in a clinical microbiology laboratory.

Start Clinical Isolate (Enterobacteriaceae) AST Antimicrobial Susceptibility Testing (e.g., Broth Microdilution, E-test) Start->AST Interpret Interpret Results using CLSI/EUCAST Breakpoints AST->Interpret Susceptible Susceptible Interpret->Susceptible NonSusceptible Non-Susceptible (Intermediate/Resistant) Interpret->NonSusceptible Report_S Report as Susceptible Susceptible->Report_S FurtherTests Perform Confirmatory Tests NonSusceptible->FurtherTests MHT Modified Hodge Test (MHT) FurtherTests->MHT PCR PCR for Carbapenemase Genes FurtherTests->PCR OMP OMP Analysis FurtherTests->OMP Report_R Report with Resistance Mechanism MHT->Report_R PCR->Report_R OMP->Report_R

Caption: A generalized workflow for antimicrobial susceptibility testing of Enterobacteriaceae.

Conclusion

Both Ertapenem and Imipenem are critical tools in the management of infections caused by Enterobacteriaceae. Ertapenem generally exhibits higher in vitro potency against this bacterial family, including strains producing ESBLs, and offers the advantage of once-daily dosing.[10][9][19] Imipenem, while slightly less potent against Enterobacteriaceae, has a broader spectrum of activity that includes important nosocomial pathogens like P. aeruginosa and Acinetobacter spp.[3] The choice between these agents should be guided by local susceptibility patterns, the specific pathogen identified, and the clinical context of the infection. Continuous surveillance for resistance is imperative due to the global spread of carbapenemase-producing Enterobacteriaceae.[5]

References

Cross-Resistance Between Ertapenem and Other Carbapenems in Pseudomonas aeruginosa: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-resistance profiles of ertapenem (B1671056) and other carbapenems—imipenem (B608078), meropenem, and doripenem (B194130)—against Pseudomonas aeruginosa. The development of resistance to carbapenems, often considered last-resort antibiotics for treating P. aeruginosa infections, is a significant public health concern. Understanding the nuances of cross-resistance is critical for informing treatment strategies and guiding the development of new antimicrobial agents. This document synthesizes experimental data to elucidate the primary mechanisms driving this phenomenon and presents detailed methodologies for key experimental procedures.

Key Mechanisms of Carbapenem (B1253116) Resistance in P. aeruginosa

Carbapenem resistance in P. aeruginosa is a multifactorial issue, primarily driven by:

  • Reduced Outer Membrane Permeability: The loss or downregulation of the OprD porin is a major mechanism of resistance, particularly to imipenem, as it is the primary channel for carbapenem entry into the periplasmic space.[1][2][3] This mechanism also confers a low-grade resistance to meropenem.[1]

  • Efflux Pump Overexpression: The upregulation of efflux systems, such as MexAB-OprM, actively transports carbapenems out of the bacterial cell, contributing to resistance.[1][2][4] The overexpression of MexAB-OprM in an OprD-deficient background can lead to a two- to four-fold increase in the minimum inhibitory concentrations (MICs) of meropenem.[1][5]

  • Enzymatic Degradation: The production of carbapenemases, such as metallo-β-lactamases (MBLs) like VIM and IMP types, hydrolyzes the β-lactam ring of carbapenems, rendering them inactive.[3][4][6]

  • Chromosomal AmpC β-lactamase: Overproduction of the chromosomal AmpC cephalosporinase, in conjunction with diminished outer membrane permeability, can also contribute to carbapenem resistance.[2][3]

Ertapenem, which has weak intrinsic activity against P. aeruginosa, can select for mutants that exhibit cross-resistance to other carbapenems.[7][8][9][10] Studies have shown that exposure to ertapenem can select for OprD-deficient mutants, leading to resistance not only to ertapenem but also to imipenem and meropenem.[7][8][9]

Comparative Analysis of Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MIC data for ertapenem, imipenem, meropenem, and doripenem against P. aeruginosa isolates with different resistance mechanisms. These values are indicative of the level of resistance conferred by specific mechanisms.

CarbapenemWild-Type P. aeruginosa (MIC Range, μg/mL)OprD-deficient Mutants (MIC Range, μg/mL)Efflux Pump (MexAB-OprM) Overexpression (MIC Range, μg/mL)
Ertapenem 4 - >32[6][8]8 - >32 (8- to 16-fold increase)[8]Elevated MICs[6]
Imipenem 1 - 4[6][11][12]≥16 (Significantly increased)[6]Minimally affected[6]
Meropenem 0.25 - 2[6][11][12]4 - 16 (Moderately increased)[1]Elevated MICs[1][6]
Doripenem 0.12 - 1[6][11][12]≥8 (Significantly increased)[6]Elevated MICs[6]

Note: MIC values can vary depending on the specific strain and experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antimicrobial susceptibility and resistance mechanisms.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

a. Preparation of Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Standardized bacterial inoculum (0.5 McFarland standard, diluted to ~5 x 10^5 CFU/mL)

  • Serial dilutions of carbapenems (ertapenem, imipenem, meropenem, doripenem)

b. Procedure:

  • Dispense 50 μL of sterile MHB into each well of a 96-well plate.

  • Add 50 μL of the highest concentration of the antibiotic to the first well of a row and perform serial twofold dilutions across the row by transferring 50 μL to subsequent wells.

  • The last well in each row serves as a growth control and contains no antibiotic.

  • Inoculate each well with 50 μL of the prepared bacterial suspension.

  • Incubate the plates at 35-37°C for 16-20 hours.

  • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Phenotypic Detection of Efflux Pump Overexpression

This assay assesses the contribution of efflux pumps to resistance by measuring the change in MIC in the presence of an efflux pump inhibitor (EPI).

a. Materials:

  • Carbapenem of interest (e.g., meropenem)

  • Efflux pump inhibitor (e.g., Phenylalanine-arginine β-naphthylamide - PAβN) at a sub-inhibitory concentration (e.g., 40 μg/mL).[13]

  • Materials for broth microdilution MIC testing.

b. Procedure:

  • Perform two parallel broth microdilution MIC assays for the carbapenem.

  • In the first assay, perform the standard MIC determination as described above.

  • In the second assay, supplement the MHB with the EPI (PAβN) at a fixed, sub-inhibitory concentration in all wells.

  • Compare the MIC values obtained in the presence and absence of the EPI.

  • A significant reduction (typically a four-fold or greater decrease) in the MIC in the presence of the EPI suggests the involvement of efflux pump overexpression in the resistance phenotype.[13]

Western Blot for OprD Porin Expression

This technique is used to detect the presence or absence of the OprD porin in the outer membrane of P. aeruginosa.

a. Preparation of Outer Membrane Proteins:

  • Grow P. aeruginosa cultures to the mid-logarithmic phase.

  • Harvest the cells by centrifugation.

  • Lyse the cells using sonication or French press.

  • Isolate the outer membrane fraction by differential centrifugation.

b. SDS-PAGE and Western Blotting:

  • Separate the outer membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for OprD.

  • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detect the protein bands using a chemiluminescent substrate. The absence of a band corresponding to OprD in a test isolate, compared to a wild-type control, indicates loss of the porin.[1]

Visualizing Resistance Pathways and Experimental Flow

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_0 Bacterial Cell cluster_1 Outer Membrane cluster_2 Periplasm cluster_3 Inner Membrane OprD OprD Porin Carbapenem_P Carbapenem OprD->Carbapenem_P Efflux MexAB-OprM Efflux Pump Carbapenem_P->Efflux Binding Carbapenem_Ext External Carbapenem Efflux->Carbapenem_Ext Expulsion Carbapenem_Ext->OprD Entry

Caption: Carbapenem entry and efflux in P. aeruginosa.

G start Isolate P. aeruginosa mic Determine MIC of Carbapenems start->mic resistant Isolate Resistant? mic->resistant susceptible Susceptible resistant->susceptible No mechanism Investigate Resistance Mechanism resistant->mechanism Yes oprD Western Blot for OprD mechanism->oprD efflux Efflux Pump Inhibitor Assay mechanism->efflux end Characterize Resistance Profile oprD->end efflux->end

Caption: Experimental workflow for resistance characterization.

References

In Vitro Showdown: Ertapenem vs. Doripenem Against ESBL-Producing Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The rise of extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae represents a significant challenge in infectious disease management, often limiting therapeutic options. Carbapenems remain a cornerstone of treatment for infections caused by these multidrug-resistant organisms.[1] This guide provides a detailed in vitro comparison of two key carbapenems, Ertapenem and Doripenem (B194130), against ESBL-producing bacteria, offering a valuable resource for researchers, scientists, and drug development professionals.

Performance at a Glance: Minimum Inhibitory Concentration (MIC) Data

The in vitro potency of an antimicrobial agent is primarily assessed by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the comparative MIC data for Ertapenem and Doripenem against common ESBL-producing isolates.

Table 1: Comparative MICs against ESBL-Producing Escherichia coli

AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Doripenem≤0.0160.12
Ertapenem0.03 - 0.060.25 - 1

MIC₅₀: Concentration inhibiting 50% of isolates. MIC₉₀: Concentration inhibiting 90% of isolates. Data compiled from multiple studies.[2][3]

Table 2: Comparative MICs against ESBL-Producing Klebsiella pneumoniae

AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Doripenem0.03 - 0.060.12 - 0.25
Ertapenem0.06 - 0.250.5 - 2

MIC₅₀: Concentration inhibiting 50% of isolates. MIC₉₀: Concentration inhibiting 90% of isolates. Data compiled from multiple studies.[2][4]

Key Observations:

  • Doripenem generally exhibits lower MIC values against ESBL-producing E. coli and Klebsiella pneumoniae compared to Ertapenem, indicating higher in vitro potency. [2][3]

  • While both carbapenems are active, Ertapenem MICs for ESBL-producing isolates can be elevated compared to non-ESBL producers, though often remaining within the susceptible range.[2]

  • Studies have shown that Doripenem's activity is less affected by the presence of ESBLs compared to Ertapenem.[2][3] Both doripenem and meropenem (B701) have been shown to inhibit 100% of ESBL-producing Enterobacteriaceae at ≤0.5 microg/mL.[4]

Experimental Protocols

The data presented in this guide is based on standard in vitro susceptibility testing methodologies. The following provides a generalized protocol for determining and comparing the MICs of Ertapenem and Doripenem.

1. Bacterial Isolates:

  • Clinically relevant isolates of ESBL-producing E. coli and K. pneumoniae are used.

  • ESBL production is confirmed using standard methods such as the double-disk synergy test or automated systems.

2. Antimicrobial Agents:

  • Stock solutions of Ertapenem and Doripenem are prepared according to the manufacturer's instructions.

3. Susceptibility Testing:

  • Broth Microdilution: This is a common method used to determine MICs.

    • Serial twofold dilutions of each carbapenem (B1253116) are prepared in cation-adjusted Mueller-Hinton broth in microtiter plates.

    • Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

    • Plates are incubated at 35-37°C for 16-20 hours.

    • The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth.

  • Agar (B569324) Dilution: This method is also widely used.[2]

    • Serial twofold dilutions of each carbapenem are incorporated into molten Mueller-Hinton agar.

    • The agar is poured into Petri dishes and allowed to solidify.

    • A standardized bacterial suspension is spot-inoculated onto the surface of the agar plates.

    • Plates are incubated at 35-37°C for 16-20 hours.

    • The MIC is the lowest concentration of the antibiotic that prevents the growth of more than one colony.

4. Quality Control:

  • Reference strains with known MIC values (e.g., E. coli ATCC 25922 and P. aeruginosa ATCC 27853) are included in each experiment to ensure the accuracy and reproducibility of the results.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for the in vitro comparison of Ertapenem and Doripenem against ESBL-producing bacteria.

experimental_workflow cluster_setup Experimental Setup cluster_mic MIC Determination cluster_analysis Data Analysis isolate_prep Prepare ESBL-producing bacterial isolates serial_dilution Perform serial dilutions of each carbapenem isolate_prep->serial_dilution drug_prep Prepare Ertapenem & Doripenem stock solutions drug_prep->serial_dilution inoculation Inoculate with standardized bacterial suspension serial_dilution->inoculation incubation Incubate at 35-37°C for 16-20 hours inoculation->incubation read_results Read and record MIC values incubation->read_results data_compilation Compile MIC data (MIC50, MIC90) read_results->data_compilation comparison Compare in vitro activity data_compilation->comparison

Caption: Workflow for in vitro comparison of Ertapenem and Doripenem.

Signaling Pathways and Resistance Mechanisms

The primary mechanism of action for carbapenems involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). ESBLs are enzymes that can hydrolyze and inactivate many β-lactam antibiotics, including penicillins and cephalosporins. While carbapenems are generally stable to the hydrolytic action of ESBLs, resistance can emerge through other mechanisms.

The following diagram illustrates the interplay between carbapenem action and potential resistance mechanisms in ESBL-producing bacteria.

resistance_pathway cluster_bacterium Gram-Negative Bacterium cluster_outer_membrane Outer Membrane cluster_periplasm Periplasmic Space porin Porin Channel pbp Penicillin-Binding Proteins (PBPs) porin->pbp Target Binding resistance Resistance porin->resistance Porin Loss/ Mutation esbl ESBL Enzyme esbl->resistance Carbapenem Hydrolysis (Carbapenemase) cell_lysis Cell Lysis pbp->cell_lysis Inhibition of Cell Wall Synthesis ertapenem Ertapenem ertapenem->porin Entry doripenem Doripenem doripenem->porin Entry

Caption: Carbapenem action and resistance pathways in ESBL bacteria.

References

Ertapenem vs. Piperacillin/Tazobactam: A Comparative Efficacy Analysis in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antimicrobial therapeutics, the choice between broad-spectrum agents is a critical decision for clinicians and a key focus for drug development professionals. This guide provides an objective comparison of the clinical efficacy of two widely used beta-lactam antibiotics: ertapenem (B1671056), a carbapenem, and piperacillin/tazobactam, a combination of a ureidopenicillin and a beta-lactamase inhibitor. The following analysis is based on data from pivotal clinical trials in key infectious disease areas.

Efficacy in Complicated Intra-Abdominal Infections

A significant body of evidence from randomized, double-blind, comparative Phase III trials has established the efficacy of ertapenem as equivalent to that of piperacillin/tazobactam in the treatment of complicated intra-abdominal infections (cIAI).[1][2] One large-scale trial demonstrated that for the modified intent-to-treat population, 79.3% of patients treated with ertapenem were cured, compared to 76.2% of those treated with piperacillin/tazobactam.[2] In the microbiologically evaluable population, the cure rates were 86.7% for ertapenem and 81.2% for piperacillin/tazobactam.[2]

Another study focusing on cIAI requiring surgical intervention found comparable favorable clinical response rates of 90% for ertapenem recipients and 94% for those receiving piperacillin/tazobactam.[3] A meta-analysis of four studies involving 767 patients in the ertapenem group and 728 in the piperacillin/tazobactam group indicated that ertapenem may be slightly more effective, though the difference was not statistically significant.[4]

Table 1: Clinical Efficacy in Complicated Intra-Abdominal Infections

Study PopulationErtapenem Cure RatePiperacillin/Tazobactam Cure RateReference
Modified Intent-to-Treat79.3% (245/311)76.2% (232/304)[2]
Microbiologically Evaluable86.7% (176/203)81.2% (157/193)[2]
Clinically & Microbiologically Evaluable90% (107/119)94% (107/114)[3]
Post-Hoc Analysis (Early Follow-up)89.6% (190/212)82.7% (162/196)[1]

Efficacy in Diabetic Foot Infections

In the context of diabetic foot infections (DFIs), clinical trials have also demonstrated the non-inferiority of ertapenem to piperacillin/tazobactam. A multicenter, randomized, double-blind trial (SIDESTEP) found that at the discontinuation of intravenous therapy, the favorable clinical response rates were 94% for the ertapenem group and 92% for the piperacillin/tazobactam group in the evaluable patient population.[5][6] A similar study in Chinese patients with moderate to severe DFIs reported favorable clinical response rates of 93.6% for ertapenem and 97.3% for piperacillin/tazobactam in the clinically evaluable population.[7][8] However, in patients with severe DFIs, ertapenem showed a significantly lower favorable clinical response rate (91.5% vs. 97.2%).[7][8]

Table 2: Clinical Efficacy in Diabetic Foot Infections

Study PopulationErtapenem Favorable ResponsePiperacillin/Tazobactam Favorable ResponseReference
Clinically Evaluable (SIDESTEP Trial)94.2% (226/226 evaluable)92.2% (219/219 evaluable)[6]
Clinically Evaluable (Chinese Population)93.6% (205/219)97.3% (218/224)[7][8]
Severe DFIs (Chinese Population)91.5% (119/130)97.2% (139/143)[8]
Modified Intent-to-Treat (Chinese Population)88.8% (237/267)90.6% (241/266)[7][8]

Efficacy in Other Infections

For urinary tract infections (UTIs) caused by extended-spectrum beta-lactamase (ESBL)-producing E. coli, a randomized controlled trial showed that piperacillin-tazobactam (B1260346) could be an alternative to ertapenem.[9] In a study of patients with pyelonephritis or complicated UTIs due to ESBL-producing E. coli, clinical success was similar between the groups, at 97% for ertapenem and 94% for piperacillin-tazobactam.[10]

Experimental Protocols

The clinical trials cited in this guide employed rigorous methodologies to ensure the validity of their findings. Below are summaries of the typical experimental protocols.

Complicated Intra-Abdominal Infections Trial Protocol
  • Study Design: Prospective, randomized, controlled, and double-blind trial.[2]

  • Patient Population: Adult patients with complicated intra-abdominal infections requiring surgical intervention.[3] This included conditions such as perforated or abscessed appendicitis.[2]

  • Inclusion Criteria: Male or female patients aged 18 years or older with visual confirmation of an intra-abdominal infection during surgery or meeting specific preoperative criteria.[11]

  • Exclusion Criteria: Patients unlikely to survive the study period, pregnant or nursing women, and those not using adequate contraception.[11]

  • Dosing Regimen:

    • Ertapenem: 1 g intravenously once a day.[1][2]

    • Piperacillin/Tazobactam: 3.375 g intravenously every 6 hours.[1][2]

  • Primary Endpoint: The primary outcome was the clinical response at a test-of-cure assessment, typically conducted 2 weeks after the completion of therapy, in clinically and microbiologically evaluable patients.[3] A favorable clinical response was defined as the resolution of signs and symptoms of infection.

Diabetic Foot Infections Trial Protocol
  • Study Design: Randomized, double-blinded, multicenter trial.[5]

  • Patient Population: Adults with diabetes and a moderate-to-severe foot infection requiring intravenous antibiotics.[5]

  • Dosing Regimen:

    • Ertapenem: 1 g intravenously once daily for a minimum of 5 days.[5]

    • Piperacillin/Tazobactam: 3.375 g intravenously every 6 hours for a minimum of 5 days.[5]

    • Optional Switch Therapy: After the initial intravenous treatment, patients could be switched to oral amoxicillin/clavulanic acid (875/125 mg every 12 hours) for a total treatment duration of up to 28 days.[5][12]

  • Primary Endpoint: The proportion of patients with a favorable clinical response (cure or improvement) on the day that intravenous antibiotic therapy was discontinued.[5]

  • Concomitant Therapy: Investigators had the option to administer open-label vancomycin (B549263) to cover for potentially resistant Gram-positive organisms like MRSA and Enterococcus spp.[5][12]

Clinical Trial Workflow

The following diagram illustrates the typical workflow of the randomized controlled trials discussed.

G cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Phase cluster_assessment Assessment screening Patient Population (e.g., cIAI, DFI) inclusion Inclusion Criteria Met screening->inclusion Yes exclusion Exclusion Criteria Not Met screening->exclusion No randomization Randomization (1:1) inclusion->randomization ertapenem Ertapenem (1g IV once daily) randomization->ertapenem Group A pip_tazo Piperacillin/Tazobactam (e.g., 3.375g IV q6h) randomization->pip_tazo Group B end_of_iv End of IV Therapy Assessment (Primary Endpoint for DFI) ertapenem->end_of_iv pip_tazo->end_of_iv test_of_cure Test of Cure (TOC) (e.g., 2 weeks post-therapy) (Primary Endpoint for cIAI) end_of_iv->test_of_cure final_outcome Final Outcome Assessment (Cure, Improvement, Failure) test_of_cure->final_outcome

Caption: A generalized workflow for comparative clinical trials of ertapenem and piperacillin/tazobactam.

Conclusion

References

Ertapenem's Synergistic Assault on MRSA: A Comparative Guide to Beta-Lactam Combinations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the synergistic effects of combining ertapenem (B1671056) with other beta-lactam antibiotics against Methicillin-Resistant Staphylococcus aureus (MRSA). This guide synthesizes experimental data from multiple studies to offer a comparative overview of promising combination therapies.

The challenge of treating MRSA infections, notorious for their resistance to conventional beta-lactam antibiotics, has spurred the investigation of novel therapeutic strategies. One such promising approach is the use of combination therapy, where ertapenem, a carbapenem (B1253116) antibiotic, is paired with another beta-lactam. This combination aims to overcome MRSA's resistance mechanisms, primarily mediated by the penicillin-binding protein 2a (PBP2a), which has a low affinity for most beta-lactams. The addition of ertapenem appears to enhance the activity of other beta-lactams, leading to a synergistic killing of MRSA.[1][2][3]

This guide presents a compilation of in vitro data from checkerboard and time-kill assays, providing a quantitative comparison of the synergistic potential of ertapenem with various beta-lactams against MRSA. Detailed experimental protocols are also provided to aid in the replication and further exploration of these findings.

Quantitative Synergy Analysis: A Comparative Overview

The following tables summarize the synergistic activity of ertapenem in combination with other beta-lactams against MRSA, as determined by Fractional Inhibitory Concentration (FIC) index from checkerboard assays and bacterial load reduction in time-kill assays.

Table 1: Synergy of Ertapenem with Other Beta-Lactams against MRSA (Checkerboard Assay)

Beta-Lactam CombinationMRSA Strain(s)FIC Index RangeInterpretationReference(s)
Ertapenem + CeftarolineClinical Isolates≤ 0.5Synergy[2]
Ertapenem + CefazolinResearch & Clinical Strains0.375 (for an index MSSA isolate)Synergy[4][5]
Ertapenem + OxacillinMSSA Isolates0.61 - 0.66 (Median)Additive[6]

Synergy is defined as an FIC index of ≤ 0.5, additivity as an FIC index of > 0.5 to ≤ 4.0, and antagonism as an FIC index of > 4.0.

Table 2: Bactericidal Activity of Ertapenem Combinations against MRSA (Time-Kill Assays)

Beta-Lactam CombinationMRSA Strain(s)InoculumObservationReference(s)
Ertapenem + Ceftaroline4 Clinical IsolatesHigh (2 × 10⁷ CFU/mL)Significant killing at 6 and 24 hours with combination at 1/4 MIC[2]
Ertapenem + CefazolinMRSA MW2Not SpecifiedBacteriostatic activity[4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Checkerboard Assay Protocol

The checkerboard assay is a common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.[7][8][9]

  • Preparation of Antibiotic Solutions: Stock solutions of ertapenem and the second beta-lactam are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Microtiter Plate Setup: In a 96-well microtiter plate, serial dilutions of ertapenem are added to the columns, and serial dilutions of the second beta-lactam are added to the rows. This creates a matrix of wells with varying concentrations of both antibiotics.

  • Bacterial Inoculum: MRSA isolates are grown to the logarithmic phase and diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in CAMHB.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. The plate is then incubated at 37°C for 16-24 hours.

  • Determination of MIC and FIC Index: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth. The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[8][9][10]

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare serial dilutions of Ertapenem D Dispense antibiotic dilutions into 96-well plate A->D B Prepare serial dilutions of second Beta-Lactam B->D C Prepare MRSA inoculum (~5x10^5 CFU/mL) E Inoculate wells with MRSA suspension C->E D->E F Incubate at 37°C for 16-24 hours E->F G Determine MIC of each combination F->G H Calculate FIC Index G->H

Checkerboard Assay Workflow
Time-Kill Assay Protocol

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antibiotic combination over time.[7][10][11]

  • Bacterial Culture Preparation: MRSA isolates are grown to the early-to-mid logarithmic phase of growth in CAMHB.

  • Inoculum Preparation: The bacterial culture is diluted to a starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in fresh CAMHB.

  • Antibiotic Addition: Ertapenem and the second beta-lactam are added to the bacterial cultures at predetermined concentrations (e.g., 1/4 or 1/2 of their MICs), both alone and in combination. A growth control without any antibiotic is also included.

  • Incubation and Sampling: The cultures are incubated at 37°C with shaking. Aliquots are removed at various time points (e.g., 0, 2, 4, 6, 8, and 24 hours).

  • Viable Cell Counting: The collected aliquots are serially diluted and plated on appropriate agar (B569324) plates. After incubation, the number of colony-forming units (CFU)/mL is determined.

  • Data Analysis: The change in log₁₀ CFU/mL over time is plotted for each antibiotic condition. Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at 24 hours.

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation & Sampling cluster_analysis Analysis A Grow MRSA to logarithmic phase B Prepare starting inoculum (~5x10^5 CFU/mL) A->B C Add antibiotics (alone and in combination) to bacterial cultures B->C D Incubate at 37°C with shaking C->D E Collect samples at multiple time points (0, 2, 4, 6, 8, 24h) D->E F Perform serial dilutions and plate for viable cell counts E->F G Calculate log10 CFU/mL F->G H Plot time-kill curves G->H

Time-Kill Assay Workflow

Concluding Remarks

The compiled data strongly suggests that the combination of ertapenem with other beta-lactams, particularly ceftaroline, holds significant promise for the treatment of MRSA infections.[1][2] The synergistic interactions observed in vitro warrant further investigation through in vivo studies and clinical trials to establish the clinical efficacy and safety of these combination therapies. The detailed protocols provided in this guide are intended to facilitate such research, ultimately contributing to the development of more effective treatment strategies against this formidable pathogen.

References

Validating Automated Microscopy for Rapid Ertapenem Susceptibility Testing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the critical landscape of antimicrobial resistance, the speed and accuracy of susceptibility testing are paramount for effective patient management and stewardship of last-line antibiotics like Ertapenem. This guide provides a comprehensive comparison of automated microscopy with traditional methods for determining Ertapenem susceptibility, offering researchers, scientists, and drug development professionals a detailed overview of performance, experimental protocols, and workflows.

Performance Comparison: Automated Microscopy vs. Traditional Methods

The selection of a susceptibility testing method hinges on a balance between speed, accuracy, and labor intensity. The following table summarizes the key performance indicators of automated microscopy against established techniques such as disk diffusion and broth microdilution.

FeatureAutomated MicroscopyDisk DiffusionBroth Microdilution (BMD)
Time to Result ~3 hours[1]18-24 hours[2][3]18-24 hours[3]
Sensitivity 96% for Ertapenem resistance[1]Variable, can have lower sensitivity for carbapenemase detection[4]Considered a "gold standard" reference method[4]
Specificity 100% for Ertapenem resistance[1]High specificity, but interpretive criteria are crucial[5]High specificity[4]
Quantitative Result Resistance score[1]Zone diameter (qualitative interpretation)[2][6]Minimum Inhibitory Concentration (MIC)[7][8]
Labor Intensity Low (automated)High (manual measurement)High (manual or semi-automated)
Principle Direct visualization of bacterial response to antibiotic[1]Antibiotic diffusion in agar (B569324) inhibiting bacterial growth[3][6]Determining the lowest antibiotic concentration to inhibit growth in broth[7][8]

Experimental Protocols

Detailed and standardized protocols are crucial for reproducible and comparable results. Below are the methodologies for automated microscopy and traditional Ertapenem susceptibility testing methods.

1. Automated Microscopy Protocol for Ertapenem Susceptibility Testing

This protocol is based on the direct observation of bacterial response to Ertapenem using an automated microscopy system.

  • Bacterial Isolate Preparation:

    • Bacterial suspensions are centrifuged at 12,000 × g for 4 minutes.[1]

    • The pellet is washed in 1 mM L-histidine buffer (pH 7.2).[1]

    • The bacteria are resuspended in a low-ionic-strength electrokinetic buffer containing 10 mM L-3,4-dihydroxyphenylalanine (L-DOPA) and 1 mM L-histidine (pH 7.0) to achieve an inoculum of approximately 1 × 10^6 CFU/ml.[1]

  • Automated Microscopy Procedure:

    • The prepared bacterial suspension is introduced into the automated microscopy system.

    • The system immobilizes individual bacterial cells and exposes them to a specific concentration of Ertapenem.

    • Time-lapse images are acquired over a period of approximately 3 hours to monitor bacterial growth, morphology changes, and lysis in the presence of the antibiotic.[1]

    • Image analysis algorithms quantify the bacterial response, generating a resistance score to classify the isolate as susceptible or resistant.[1]

  • Bacterial Viability Staining (for visualization): A common method to visualize live versus dead bacteria involves a two-color fluorescence assay.[9][10][11]

    • A mixture of SYTO® 9 (green fluorescent nucleic acid stain) and propidium (B1200493) iodide (red fluorescent nucleic acid stain) is used.[10][11]

    • SYTO® 9 can penetrate both live and dead bacteria, while propidium iodide only enters cells with compromised membranes (dead or dying bacteria).[10][11][12]

    • This differential staining allows for the microscopic distinction between viable (green) and non-viable (red) cells.[12]

2. Traditional Ertapenem Susceptibility Testing Protocols

a) Disk Diffusion (Kirby-Bauer Method)

This method provides a qualitative assessment of susceptibility.

  • Inoculum Preparation:

    • Prepare a bacterial inoculum suspension standardized to a 0.5 McFarland turbidity standard.[6]

  • Inoculation:

    • Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate.[6]

    • Allow the agar surface to dry for 3-5 minutes.[6]

  • Disk Application and Incubation:

    • Aseptically apply a 10 µg Ertapenem disk to the surface of the inoculated agar plate.[2][13]

    • Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.[2]

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition around the disk in millimeters.[6]

    • Interpret the results as susceptible, intermediate, or resistant based on established CLSI or EUCAST breakpoints.[5]

b) Broth Microdilution (BMD)

This method determines the quantitative Minimum Inhibitory Concentration (MIC) of an antibiotic.

  • Preparation of Antibiotic Dilutions:

    • Prepare a series of two-fold dilutions of Ertapenem in cation-adjusted Mueller-Hinton broth in a microtiter plate.[7][14]

  • Inoculum Preparation and Inoculation:

    • Prepare a standardized bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[14]

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 1°C for 18-24 hours in ambient air.[14]

  • Result Interpretation:

    • The MIC is the lowest concentration of Ertapenem that completely inhibits visible bacterial growth.[14]

    • The MIC value is then interpreted as susceptible, intermediate, or resistant according to established breakpoints.[5]

Workflow Visualizations

The following diagrams illustrate the experimental workflows for automated microscopy and traditional disk diffusion methods for Ertapenem susceptibility testing.

Automated Microscopy Workflow cluster_prep Sample Preparation cluster_analysis Automated Analysis cluster_result Result Bacterial_Culture Bacterial Culture Centrifugation Centrifugation & Washing Bacterial_Culture->Centrifugation Resuspension Resuspension in Buffer (~1x10^6 CFU/ml) Centrifugation->Resuspension Load_Sample Load Sample into Microscopy System Resuspension->Load_Sample Immobilization Cell Immobilization & Ertapenem Exposure Load_Sample->Immobilization Time_Lapse Time-Lapse Imaging (~3 hours) Immobilization->Time_Lapse Image_Analysis Image Analysis Time_Lapse->Image_Analysis Resistance_Score Generate Resistance Score Image_Analysis->Resistance_Score Classification Susceptible/Resistant Classification Resistance_Score->Classification

Caption: Automated microscopy workflow for rapid Ertapenem susceptibility testing.

Disk Diffusion Workflow cluster_prep Sample Preparation cluster_testing Testing Procedure cluster_result Result Analysis Bacterial_Colony Bacterial Colony Inoculum_Prep Prepare Inoculum (0.5 McFarland) Bacterial_Colony->Inoculum_Prep Inoculate_Plate Inoculate Mueller- Hinton Agar Plate Inoculum_Prep->Inoculate_Plate Apply_Disk Apply 10 µg Ertapenem Disk Inoculate_Plate->Apply_Disk Incubate Incubate (18-24 hours) Apply_Disk->Incubate Measure_Zone Measure Zone of Inhibition (mm) Incubate->Measure_Zone Interpretation Interpret based on Breakpoints Measure_Zone->Interpretation

Caption: Traditional disk diffusion workflow for Ertapenem susceptibility testing.

References

Ertapenem's In Vitro Activity Against Rapidly Growing Mycobacteria: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro activity of ertapenem (B1671056) against clinically significant rapidly growing mycobacteria (RGM) isolates. The data presented herein is compiled from peer-reviewed studies and is intended to inform researchers, scientists, and drug development professionals on the potential utility of ertapenem in comparison to other antimicrobial agents commonly used in the treatment of RGM infections.

Executive Summary

In vitro studies consistently demonstrate that ertapenem possesses limited activity against the majority of rapidly growing mycobacteria, including the most common pathogenic species such as Mycobacterium abscessus, Mycobacterium fortuitum, and Mycobacterium chelonae. When compared to other carbapenems, imipenem (B608078) generally exhibits the most potent in vitro activity against RGM. Furthermore, when evaluated alongside other classes of antibiotics, agents such as amikacin, clarithromycin (B1669154), and tigecycline (B611373) show superior in vitro efficacy against many RGM isolates. Therefore, routine susceptibility testing of ertapenem against RGM is not recommended, and its clinical utility in treating these infections is likely limited.

Comparative In Vitro Activity of Antimicrobial Agents Against Rapidly Growing Mycobacteria

The following tables summarize the minimum inhibitory concentration (MIC) data for ertapenem and a range of comparator antibiotics against key RGM species. The MIC₅₀ and MIC₉₀ values, representing the concentrations at which 50% and 90% of isolates are inhibited, respectively, are presented to provide a comprehensive view of each drug's in vitro potency.

Table 1: Comparative In Vitro Activity (MIC₅₀/MIC₉₀ in µg/mL) Against Mycobacterium abscessus Complex

Antimicrobial AgentM. abscessus subsp. abscessusM. abscessus subsp. massiliense
Ertapenem >32 / >32[1]>32 / >32[1]
Imipenem 16 / >16[1]>16 / >16[1]
Meropenem >16 / >16[1]>16 / >16[1]
Amikacin 2 / 32[2]1-4 / 2-8[3]
Clarithromycin (Day 3) 0.5 / 8[4]1 / 32[4]
Clarithromycin (Day 14) >32 / >32[4]0.25 / 1[4]
Moxifloxacin (B1663623) >8 / >8>8 / >8
Tigecycline 0.125 / 0.25[5]0.125 / 1[3]
Linezolid (B1675486) 16 / >64[4]32 / >64[4]

Table 2: Comparative In Vitro Activity (MIC₅₀/MIC₉₀ in µg/mL) Against Mycobacterium fortuitum Group

Antimicrobial AgentMIC₅₀ / MIC₉₀ (µg/mL)
Ertapenem >32 / >32[1]
Imipenem 4 / 8[1]
Meropenem 8-16 / 16[1]
Amikacin 1 / 2
Clarithromycin 2 / >8
Moxifloxacin 0.063 / 0.125[6][7]
Tigecycline 0.125 / 0.25[5]
Linezolid 4 / 16[8][9]
Doxycycline >16 / >16
Cefoxitin 16 / 64

Table 3: Comparative In Vitro Activity (MIC₅₀/MIC₉₀ in µg/mL) Against Mycobacterium chelonae

Antimicrobial AgentMIC₅₀ / MIC₉₀ (µg/mL)
Ertapenem >32 / >32[1]
Imipenem 16 / ≥16[1]
Meropenem >16 / >16[1]
Amikacin 4 / 8
Clarithromycin 0.25 / 0.5
Moxifloxacin 1 / 4
Tigecycline 0.5 / 1[3]
Linezolid 8 / 16[8][9]
Tobramycin 2 / 4

Experimental Protocols

The in vitro susceptibility data presented in this guide are primarily derived from studies employing the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) document M24-A2, "Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes".[10][11][12][13][14]

Broth Microdilution Method for Rapidly Growing Mycobacteria

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism.

1. Inoculum Preparation:

  • A pure culture of the RGM isolate is grown on a suitable solid medium.
  • Colonies are suspended in sterile water or saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to yield a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

2. Microdilution Plate Preparation:

  • Commercially available or in-house prepared 96-well microtiter plates are used.
  • Each well contains a specific concentration of the antimicrobial agent in cation-adjusted Mueller-Hinton broth. A serial two-fold dilution of the antibiotic is typically performed.
  • A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are included on each plate.

3. Inoculation and Incubation:

  • The standardized inoculum is added to each well of the microtiter plate.
  • The plates are sealed to prevent evaporation and incubated at 30°C in ambient air.
  • Incubation duration is typically 72 hours for most RGM.[15][16] For detection of inducible macrolide resistance, plates with clarithromycin are incubated for up to 14 days.[17]

4. MIC Determination:

  • Following incubation, the plates are examined for visible bacterial growth.
  • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the antimicrobial susceptibility of rapidly growing mycobacteria using the broth microdilution method.

Antimicrobial_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Isolate RGM Isolate Culture Pure Culture on Solid Medium Isolate->Culture Suspension Bacterial Suspension (0.5 McFarland) Culture->Suspension Inoculum Standardized Inoculum (5x10^5 CFU/mL) Suspension->Inoculum Inoculation Inoculation of Plate Inoculum->Inoculation Plate 96-Well Microtiter Plate (with antibiotic dilutions) Plate->Inoculation Incubation Incubation (30°C, 72h) Inoculation->Incubation Reading Visual Reading of Growth Incubation->Reading MIC MIC Determination Reading->MIC

Antimicrobial Susceptibility Testing Workflow

Conclusion

The available in vitro data strongly suggest that ertapenem has poor activity against the most common species of rapidly growing mycobacteria. In contrast, other antimicrobial agents, including imipenem, amikacin, clarithromycin, and tigecycline, demonstrate more potent in vitro activity and are more likely to be effective in treating infections caused by these organisms. The selection of an appropriate therapeutic regimen for RGM infections should be guided by species identification and in vitro susceptibility testing results for a panel of relevant antimicrobial agents.

References

Ertapenem and Faropenem Cross-Resistance in E. coli: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides an objective evaluation of the cross-resistance between the carbapenem (B1253116) ertapenem (B1671056) and the oral penem (B1263517) faropenem (B194159) in Escherichia coli. The emergence of resistance to last-resort antibiotics like carbapenems is a critical global health threat. Understanding the potential for cross-resistance with orally administered antibiotics such as faropenem is crucial for stewardship efforts and the development of new therapeutic strategies. This document summarizes key experimental data, details the methodologies used, and visualizes the underlying resistance mechanisms to inform the scientific and drug development communities.

Executive Summary

Recent in vitro studies have demonstrated that induced resistance to faropenem in E. coli can lead to cross-resistance to carbapenems, including ertapenem. This phenomenon is particularly pronounced in strains that produce extended-spectrum β-lactamases (ESBLs), such as CTX-M-15. The primary mechanism underlying this cross-resistance involves mutations in outer membrane porin genes, which restrict the entry of these antibiotics into the bacterial cell. The widespread use of an oral agent like faropenem could inadvertently select for resistance to critical intravenous carbapenems, highlighting the need for careful consideration of its clinical applications.[1]

Quantitative Data on Cross-Resistance

The development of resistance to faropenem has been shown to directly impact the susceptibility of E. coli to ertapenem and other carbapenems. The following tables summarize key quantitative data from in vitro studies where faropenem resistance was induced through serial passage.

Table 1: Minimum Inhibitory Concentration (MIC) Shift in ESBL-Producing E. coli After Induced Faropenem Resistance [2][3][4][5]

AntibioticPre-Induction MIC (mg/L)Post-Induction MIC (mg/L)Fold Change
Faropenem1 - 26432-64
Ertapenem ≤0.58 to >8 ≥16
Meropenem≤0.52 to >8≥4
Doripenem (B194130)≤0.52 to >4≥4
Imipenem≤0.51 - 42-8

Data is compiled from studies on CTX-M-15-producing E. coli isolates (NSF1, NSF2, NSF3). Pre-induction MICs for carbapenems were ≤0.5 mg/L.[5]

Table 2: MIC Shift in Pan-Susceptible E. coli After Induced Faropenem Resistance [2]

AntibioticPre-Induction MIC (mg/L)Post-Induction MIC (mg/L)Fold Change
Faropenem16464
Ertapenem ≤0.25≤0.25 No Change
Meropenem≤0.5≤0.5No Change
Doripenem≤0.5≤0.5No Change
Imipenem11No Change

Data from a pan-susceptible E. coli isolate (NSF4) which did not develop cross-resistance to carbapenems despite developing resistance to faropenem.[2]

Experimental Protocols

The following section details the methodologies employed in the key experiments that generated the data presented above.

Bacterial Strains and Culture Conditions
  • Isolates: Studies utilized well-characterized E. coli isolates, including three extended-spectrum β-lactamase (ESBL)-producing strains (CTX-M-15) and one pan-susceptible strain.[3][4]

  • Culture Medium: Cation-adjusted Mueller-Hinton Broth (MHB) was used for susceptibility testing to ensure standardized conditions.[2]

Induction of Faropenem Resistance
  • Method: Resistance was induced by serial passaging E. coli isolates in increasing concentrations of faropenem.[3][4]

  • Procedure:

    • An initial culture of the E. coli isolate was grown to a specific turbidity.

    • This culture was then used to inoculate a series of tubes containing MHB with incrementally increasing concentrations of faropenem.

    • The tubes were incubated under standard conditions.

    • The culture from the tube with the highest concentration of faropenem that still permitted bacterial growth was used to inoculate a new series of tubes with even higher concentrations of the drug.

    • This process was repeated daily for a period of 7 to 10 days until a significant increase in the faropenem MIC was achieved (e.g., reaching 64 mg/L).[3]

Antimicrobial Susceptibility Testing (AST)
  • Faropenem MIC Determination: The minimum inhibitory concentrations (MICs) for faropenem were determined using the standard macro-tube dilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).[2]

  • Carbapenem MIC Determination: The MICs for ertapenem, meropenem, imipenem-cilastatin, and doripenem were determined using broth microdilution methods (e.g., Sensititre).[2]

  • Quality Control: E. coli ATCC 25922 was used as a quality control strain to ensure the accuracy and reproducibility of the susceptibility testing.[2]

Whole-Genome Sequencing (WGS)
  • Purpose: WGS was performed on both the initial faropenem-susceptible isolates and the faropenem-resistant isolates to identify the genetic mutations responsible for the observed resistance and cross-resistance.[3][4]

  • Analysis: The genome sequences of the resistant isolates were compared to their susceptible counterparts to identify changes, such as single nucleotide polymorphisms (SNPs) and non-synonymous changes in key genes.[2]

Visualizing the Mechanisms and Workflows

The following diagrams illustrate the experimental workflow for inducing resistance and the molecular mechanisms of cross-resistance.

G cluster_0 Experimental Workflow for Inducing Faropenem Resistance start Start with E. coli Isolate mic_initial Determine Initial MICs (Faropenem, Ertapenem, etc.) start->mic_initial serial_passage Serial Passage in Increasing Faropenem Concentrations (7-10 days) mic_initial->serial_passage mic_final Determine Final MICs of Faropenem and Carbapenems serial_passage->mic_final wgs Whole-Genome Sequencing of Susceptible and Resistant Isolates mic_final->wgs analysis Comparative Genomic Analysis to Identify Mutations wgs->analysis end Conclusion on Cross-Resistance analysis->end

Caption: Experimental workflow for inducing and evaluating faropenem cross-resistance.

G cluster_1 Mechanism of Ertapenem/Faropenem Cross-Resistance in ESBL-Producing E. coli cluster_periplasm ertapenem Ertapenem / Faropenem porin OmpC Porin ertapenem->porin Entry om Outer Membrane periplasm Periplasm esbl CTX-M-15 (ESBL) pbp Penicillin-Binding Proteins (PBPs) inhibition Cell Wall Synthesis Inhibition pbp->inhibition mutation ompC Mutation (Induced by Faropenem Exposure) mutation->porin Leads to Reduced Expression/ Altered Function drug_in Drug in Periplasm drug_in->esbl Hydrolysis drug_in->pbp Binding

References

Safety Operating Guide

Safeguarding Research and the Environment: Proper Disposal of Ertapenem

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the safe and compliant disposal of pharmaceutical compounds like Ertapenem is a critical responsibility. Ertapenem, a broad-spectrum beta-lactam antibiotic, is classified as an environmentally hazardous substance, necessitating stringent disposal protocols to prevent environmental contamination and the potential spread of antibiotic resistance.[1][2][3] Adherence to these procedures is not only a matter of regulatory compliance but also a commitment to environmental stewardship and public health.

This guide provides essential, step-by-step logistical and safety information for the proper disposal of Ertapenem in a laboratory or research setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle Ertapenem with appropriate personal protective equipment (PPE). This minimizes the risk of exposure and allergic reactions, as beta-lactam antibiotics are known sensitizing agents.[1][3]

Essential PPE includes:

  • Respiratory Protection: In case of inadequate ventilation or when handling the powder form, wear respiratory protection to avoid inhaling dust particles.[1][4]

  • Gloves: Chemically compatible gloves should be worn to prevent skin contact.[5]

  • Eye Protection: Safety glasses or goggles are necessary to protect against splashes or airborne particles.[5]

  • Lab Coat: A lab coat or other protective clothing should be worn to protect personal clothing and skin.

**Step-by-Step Disposal Protocol for Ertapenem Waste

The disposal of Ertapenem and associated materials must follow a clearly defined waste stream, treating it as hazardous chemical waste.[6] It is crucial to consult and adhere to your institution's specific environmental health and safety (EHS) guidelines, as local regulations may vary.[6]

1. Identification and Segregation of Ertapenem Waste:

  • Unused or Expired Ertapenem: Pure, unused, or expired Ertapenem powder is considered hazardous waste.

  • Stock Solutions: Concentrated stock solutions of Ertapenem are to be treated as hazardous chemical waste.[6]

  • Contaminated Labware: All items that have come into direct contact with Ertapenem, such as vials, syringes, needles, and culture media, must be considered contaminated and disposed of accordingly.

  • Spill Cleanup Materials: Any materials used to clean up Ertapenem spills are also hazardous waste.

2. Containment and Labeling:

  • Waste Container: Collect all Ertapenem waste in a designated, leak-proof, and clearly labeled hazardous waste container.[6]

  • Labeling: The container must be labeled "Hazardous Waste" and should clearly identify the contents, including "Ertapenem."

3. Disposal of Liquid Waste:

  • Aqueous Solutions and Media: Do not discharge any liquid waste containing Ertapenem into the sewer system.[1][4] This practice is prohibited by regulations like the EPA's Subpart P for hazardous waste pharmaceuticals.[7]

  • Collection: Collect all liquid waste in the designated hazardous waste container.

4. Disposal of Solid Waste:

  • Empty Vials and Packaging: Empty containers should be disposed of as unused product and placed in an approved waste handling site for recycling or disposal.[1][5]

  • Sharps: Needles and syringes must be disposed of in a designated sharps container to prevent injuries.[8][9]

  • Contaminated PPE: Used gloves, masks, and lab coats should be placed in the hazardous waste container.

5. Final Disposal:

  • Waste Pickup: Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Incineration: The standard and required method for treating hazardous pharmaceutical waste is incineration at a permitted facility.[7]

6. Spill Management:

In the event of a spill:

  • Evacuate the immediate area to prevent exposure.

  • Wear appropriate PPE before re-entering the area.[1][2]

  • Contain the spill to prevent it from spreading.

  • If it is a powder, gently sweep or vacuum the material to avoid creating dust.[4][5]

  • Place all cleanup materials into the designated hazardous waste container.

  • Decontaminate the area according to your institution's protocols. While research suggests hydroxylamine (B1172632) or sodium hydroxide (B78521) solutions may effectively degrade beta-lactam antibiotics, follow your approved institutional procedures.[10]

Quantitative Data: Transport Information

For the transport of Ertapenem waste for disposal, it is classified under the following United Nations regulations.

ParameterSpecificationCitation
UN Number UN 3077[1][2]
Proper Shipping Name ENVIRONMENTALLY HAZARDOUS SUBSTANCE, SOLID, N.O.S. (Ertapenem)[1][2]
Hazard Class 9[1][2]
Packing Group III[1][2]

Ertapenem Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Ertapenem waste in a research environment.

Ertapenem_Disposal_Workflow cluster_0 Start: Ertapenem Waste Generation cluster_1 Step 1: Identification & Segregation cluster_2 Step 2: Containment cluster_3 Step 3: Final Disposal Start Ertapenem Waste Generated (Unused product, solutions, contaminated items) Identify Identify Waste Type Start->Identify LiquidWaste Liquid Waste (Stock solutions, media) Identify->LiquidWaste Liquid SolidWaste Solid Waste (Vials, PPE, sharps) Identify->SolidWaste Solid CollectLiquid Collect in Labeled, Leak-Proof Hazardous Waste Container LiquidWaste->CollectLiquid CollectOtherSolid Collect Other Solids in Labeled Hazardous Waste Container SolidWaste->CollectOtherSolid Non-Sharps CollectSharps CollectSharps SolidWaste->CollectSharps Sharps ArrangePickup Arrange for Pickup by EHS or Licensed Contractor CollectLiquid->ArrangePickup CollectSolid Segregate Sharps in Sharps Container CollectOtherSolid->ArrangePickup Incineration Transport to Permitted Facility for Incineration ArrangePickup->Incineration CollectSharps->ArrangePickup

Caption: Workflow for the safe disposal of Ertapenem waste.

By adhering to these procedures, research professionals can ensure the safe handling and disposal of Ertapenem, protecting themselves, the community, and the environment from the risks associated with hazardous pharmaceutical waste.

References

Personal protective equipment for handling Ertapenem(1-)

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Protocols for Ertapenem

This guide provides comprehensive, procedural information for the safe handling and disposal of Ertapenem in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to establish safe operational practices and minimize exposure risks.

Ertapenem, a carbapenem (B1253116) antibiotic, is a potent compound that requires careful handling to prevent occupational exposure and ensure laboratory safety.[1][2] The primary hazards associated with Ertapenem are respiratory sensitization and the potential for combustible dust formation if small particles are generated during handling.[1] Adherence to the following protocols is essential for mitigating these risks.

Occupational Exposure Limits

Engineering controls and work practices should aim to keep airborne concentrations of Ertapenem below established limits. The following table summarizes the occupational exposure benchmark for Ertapenem.

ParameterValueBasis
Time-Weighted Average (TWA)800 µg/m³WG Critical Care, LLC[3]
Time-Weighted Average (TWA)0.15 mg/m³ (OEB 2)Internal (MSD)[2]
Engineering Controls: The First Line of Defense

Proper engineering controls are critical to minimize workplace exposure.[2] Key measures include:

  • Ventilation: Ensure adequate general and local exhaust ventilation, especially in confined areas, to maintain exposure below recommended limits.[1][2][4]

  • Containment: Use process enclosures, such as a biosafety cabinet or fume hood, to control airborne levels.[5]

  • Dust Prevention: Employ dust-handling systems (exhaust ducts, dust collectors) designed to prevent the escape of dust into the work area.[1][2] Take measures to minimize dust generation and accumulation.[1][3][4]

  • Static Control: Provide adequate precautions against static discharges, such as electrical grounding and bonding, as Ertapenem dust may form explosive mixtures with air.[1][2]

Operational Plan: Personal Protective Equipment (PPE)

A thorough risk assessment of each specific task is necessary to determine the appropriate level of PPE.[6] The following provides a step-by-step guide for PPE selection and use when handling Ertapenem.

Respiratory Protection
  • When to Use: Respiratory protection is required when engineering controls are not sufficient, exposure assessment shows levels outside recommended guidelines, or in case of inadequate ventilation.[1][2][5] It is also necessary if there is a potential for uncontrolled release or if exposure levels are unknown.[1]

  • What to Use:

    • For tasks with potential dust generation, a NIOSH/MSHA-approved respirator for particulates is recommended.[1][2]

    • In situations with a high potential for exposure or uncontrolled release, a positive pressure air-supplied respirator should be used.[1]

    • Surgical masks offer little to no protection from chemical exposure and should not be used.[7]

Hand Protection
  • When to Use: Chemical-resistant gloves must be worn at all times when handling Ertapenem to minimize skin contact.[2][4]

  • What to Use:

    • Choose chemical-resistant gloves appropriate for the concentration and quantity of the substance being handled.[2] Nitrile gloves are a common choice in laboratory settings where a latex-free environment is required.[6]

    • Gloves should be changed frequently, typically every 30 to 60 minutes, or immediately if they are damaged or known to be contaminated.[7]

    • Wash hands thoroughly before breaks and at the end of the workday.[2]

Eye and Face Protection
  • When to Use: Eye protection is mandatory in case of dust production or when there is a risk of splashing.[4][7]

  • What to Use:

    • Safety goggles should be worn to protect against dust particles.[2][5]

    • For tasks with a higher risk of splashing, a face shield provides more comprehensive protection for the face and eyes.[7]

Skin and Body Protection
  • When to Use: Protective clothing should be worn to prevent skin contamination.

  • What to Use:

    • Wear a lab coat or a long-sleeved gown to protect clothing and skin from soiling during direct handling.[4][6]

    • Contaminated clothing should be removed promptly and washed before reuse.[1][2] Skin that has come into contact with the substance should be washed immediately.[1][2]

Procedural Workflow for Handling Ertapenem

The following diagram outlines the logical workflow for safely handling Ertapenem, from initial preparation to final disposal.

ErtapenemHandlingWorkflow cluster_prep Preparation & Risk Assessment cluster_handling Handling Operations cluster_cleanup Post-Handling & Disposal RiskAssessment 1. Conduct Task-Specific Risk Assessment EngControls 2. Verify Engineering Controls (Ventilation, Fume Hood) RiskAssessment->EngControls Assess Exposure Potential SelectPPE 3. Select Appropriate PPE (Gloves, Goggles, Gown, Respirator) EngControls->SelectPPE Based on Controls Effectiveness DonPPE 4. Don Selected PPE SelectPPE->DonPPE HandlePowder 5. Handle Ertapenem Powder (Minimize Dust) DonPPE->HandlePowder PrepSolution 6. Prepare Solution (If applicable) HandlePowder->PrepSolution CleanArea 7. Clean Work Area PrepSolution->CleanArea DoffPPE 8. Doff PPE Correctly CleanArea->DoffPPE DisposeWaste 9. Dispose of Waste (Chemical & Sharps) DoffPPE->DisposeWaste

Caption: Workflow for the safe handling of Ertapenem in a laboratory setting.

Spill and Disposal Management

Proper management of spills and waste is crucial to prevent environmental release and contamination.

Spill Response
  • Evacuate: Evacuate unnecessary personnel from the spill area.[1][5]

  • Protect: Wear appropriate PPE, including respiratory protection, before entering the area.[1][3]

  • Contain: For powder spills, avoid generating dust.[3] Gently cover the spill with a damp absorbent material to minimize airborne particles.[2]

  • Clean: Sweep or vacuum up the spillage and collect it in a suitable, labeled container for disposal.[3][4] Avoid using compressed air to clean surfaces.[3]

  • Decontaminate: After the material is removed, flush the spill area with soap and water to remove any residue.[5]

  • Report: Advise local authorities if significant spillages cannot be contained.[1][2]

Disposal Plan
  • Product Waste: Dispose of unused or expired Ertapenem as hazardous chemical waste in accordance with local, regional, and national regulations.[1][2][8] Do not discard it down the drain.[8]

  • Liquid Waste: Collect unused stock solutions or media containing Ertapenem in a designated hazardous waste container.[8]

  • Contaminated Materials: Needles, syringes, and other sharps contaminated with Ertapenem must be disposed of in a designated sharps container.[8] Contaminated PPE should be disposed of as hazardous waste.[5]

  • Packaging: Empty containers should be taken to an approved waste handling site for recycling or disposal.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.